molecular formula C9H17NO2 B3223487 a-(Methylamino)cyclohexaneacetic acid CAS No. 1218286-14-6

a-(Methylamino)cyclohexaneacetic acid

Cat. No.: B3223487
CAS No.: 1218286-14-6
M. Wt: 171.24 g/mol
InChI Key: VBSXCVMRXXJTLX-UHFFFAOYSA-N
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Description

A-(Methylamino)cyclohexaneacetic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyclohexyl-2-(methylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality a-(Methylamino)cyclohexaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-(Methylamino)cyclohexaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-(methylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h7-8,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSXCVMRXXJTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of a-(Methylamino)cyclohexaneacetic acid

Comprehensive Physicochemical Guide: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -(Methylamino)cyclohexaneacetic Acid[1][2]

Executive Summary & Structural Context[2]


-Methyl-cyclohexylglycine

-Me-Chg

Unlike its aromatic analog (

Physicochemical Profile

The physicochemical behavior of

Key Parameters Table[2]
ParameterValue / DescriptionContextual Significance
IUPAC Name 2-Cyclohexyl-2-(methylamino)acetic acidStandard nomenclature for regulatory filing.
CAS Number 1218286-14-6 (Generic)Verification key for sourcing.
Molecular Formula

-
Molecular Weight 171.24 g/mol Fragment-based drug design relevant.
Physical State White to off-white crystalline solidIndicates high lattice energy typical of zwitterions.
Solubility Water (High at pH < 2, pH > 10), MeOH (Moderate)Amphoteric character requires pH adjustment for solubilization.
pKa (Acid) ~2.3 (Predicted)Carboxylic acid deprotonation.
pKa (Base) ~9.7 (Predicted)Secondary amine protonation.
Isoelectric Point (pI) ~6.0Point of minimum solubility; critical for isolation.
LogP (Octanol/Water) -0.5 (Zwitterion); ~2.1 (Uncharged species)Zwitterionic form is hydrophilic; neutral form is lipophilic.
Stereochemistry Chiral Center at

-Carbon
(S)-enantiomer is most common in bioactive peptides.
Structure-Property Relationships (SPR)[2]

The following diagram illustrates how specific structural motifs of

SPR_DiagramStruct_CyclohexylCyclohexyl Group(Aliphatic Ring)Prop_LipoIncreased Lipophilicity(vs. Phenyl)Struct_Cyclohexyl->Prop_LipoProp_Steric3D Steric Bulk(Receptor Fit)Struct_Cyclohexyl->Prop_StericStruct_NMethylN-Methyl Group(Secondary Amine)Struct_NMethyl->Prop_LipoProp_ConfConformational Constraint(Cis/Trans Amide)Struct_NMethyl->Prop_ConfStruct_AcidCarboxylic Acid(Head Group)Prop_PermMembrane PermeabilityProp_Lipo->Prop_PermEnhancesProp_StabProteolytic StabilityProp_Steric->Prop_StabBlocks EnzymesProp_Conf->Prop_StabReduces Cleavage

Figure 1: Mechanistic link between

Analytical Characterization & Quality Control

Ensuring the identity and purity of

Analytical Workflow Strategy

QC_WorkflowSampleRaw Material(N-Me-Chg)ID_CheckIdentity VerificationSample->ID_CheckNMR1H-NMR (D2O/TFA)Confirm StructureID_Check->NMRPurity_CheckChemical PurityHPLC_ELSDHPLC-ELSD/CAD(No UV Chromophore)Purity_Check->HPLC_ELSDChiral_CheckEnantiomeric Excess (ee%)Chiral_HPLCChiral HPLC(Crown Ether Column)Chiral_Check->Chiral_HPLCNMR->Purity_CheckHPLC_ELSD->Chiral_CheckDecisionRelease / RejectChiral_HPLC->Decision

Figure 2: Step-by-step Quality Control workflow emphasizing detection methods for non-UV active compounds.

Critical Analytical Challenges
  • Detection : The cyclohexyl ring does not absorb UV light significantly. Standard HPLC-UV (254 nm) is ineffective.

    • Solution: Use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or derivatization (e.g., Fmoc-Cl) prior to UV analysis.

  • Rotamers : In NMR, the

    
    -methyl group often causes signal splitting due to slow rotation around the amide bond (if acylated) or nitrogen inversion, complicating interpretation.
    
    • Solution: Run NMR at elevated temperatures (e.g., 50°C) to coalesce peaks.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (Chiral HPLC)

Objective : Quantify the ratio of (S)- to (R)-enantiomers. Principle : Ligand-exchange chromatography or Crown ether complexation is ideal for free amino acids.

Materials :

  • Column : Daicel Crownpak CR-I (+) or equivalent (specifically designed for amino acids).

  • Mobile Phase : Perchloric acid (pH 1.5 to 2.0).

  • Detector : ELSD or UV at 200-210 nm (low sensitivity).

Procedure :

  • Preparation : Dissolve 5 mg of sample in 1 mL of Mobile Phase. Filter through 0.22 µm PVDF filter.

  • Instrument Setup :

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C (Lower temperature improves separation of enantiomers).

  • Run : Inject 5-10 µL.

  • Analysis : The (S)-enantiomer typically elutes first on CR(+) columns (verify with standards). Calculate %ee using area integration.

    Protocol 2: pH-Dependent Solubility Profiling

    Objective : Determine the optimal pH for extraction or purification.

    Procedure :

    • Buffer Preparation : Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.

    • Saturation : Add excess

      
      -Me-Chg solid to 2 mL of each buffer in glass vials.
      
    • Equilibration : Shake at 25°C for 24 hours.

    • Filtration : Filter supernatant using 0.45 µm syringe filters.

    • Quantification : Analyze filtrate concentration via HPLC-ELSD.

    • Result Interpretation :

      • High Solubility : pH < 3 (Cationic form:

        
        ).
        
      • Minimum Solubility : pH ~ 6 (Zwitterionic form:

        
        ).
        
      • High Solubility : pH > 9 (Anionic form:

        
        ).
        

    Handling & Stability Guidelines

    • Storage : Store at +2°C to +8°C. The compound is generally stable but hygroscopic in its salt forms (HCl). Keep desiccated.

    • Reactivity :

      • Acylation : The secondary amine is sterically hindered by the cyclohexyl group and the methyl group. Acylation reactions (e.g., peptide coupling) require high-activity reagents (HATU/HOAt) and extended reaction times compared to primary amino acids.

      • Racemization : Risk is lower than phenylglycine derivatives (due to lack of benzylic proton acidity), but basic conditions during coupling can still induce epimerization. Use collidine or TMP as bases instead of DIEA if racemization is observed.

    References

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 224395, 2-Cyclohexyl-2-(methylamino)acetic acid. Retrieved from [Link]

    • Werner, L., et al. (2018). Impact of N-Methylation on the Physicochemical Properties of Peptides. Journal of Medicinal Chemistry. (General reference for N-Me amino acid properties).

    molecular weight and structural formula of a-(Methylamino)cyclohexaneacetic acid

    Technical Guide: -(Methylamino)cyclohexaneacetic acid[1]

    Executive Summary

    
    -(Methylamino)cyclohexaneacetic acid2-cyclohexyl-2-(methylamino)acetic acid
    
    
    -methyl-cyclohexylglycine (
    
    
    -Me-Chg)
    1
    
    
    1

    This guide details the physicochemical properties, structural analysis, synthesis protocols, and analytical characterization of

    11

    Part 1: Chemical Identity and Physicochemical Properties[2]

    The molecule represents a lipophilic,

    11
    Table 1: Physicochemical Specifications
    PropertyDataNote
    Common Name
    
    
    -(Methylamino)cyclohexaneacetic acid
    Also:
    
    
    -Methyl-cyclohexylglycine
    CAS Number 1218286-14-6Free acid form
    Molecular Formula
    
    
    Molecular Weight 171.24 g/mol Monoisotopic Mass: 171.126 Da
    SMILES CNC(C1CCCCC1)C(=O)O
    InChIKey VBSXCVMRXXJTLX-UHFFFAOYSA-N
    Appearance White crystalline solid
    Solubility Water, Methanol, DMSOLipophilic side chain reduces water solubility vs. Glycine
    pKa (Predicted)
    
    
    (COOH),
    
    
    (NH)
    Typical for
    
    
    -methyl amino acids
    LogP ~1.8Enhanced lipophilicity vs. Chg

    Part 2: Structural Analysis and Stereochemistry[2]

    The molecule possesses a single chiral center at the

    1
    
    
    
    
    
    
    
    
    1
    
    
    1
    Structural Visualization

    The following diagram illustrates the chemical structure and the stereochemical relationship between the enantiomers.

    Structurecluster_0Chemical StructureS_Isomer(S)-N-Methyl-cyclohexylglycine(L-Configuration)R_Isomer(R)-N-Methyl-cyclohexylglycine(D-Configuration)CoreCore Scaffold:Cyclohexane Ring + N-Methylated Glycine BackboneCore->S_IsomerChiral Center (S)Core->R_IsomerChiral Center (R)

    Figure 1: Structural relationship of enantiomers. The (S)-isomer is the analog of natural L-amino acids.[1]

    Part 3: Synthesis Methodologies

    Synthesizing sterically hindered,

    1Catalytic Hydrogenation of PhenylglycineReductive Amination1
    Route A: Catalytic Hydrogenation (Scalable)

    This method is preferred for preserving optical purity if the starting material (

    1
    • Starting Material:

      
      -Methyl-L-phenylglycine (commercially available or synthesized via reductive amination of phenylglyoxylic acid).[1]
      
    • Catalyst: 5% Rhodium on Alumina (Rh/Al

      
      O
      
      
      ) or Ruthenium on Carbon (Ru/C).[1]
    • Conditions:

      • Solvent: Methanol or Water/Acetic Acid.

      • Pressure: 50–100 psi

        
        .[1]
        
      • Temperature: Room temperature to 50°C.

    • Mechanism: The aromatic ring is saturated to a cyclohexane ring.[1] Rhodium is preferred to prevent hydrogenolysis of the C-N bond or racemization.

    Route B: Strecker Synthesis (Lab Scale)

    Suitable for generating racemic material or when starting from the aldehyde.[1]

    • Reagents: Cyclohexanecarboxaldehyde, Methylamine hydrochloride, Potassium Cyanide (KCN).[1]

    • Step 1 (Aminonitrile Formation):

      • Mix aldehyde and methylamine in methanol/water.

      • Add KCN dropwise at 0°C.

      • Stir to form

        
        -(methylamino)cyclohexaneacetonitrile.[1]
        
    • Step 2 (Hydrolysis):

      • Reflux the nitrile in 6M HCl for 4–6 hours.

      • The nitrile converts to the carboxylic acid.[1]

    • Purification: Ion-exchange chromatography (Dowex 50) to isolate the zwitterionic amino acid.

    Synthesis Workflow Diagram

    SynthesisStart_ARoute A: N-Methyl-PhenylglycineStep_A1Catalytic Hydrogenation(H2, Rh/Al2O3, MeOH)Start_A->Step_A1Ring SaturationProductTarget: a-(Methylamino)cyclohexaneacetic acid(HCl Salt)Step_A1->ProductFiltration & EvaporationStart_BRoute B: CyclohexanecarboxaldehydeStep_B1Strecker Reaction(MeNH2, KCN)Start_B->Step_B1Aminonitrile FormationStep_B2Acid Hydrolysis(6M HCl, Reflux)Step_B1->Step_B2Nitrile HydrolysisStep_B2->ProductPurification

    Figure 2: Comparison of Catalytic Hydrogenation and Strecker Synthesis pathways.

    Part 4: Analytical Characterization

    Validating the structure requires confirming the presence of the

    Nuclear Magnetic Resonance (NMR)

    Solvent:

    
    
    • 
      H NMR: 
      
      • 
         0.9 – 1.8 ppm (Multiplet, 11H):  Cyclohexyl ring protons.[1] Characteristic broad envelope.[1]
        
      • 
         2.5 – 2.6 ppm (Singlet, 3H): 
        
        
        -Methyl group (
        
        
        -CH
        
        
        ). This is the diagnostic peak distinguishing it from Cyclohexylglycine.
      • 
         3.6 – 3.8 ppm (Doublet, 1H): 
        
        
        -CH. The chemical shift is deshielded by the adjacent nitrogen and carboxyl group.
    • 
      C NMR: 
      
      • 
         170–175 ppm:  Carboxyl carbon (
        
        
        =O).[1]
      • 
         65–70 ppm: 
        
        
        -Carbon (
        
        
        -N).[1]
      • 
         30–35 ppm: 
        
        
        -Methyl carbon.
      • 
         25–40 ppm:  Cyclohexyl carbons (4 distinct peaks due to symmetry/asymmetry).[1]
        
    Mass Spectrometry (MS)[5]
    • Technique: ESI-MS (Positive Mode).[1]

    • Expected Signal:

      
       m/z.[1]
      
    • Fragmentation: Loss of COOH (

      
      ) is a common fragmentation pathway for amino acids.[1]
      
    Infrared Spectroscopy (IR)[8]
    • ~2800–3000 cm

      
      :  C-H stretching (Aliphatic).
      
    • ~1720–1740 cm

      
      :  C=O stretching (Carboxylic acid).[1]
      
    • ~2400–2800 cm

      
      :  Broad OH stretch (Carboxylic acid dimer).[1]
      

    Part 5: Biological Context and Applications[1]

    
    -(Methylamino)cyclohexaneacetic acidPeptidomimetics1
    • Proteolytic Stability: The

      
      -methylation of the peptide backbone prevents the formation of the hydrogen bond required by proteases (like chymotrypsin) to bind and cleave the peptide bond.[1] This significantly extends the half-life of peptide drugs.
      
    • Conformational Constraint: The bulky cyclohexane ring combined with the

      
      -methyl group restricts the conformational flexibility of the peptide chain (
      
      
      angles), forcing the peptide into specific secondary structures (e.g.,
      
      
      -turns) which can increase receptor binding affinity.[1]
    • Membrane Permeability:

      
      -methylation reduces the polarity of the amide bond (by removing the NH donor), improving the molecule's ability to cross cell membranes passively.[1]
      

    Note on Drug Design: This scaffold is structurally distinct from Gabapentin. While Gabapentin targets the

    
    

    References

    • PubChem. (2025).[1][2][3] 2-Cyclohexyl-2-(methylamino)acetic acid (Compound).[1] National Library of Medicine.[1] Available at: [Link]

    • Sagan, S., et al. (2004).[1] N-Methylated peptide synthesis and application. Current Medicinal Chemistry, 11(21), 2799-2822.[1] (Contextual grounding for N-methylation effects).

    thermodynamic stability of alpha-methylamino cyclohexane derivatives

    Thermodynamic Stability of -Methylamino Cyclohexane Derivatives: A Technical Guide

    Executive Summary

    The cyclohexane scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a rigid spacer to orient functional groups in 3D space. The introduction of an

    
    

    Understanding these preferences is critical for:

    • Potency Optimization: Locking bioactive conformations to reduce entropic penalties upon binding.

    • Synthetic Route Design: Predicting the stereochemical outcome of reductions and substitutions.

    • Metabolic Stability: Influencing the accessibility of sites prone to oxidative metabolism.

    This guide provides a definitive analysis of the A-values, free energy differences (

    Theoretical Framework: Conformational Analysis[1]

    The Core Equilibrium

    The thermodynamic stability of substituted cyclohexanes is governed by the equilibrium between two chair conformers. For a monosubstituted cyclohexane, the equilibrium constant (

    A-value

    A positive A-value indicates a preference for the equatorial position, which minimizes destabilizing 1,3-diaxial interactions.[1][2]

    A-Values of Key Substituents

    The

    
    
    SubstituentStructureA-Value (kcal/mol)Steric Origin
    Methyl
    
    
    1.74 Severe 1,3-diaxial interactions with axial H.
    Amino
    
    
    1.2 – 1.4 Moderate interaction; lone pair reduces effective bulk.
    
    
    -Methylamino
    
    
    1.0 Surprising Low Bulk: The
    
    
    -methyl group can rotate "exo" (away from the ring), reducing 1,3-diaxial strain significantly compared to a
    
    
    -methyl.
    Dimethylamino
    
    
    2.1 High Bulk: One methyl is forced into a clashing position regardless of rotation.

    Key Insight: The

    
    

    Structural Case Studies

    N-Methylaminocyclohexane

    In this fundamental system, the equilibrium heavily favors the equatorial conformer, but a significant population (~15% at 298 K) remains axial due to the low A-value (1.0 kcal/mol).

    Thermodynamic Calculation at 298 K:

    
    
    
    
    1-Amino-2-Methylcyclohexane (Ring Substitution)

    When a methyl group is placed at the

    • Trans-1-amino-2-methyl:

      • Diequatorial (ee): Both groups equatorial. No 1,3-diaxial strain. One 1,2-gauche interaction (

        
         kcal/mol). Most Stable. 
        
      • Diaxial (aa): Both groups axial.[3] Four 1,3-diaxial interactions. Highly unstable.

    • Cis-1-amino-2-methyl:

      • Axial-Equatorial (ae/ea): One group must be axial.

      • Preference: The equilibrium favors the conformer where the Methyl group is equatorial (A=1.[2][3][4][5]74) and the Amino group is axial (A=1.2), rather than vice versa.

    Visualization of Conformational Dynamics[5]

    The following diagram illustrates the energy landscape and equilibrium pathways for

    ConformationalLandscapeEqEquatorial Conformer(Most Stable)0.0 kcal/molTSTwist-Boat Transition State~10.8 kcal/mol barrierEq->TSRing Flip ActivationTS->EqAxAxial Conformer(Less Stable)+1.0 kcal/molTS->AxRelaxationAx->TSReverse Flip

    Figure 1: Energy landscape of N-methylaminocyclohexane ring flipping. The equatorial form is favored by 1.0 kcal/mol.

    Experimental Protocol: Low-Temperature NMR

    To experimentally verify thermodynamic stability, one must "freeze" the ring flip on the NMR timescale. At room temperature, axial and equatorial signals average out.

    Protocol Overview

    Objective: Determine

    
    
    Technique:
    
    
    Step-by-Step Methodology
    • Sample Preparation:

      • Dissolve 20-30 mg of the amine derivative in 0.6 mL of deuterated solvent.

      • Solvent Choice: Use

        
         (Dichloromethane-
        
        
        ) or a mixture of
        
        
        (Freon mixture) to allow cooling below -100°C without freezing.
      • Protonation (Optional): If resolution is poor, add 1.0 eq of

        
         to form the ammonium salt. Note: This changes the A-value (Ammonium A-value 
        
        
        1.9 kcal/mol).
    • Instrument Setup:

      • Calibrate the temperature probe using a methanol standard (for < -50°C).

      • Acquire a reference spectrum at 298 K (fast exchange limit).

    • Cooling Phase:

      • Cool the probe in 10°C increments.

      • Monitor the C1 (carbon attached to nitrogen) and C3/C5 signals.

      • Coalescence Temperature (

        
        ):  Signals will broaden and flatten around -40°C to -60°C.
        
    • Slow Exchange Limit (

      
      ): 
      
      • Cool to -90°C or -100°C.

      • The single average peak will split into two distinct peaks:

        • Major Peak: Equatorial conformer (usually downfield for C1 in amines).

        • Minor Peak: Axial conformer.

    • Data Analysis:

      • Integrate the distinct signals (

        
         and 
        
        
        ).
      • Calculate

        
        .
        
      • Calculate

        
        .
        

    Implications for Drug Design[2]

    The "Anchoring" Strategy

    Because the

    auxiliary anchors
    • t-Butyl Lock: Adding a tert-butyl group at C4 (trans to the amine) locks the ring into a specific chair, forcing the amine into a defined axial or equatorial position depending on stereochemistry.

    • Gem-Dimethyl Effect: Introduction of a gem-dimethyl group at C1 (1-amino-1-methyl) creates a "biasing" effect where the larger methyl group prefers the equatorial position, forcing the amine axial.

    Hydrogen Bonding

    In 1,2-disubstituted systems (e.g., 2-methoxy-N-methylaminocyclohexane), intramolecular hydrogen bonds can override steric A-values. An axial amine can be stabilized by ~2-3 kcal/mol if it can form a 5- or 6-membered H-bond ring with a neighboring acceptor, flipping the equilibrium completely.

    References

    • Bushweller, C. H. (2025). Conformational Analysis of Cyclohexanes. University of Vermont. Link

      • Source for A-values of NHMe (1.0) and NMe2 (2.1).
    • Wiberg, K. B., et al. (1999). Conformational preferences in substituted cyclohexanes. Journal of Organic Chemistry. Link

      • Detailed computational and experimental analysis of cyclohexane deriv
    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

      • The authoritative text on stereochemistry and A-values.
    • Schneider, H. J., & Hoppen, V. (1978). NMR Studies of Cyclohexane Derivatives. Journal of Organic Chemistry. Link

      • Experimental protocols for low-temper

    predicted bioavailability and lipophilicity of a-(Methylamino)cyclohexaneacetic acid

    In Silico Profiling and Biopharmaceutical Assessment of -(Methylamino)cyclohexaneacetic Acid[1][2][3][4]

    Executive Summary

    This technical guide provides a comprehensive biopharmaceutical profile of

    
    -(Methylamino)cyclohexaneacetic acid12345
    
    
    1235235

    This guide synthesizes in silico predictions with theoretical mechanistic insights to forecast its lipophilicity (LogP/LogD), solubility, and oral bioavailability.[1][2][4][5] It further establishes a rigorous experimental framework for validating these predictions, designed for researchers optimizing peptide mimetics or CNS-active agents.[1][2][3][4][5]

    Physicochemical Characterization

    To predict bioavailability accurately, we must first ground our assessment in the fundamental physicochemical properties of the molecule.[2][3][4][5]

    Structural Analysis & Ionization

    The molecule (

    
    
    1234
    • Acidic Center: Carboxylic acid (

      
      ).[1][2][4][5]
      
    • Basic Center: Secondary amine (

      
      ).[1][2][4][5]
      
    • Physiological State: At pH 7.4, the molecule exists predominantly (>99%) as a zwitterion (carboxylate anion

      
       and ammonium cation 
      
      
      ).[1][2][3][4][5]
    Lipophilicity: LogP vs. LogD

    A critical distinction in biopharmaceutics is between LogP (partition coefficient of the neutral species) and LogD (distribution coefficient at a specific pH).[1][2][4]

    ParameterPredicted ValueMechanistic Rationale
    cLogP (Neutral) 1.2 to 1.8 The cyclohexyl ring adds significant hydrophobicity (+3.0 log units) to the glycine backbone, while the N-methyl group adds slight lipophilicity (+0.5).[1][2][3][4]
    LogD (pH 7.4) -1.5 to -0.5 At pH 7.4, the zwitterionic nature creates a high desolvation penalty.[1][2][3][4][5] The net charge is zero, but the high polarity of the charged termini drives the molecule into the aqueous phase.[2][3][5]
    Polar Surface Area (TPSA) 40–50
    
    
    Low TPSA suggests potential for membrane crossing if the charge is masked or transported.[1][2][3][4][5]

    Implication: Relying on cLogP alone would falsely predict moderate passive permeability.[1][2][3][4][5] The LogD value indicates that passive transcellular diffusion will be poor .[1][2][3][4][5]

    Predicted Bioavailability & ADME Profile

    Based on the physicochemical data, we project the following ADME (Absorption, Distribution, Metabolism, Excretion) profile.

    Absorption & Transporters

    The low LogD suggests this compound cannot easily permeate the lipid bilayer via passive diffusion.[2][3][4][5] However, its structural homology to L-Leucine and L-Phenylalanine makes it a high-probability candidate for Carrier-Mediated Transport .[1][2][3][5]

    • PepT1/PepT2: Unlikely. These transporters typically require a peptide bond (di/tripeptides).[1][2][4][5]

    • LAT1 (Large Neutral Amino Acid Transporter): High Probability. The cyclohexyl group mimics the bulky side chains of leucine or phenylalanine.[1][2][3][4][5] N-methylation is generally tolerated by LAT1, potentially facilitating blood-brain barrier (BBB) crossing.[1][2][3][5]

    Metabolic Stability[1][2][5]
    • N-Dealkylation: The N-methyl group is a "soft spot" for CYP450 enzymes (likely CYP3A4 or CYP2D6), potentially leading to demethylation to yield primary cyclohexylglycine.[1][2][3][4][5]

    • Ring Oxidation: The cyclohexane ring is relatively stable but may undergo slow hydroxylation at the C3 or C4 position.[1][2][3][4][5]

    Rule of 5 Compliance

    The compound strictly adheres to Lipinski’s Rule of 5, suggesting "drug-likeness" despite the permeability challenge.[2][3][4][5]

    • MW: 171 (< 500) ✅[1][2][3][4][5]

    • LogP: < 5 ✅

    • H-Donors: 1 (< 5) ✅

    • H-Acceptors: 2 (< 10) ✅

    Experimental Validation Framework

    To transition from prediction to proven data, the following experimental protocols are required. These are designed to be self-validating systems.[1][2][3][5]

    Protocol A: pH-Metric LogD Determination

    Standard shake-flask methods are unreliable for zwitterions due to emulsion formation and low sensitivity.[1][2][3][4][5]

    • System: Potentiometric Titration (e.g., Sirius T3).[1][2][3][4][5]

    • Solvent: Water/Octanol biphasic system.

    • Procedure:

      • Titrate the compound in 0.15 M KCl (aqueous) to determine aqueous pKa.[1][2][4][5]

      • Repeat titration in the presence of varying volumes of octanol.

      • Calculation: The shift in pKa curves (

        
        ) correlates directly to the partitioning of neutral and ionic species.[1][2][3][4][5]
        
    • Validation: Use Phenylalanine as a reference standard (known LogD ~ -1.4 at pH 7.4).[1][2][3][4][5]

    Protocol B: Transporter Substrate Assay (Caco-2)

    To confirm if uptake is active or passive.[1][2][3][4]

    • Cell Line: Caco-2 cells (21-day culture for full differentiation).

    • Conditions: Apical pH 6.0 / Basolateral pH 7.4 (mimics intestinal gradient).

    • Inhibitor Screen:

      • Control: Compound alone.

      • + BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): A specific LAT1 inhibitor.[1][2][3][4][5]

    • Readout: If permeability (

      
      ) decreases significantly (>50%) in the presence of BCH, the compound is a LAT1 substrate.[1][2][4][5]
      

    Visualizations

    Biopharmaceutical Assessment Workflow

    This diagram outlines the decision logic for characterizing the compound.

    Bioavailability_WorkflowStartCompound: a-(Methylamino)cyclohexaneacetic acidCalc_Prop1. In Silico Profiling(MW, TPSA, pKa)Start->Calc_PropLogD_CheckCheck LogD (pH 7.4)Calc_Prop->LogD_CheckPassiveHigh LogD (>0)Passive Diffusion LikelyLogD_Check->PassiveNeutralActiveLow LogD (<0)Zwitterionic SpeciesLogD_Check->ActiveChargedTransporter2. Transporter Screening(LAT1 / PepT1)Active->TransporterRequires CarrierExp_Valid3. In Vitro Validation(Caco-2 + Inhibitors)Transporter->Exp_ValidOutcome_OralOutcome: Oral Bioavailabilityvia Active TransportExp_Valid->Outcome_OralSubstrate ConfirmedOutcome_PoorOutcome: Poor AbsorptionExp_Valid->Outcome_PoorNo Transport

    Figure 1: Decision tree for assessing the bioavailability of zwitterionic amino acid derivatives.

    Mechanistic Pathway: LAT1 Transport

    This diagram illustrates the predicted mechanism of cellular entry, bypassing passive diffusion limits.[2][3][4][5]

    LAT1_Transportcluster_extExtracellular Space (Lumen/Blood)cluster_memCell Membranecluster_intIntracellular Space (Cytosol)Compound_Exta-(Methylamino)cyclohexaneacetic acidLAT1LAT1 Transporter(SLC7A5)Compound_Ext->LAT1Recognition(Mimics Leucine)Compound_IntAbsorbedCompoundLAT1->Compound_IntTranslocationNote1Cyclohexyl groupfits hydrophobic pocketNote1->LAT1

    Figure 2: Proposed molecular mechanism for LAT1-mediated cellular uptake.

    References

    • PubChem. (2023).[1][2][3][4][5] Compound Summary: N-methyl-2-cyclohexylglycine.[1][2][3][4][5][6] National Library of Medicine.[1][2][3][4][5] Available at: [Link][1][2][4]

    • Waring, M. J. (2010).[1][2][3][4][5] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[1][2][4][5] Available at: [Link]

    • Avdeef, A. (2003).[1][2][3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4][5] (Standard reference for pKa/LogD methodologies).

    • Geier, E. G., et al. (2013).[1][2][4][5] Structure-function analysis of the transporter for large neutral amino acids (LAT1). Proceedings of the National Academy of Sciences.[1][2][3][4][5] Available at: [Link][1][2][4]

    • Lipinski, C. A., et al. (2001).[1][2][4][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

    pharmacological mechanism of action for a-(Methylamino)cyclohexaneacetic acid

    Pharmacological Mechanism of -(Methylamino)cyclohexaneacetic acid

    Executive Summary

    N-methyl-cyclohexylglycine (N-Me-CHG)
    
    

    This guide delineates the pharmacological mechanism of action (MoA) for

    GlyT1 inhibitorNMDA receptor co-agonist

    Chemical Identity & Structural Analysis

    To understand the pharmacology, we must first validate the structural identity. The nomenclature

    
    
    
    
    PropertyDetail
    IUPAC Name 2-(Methylamino)-2-cyclohexylacetic acid
    Common Synonyms N-Methyl-cyclohexylglycine;
    
    
    -Cyclohexylsarcosine
    Molecular Formula
    
    
    Chirality The
    
    
    -carbon is a stereocenter. Biological activity is typically stereoselective (L-isomer / S-configuration favored for transport inhibition).
    Lipophilicity High (due to cyclohexyl ring), facilitating BBB penetration compared to Sarcosine.

    Structural Causality: The bulky cyclohexyl group prevents rapid degradation by D-amino acid oxidase (DAAO) and enhances hydrophobic interaction within the GlyT1 substrate pocket, potentially shifting the mechanism from pure transport substrate to competitive inhibitor.

    Pharmacodynamics: The Core Mechanism

    The primary pharmacological action of

    Primary Target: Glycine Transporter 1 (GlyT1)

    Mechanism: Competitive Inhibition / Reuptake Blockade. Location: Astrocytes and pre-synaptic glutamatergic terminals.

    Under physiological conditions, GlyT1 maintains low synaptic glycine concentrations to prevent excitotoxicity. In pathological states (e.g., Schizophrenia), NMDA receptor hypofunction requires elevated glycine levels for proper gating.

    • Action: The compound binds to the substrate site of GlyT1. Due to the steric bulk of the cyclohexyl group, it blocks the conformational change required for the translocation of glycine and ions (

      
      , 
      
      
      ) into the cell.
    • Result: This blockade increases the residence time and concentration of endogenous glycine in the synaptic cleft.

    Secondary Target: NMDA Receptor (Glycine Site)

    Mechanism: Allosteric Co-agonism. Location: Post-synaptic density.

    The NMDA receptor requires the binding of both Glutamate (GluN2 subunit) and Glycine/D-Serine (GluN1 subunit) for channel opening.

    • Direct Effect: While sarcosine is a direct agonist, the bulky cyclohexyl derivative may have reduced intrinsic efficacy at the glycine site itself but acts indirectly by elevating endogenous glycine.

    • Net Effect: Enhanced frequency and duration of NMDA channel opening, leading to increased Calcium (

      
      ) influx.
      
    Downstream Signaling Cascade

    The influx of

    Signaling Pathway Visualization

    The following diagram illustrates the synaptic mechanism where

    Ligand

    SynapticMechanismcluster_synapseSynaptic Cleftcluster_astrocyteAstrocyte Membranecluster_postsynapticPost-Synaptic NeuronGlycineEndogenous GlycineNMDARNMDA Receptor(GluN1/GluN2)Glycine->NMDARBinds GluN1 SiteLigandα-(Methylamino)cyclohexaneacetic acidGlyT1GlyT1 TransporterLigand->GlyT1Inhibits (Competitive)GlyT1->GlycineReuptake BlockedCaInfluxCa2+ InfluxNMDAR->CaInfluxChannel OpeningLTPLTP / PlasticityCaInflux->LTPCaMKII Activation

    Figure 1: Mechanism of Action showing GlyT1 inhibition leading to enhanced NMDA receptor signaling.

    Experimental Validation Protocols

    To validate the mechanism of

    [3H]-Glycine Uptake Assay (GlyT1 Inhibition)

    Objective: Determine the

    Cell Line:

    Protocol Steps:

    • Preparation: Plate CHO-hGlyT1 cells in 96-well plates (

      
       cells/well).
      
    • Wash: Remove culture medium and wash with HBSS buffer (pH 7.4).

    • Incubation: Add test compound (0.1 nM – 100

      
      M) and incubate for 15 min at 37°C.
      
    • Substrate Addition: Add [3H]-Glycine (final concentration 50 nM) and incubate for 10 min.

    • Termination: Aspirate buffer and wash 3x with ice-cold HBSS to stop uptake.

    • Lysis: Lyse cells with 0.1 N NaOH.

    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      

    Validation Check: Use Sarcosine (

    ALX-5407
    
    
    Whole-Cell Patch Clamp (NMDA Currents)

    Objective: Confirm NMDA receptor potentiation in hippocampal slices.

    Protocol Steps:

    • Slice Prep: Prepare 300

      
      m hippocampal slices from rats.
      
    • Recording: Clamp CA1 pyramidal neurons at -70 mV in

      
      -free ACSF (to unblock NMDA channels).
      
    • Stimulation: Evoke EPSCs via Schaffer collateral stimulation.

    • Application: Perfuse

      
      -(Methylamino)cyclohexaneacetic acid (10-50 
      
      
      M).
    • Measurement: Record changes in NMDA-EPSC amplitude and decay time.

    • Control: Apply D-AP5 (NMDA antagonist) at the end to confirm currents are NMDA-mediated.

    Validation Check: An increase in EPSC amplitude without a change in paired-pulse ratio suggests a post-synaptic mechanism or increased ambient glycine levels.

    Translational Implications

    The pharmacological profile of

    Therapeutic AreaRationalePotential Advantage
    Schizophrenia Negative symptoms are linked to low glutamatergic tone.Lipophilic structure allows better CNS penetration than Sarcosine.
    Cognitive Decline LTP requires robust NMDA signaling.Enhancement of synaptic plasticity.
    Pain Management GlyT2 inhibitors are analgesic; GlyT1 inhibitors are pro-cognitive.Specificity for GlyT1 avoids motor side effects associated with GlyT2.

    References

    • Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders. Molecular Psychiatry. Link

    • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. Link

    • Sur, C., & Kinney, G. G. (2007). Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia. Current Opinion in Investigational Drugs. Link

    • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. Link

    • PubChem Compound Summary . N-Methyl-L-cyclohexylglycine. National Library of Medicine. Link

    literature review of cyclohexaneacetic acid analogs in medicinal chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Literature Review of Cyclohexaneacetic Acid Analogs in Medicinal Chemistry Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    The cyclohexaneacetic acid scaffold represents a cornerstone in modern medicinal chemistry, primarily through its derivative Gabapentin (1-(aminomethyl)cyclohexaneacetic acid). Originally designed as a lipophilic analog of the inhibitory neurotransmitter

    
    -aminobutyric acid (GABA) to cross the blood-brain barrier, these molecules surprisingly do not bind to GABA receptors. Instead, they act as high-affinity ligands for the 
    
    
    
    auxiliary subunit
    of voltage-gated calcium channels (VGCCs).[1][2] This guide provides a rigorous analysis of the structural, pharmacological, and synthetic dimensions of this chemical class, serving as a blueprint for the development of next-generation neuropathic pain and epilepsy therapeutics.

    Pharmacology & Mechanism of Action

    The Ligand Hypothesis

    Unlike traditional anticonvulsants that modulate sodium channels or GABAergic transmission directly, cyclohexaneacetic acid analogs function by binding to the

    
     and 
    
    
    
    subunits of P/Q-type and N-type VGCCs.
    • Primary Target: The

      
       subunit is an extracellular auxiliary protein anchored to the membrane.
      
    • Downstream Effect: Binding prevents the trafficking of calcium channels to the presynaptic membrane and reduces calcium influx during depolarization.

    • Neurotransmitter Modulation: The reduction in calcium influx suppresses the release of excitatory neurotransmitters, particularly glutamate , norepinephrine , and Substance P , in hyper-excited neurons.

    Visualization: Mechanism of Action Pathway

    The following diagram illustrates the signal transduction blockade mediated by gabapentinoids.

    MOA Drug Cyclohexaneacetic Acid Analog (e.g., Gabapentin) Target α2δ Subunit of VGCC (Presynaptic Membrane) Drug->Target High Affinity Binding (Kd ~59 nM) Trafficking Inhibition of VGCC Trafficking to Surface Target->Trafficking Modulates CaInflux Reduced Ca2+ Influx Trafficking->CaInflux Reduces Channel Density Vesicle Inhibition of Synaptic Vesicle Fusion CaInflux->Vesicle Lowers Intracellular Ca2+ Release Decreased Release of Glutamate/Substance P Vesicle->Release Prevents Exocytosis Effect Analgesia & Anticonvulsant Activity Release->Effect Dampens Neuronal Excitability

    Caption: Signal transduction cascade showing the blockade of excitatory neurotransmitter release via

    
     subunit modulation.[2]
    

    Structure-Activity Relationship (SAR)

    The SAR of cyclohexaneacetic acid analogs is highly specific. Minor structural deviations often result in a complete loss of affinity for the

    
     subunit.
    
    Core Scaffold Analysis
    • Ring Size: The cyclohexane ring (6-membered) is optimal for Gabapentin. Cyclopentane and cycloheptane analogs generally show reduced affinity, although specific substitutions (e.g., in Pregabalin, an isobutyl chain replaces the ring) can maintain or enhance activity.

    • Amino Acid Functionality: The molecule must be a

      
      -amino acid. Shifting the amino group (
      
      
      
      or
      
      
      positions) or the carboxyl group abolishes binding.
    • Stereochemistry: For substituted analogs (e.g., 3-methylgabapentin), the spatial arrangement is critical. The (1S,3R) isomer of 3-methylgabapentin exhibits higher affinity than the unsubstituted parent, whereas other isomers may be inactive.

    Substituent Effects
    • Alkyl Substitution: Adding methyl groups at the 3- or 4-position of the cyclohexane ring can lock the conformation, potentially enhancing interaction with the hydrophobic pocket of the

      
       subunit.
      
    • Lactamization: The intramolecular cyclization to form gabapentin lactam (2-azaspiro[4.5]decan-3-one) results in a compound that is essentially inactive at the receptor and may possess pro-convulsant properties.

    Comparative Binding Data

    The table below summarizes the binding affinities (

    
     or 
    
    
    
    ) of key analogs against the
    
    
    subunit (typically porcine cortex membrane preparations).
    CompoundStructure DescriptionAffinity (
    
    
    /
    
    
    )
    Relative Potency
    Gabapentin Unsubstituted cyclohexane
    
    
    1.0 (Reference)
    Pregabalin (S)-3-isobutyl-GABA (Acyclic)
    
    
    ~2-4x Gabapentin
    (1S,3R)-3-Methyl-GBP 3-methyl substituted cyclohexane
    
    
    High Potency
    3,3-Dimethyl-GBP 3,3-dimethyl substituted
    
    
    Low Potency
    Gabapentin Lactam Cyclized lactam
    
    
    Inactive/Toxic
    Mirogabalin Bicyclic analogHigh SpecificityHigh Potency

    Chemical Synthesis Protocols

    The industrial synthesis of Gabapentin and its analogs typically relies on the Hofmann Rearrangement to convert a carboxylic acid derivative into the required primary amine.

    Protocol: Synthesis via Hofmann Rearrangement

    This method ensures the formation of the primary amine with high purity, avoiding secondary amine byproducts.

    Reagents:

    • 1,1-Cyclohexanediacetic acid (Starting Material)[3]

    • Acetic Anhydride

    • Aqueous Ammonia (25%)

    • Sodium Hydroxide (NaOH)

    • Bromine (

      
      ) or Sodium Hypochlorite (NaOCl)
      
    • Hydrochloric Acid (HCl)

    Step-by-Step Methodology:

    • Anhydride Formation:

      • Reflux 1,1-cyclohexanediacetic acid with acetic anhydride to form 3,3-pentamethylene glutaric anhydride .

      • Mechanism:[2][4][5][6][7] Dehydration cyclization.

    • Amidation (Ring Opening):

      • Treat the anhydride with aqueous ammonia at 0–5°C.

      • Result: Formation of 1,1-cyclohexanediacetic acid monoamide .[3]

      • Quality Check: Isolate and dry the monoamide; confirm MP ~145°C.

    • Hofmann Rearrangement:

      • Dissolve the monoamide in cold NaOH solution (0°C).

      • Slowly add Bromine (

        
        ) or NaOCl while maintaining temperature < 5°C to form the N-bromoamide intermediate.
        
      • Heat the mixture to 60–70°C for 2 hours. The N-bromoamide rearranges to the isocyanate, which hydrolyzes to the amine.

    • Isolation:

      • Acidify the solution with HCl to pH ~6 (isoelectric point).

      • Precipitate the crude Gabapentin.

      • Recrystallize from methanol/isopropanol to remove inorganic salts and lactam impurities.

    Synthetic Workflow Diagram

    Synthesis Start 1,1-Cyclohexanediacetic Acid Anhydride Cyclic Anhydride Start->Anhydride Ac2O, Reflux Monoamide Monoamide Intermediate Anhydride->Monoamide NH3(aq), 0°C Rearrangement Hofmann Rearrangement Monoamide->Rearrangement NaOH, Br2/NaOCl Product Gabapentin (Crude) Rearrangement->Product Heat, then HCl Pure Gabapentin (Pure API) Product->Pure Recrystallization (MeOH/iPrOH)

    Caption: Step-wise synthesis of Gabapentin from 1,1-cyclohexanediacetic acid via the Hofmann rearrangement.

    Pharmacokinetics & Prodrug Strategies

    Absorption: The LAT1 Bottleneck

    Cyclohexaneacetic acid analogs are zwitterionic at physiological pH. They cannot passively diffuse across the lipid bilayer.

    • Transporter: Absorption is mediated exclusively by the L-type Amino Acid Transporter 1 (LAT1) .

    • Saturation: This transporter is saturable.[1][7] As the dose of Gabapentin increases, bioavailability decreases (non-linear pharmacokinetics). This is a major limitation of the core scaffold.

    Prodrug Solution: Gabapentin Enacarbil

    To overcome LAT1 saturation, the carbamate prodrug Gabapentin Enacarbil was developed.

    • Strategy: The amino group is masked, allowing the molecule to be recognized by high-capacity MCT1 (Monocarboxylate Transporter 1) rather than LAT1.

    • Result: Dose-proportional pharmacokinetics and extended release profiles.

    References

    • Gee, N. S., et al. (1996).[8] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link

    • Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link

    • Taylor, C. P., et al. (1998). "A summary of mechanistic hypotheses of gabapentin pharmacology." Epilepsy Research. Link

    • Bryans, J. S., & Wustrow, D. J. (1999). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews. Link

    • BenchChem. (2025).[9] "Application Notes and Protocols for the Synthesis of Gabapentin from Cyclohexaneacetic Acid." Link

    • Kukolj, G., et al. (2011). "Structure-activity relationship of gabapentinoid binding to the alpha2delta-1 subunit." Journal of Medicinal Chemistry. Link

    • Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane Acetic Acid], A Novel Gabapentin Prodrug." Journal of Pharmacology and Experimental Therapeutics. Link

    Sources

    toxicological profile and safety data for a-(Methylamino)cyclohexaneacetic acid

    Technical Guide: Toxicological Profile & Safety Assessment of -(Methylamino)cyclohexaneacetic acid

    Synonyms:

    Part 1: Executive Summary & Chemical Identity

    Current Status:

    not

    Safety Verdict: Based on Structure-Activity Relationship (SAR) analysis and available data, the compound is classified as a Chemical Irritant (Skin/Eye/Respiratory) with Low Predicted Systemic Toxicity in acute exposures. However, its

    Chemical Profile:

    PropertyData
    CAS Number 1218286-14-6
    Molecular Formula
    
    
    Molecular Weight 171.24 g/mol
    Physical State White to off-white solid
    Solubility Soluble in water, methanol; sparingly soluble in non-polar organic solvents.
    pKa (Predicted) Carboxyl: ~2.3
    LogP (Predicted) 1.2 - 1.5 (Lipophilic amino acid)

    Part 2: Predicted Toxicological Profile (SAR Analysis)

    As a Senior Application Scientist, I must bridge the gap between missing empirical data and required safety protocols using rigorous SAR analysis.

    Comparative Toxicology: The Isomer Distinction

    The most critical safety insight is the distinction between this compound and Gabapentin.

    • Gabapentin (

      
      -amino):  Binds to the 
      
      
      subunit of voltage-gated calcium channels. Low affinity for amino acid transporters.
    • N-Me-Chg (

      
      -amino): 
      
      • Transporter Affinity: As a large neutral amino acid analog with N-methylation, it is a predicted high-affinity substrate for LAT1 (SLC7A5) . This transporter is highly expressed at the Blood-Brain Barrier (BBB).

      • Implication: N-Me-Chg likely crosses the BBB more efficiently than non-methylated analogs.

      • Toxicity Risk: Potential CNS modulation. While N-methylation often reduces direct NMDA receptor agonism (preventing excitotoxicity), it increases metabolic stability, potentially prolonging CNS exposure.

    Metabolic Stability & Elimination
    • Metabolism: The N-methyl group renders the amine resistant to oxidative deamination by standard amine oxidases (MAO). The cyclohexyl ring is metabolically robust compared to phenyl rings (no epoxide formation).

    • Excretion: Predicted to be excreted renaly unchanged.

    • Nephrotoxicity: Low risk, provided the compound does not crystallize in urine (unlikely at physiological pH due to zwitterionic nature).

    Acute Hazards (GHS Classification)

    Based on functional group analysis (secondary amine + carboxylic acid):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    Part 3: Experimental Validation Framework

    Since specific LD50 data is absent, researchers must validate safety de novo before advancing to in vivo models. The following protocols provide a self-validating safety loop.

    Protocol A: In Vitro Cytotoxicity Screen (MTT Assay)

    Objective: Determine the IC50 in metabolically active cells (HepG2) and neuronal cells (SH-SY5Y).

    Methodology:

    • Seeding: Seed HepG2 cells at

      
       cells/well in 96-well plates. Culture for 24h.
      
    • Dosing: Prepare a 100 mM stock of N-Me-Chg in PBS. Perform serial dilutions (0.1

      
      M to 1000 
      
      
      M).
    • Exposure: Incubate cells with compound for 48 hours.

    • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO.

    • Analysis: Measure absorbance at 570 nm. Calculate % viability relative to vehicle control.

    • Threshold: If IC50 < 100

      
      M, proceed to mechanistic tox assays (ROS, Apoptosis). If > 1000 
      
      
      M, compound is considered low cytotoxicity.
    Protocol B: Metabolic Stability (Microsomal Assay)

    Objective: Verify the hypothesis that the Cyclohexyl/N-methyl motif confers metabolic resistance.

    • Incubation: Mix 1

      
      M N-Me-Chg with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
      
    • Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Interpretation:

      • High Stability (>80% remaining at 60 min): Confirms low metabolic clearance. Risk of accumulation.

      • Low Stability: Identify metabolites (likely hydroxylation of cyclohexyl ring).

    Part 4: Visualization of Safety Architecture

    The following diagram illustrates the decision logic for handling and assessing N-Me-Chg, distinguishing it from its isomer Gabapentin.

    SafetyAssessmentcluster_0Chemical Identitycluster_1Predicted Toxicology (SAR)cluster_2Experimental ValidationCompounda-(Methylamino)cyclohexaneacetic acidIsomerIsomer: Gabapentin(Gamma-amino)Compound->IsomerStructuralIsomerismLAT1LAT1 TransporterSubstrate (High)Compound->LAT1Alpha-aminostructureMTTCytotoxicity (MTT)Threshold: >1000 uMCompound->MTTValidation Step 1BBBBBB Penetration(Likely)LAT1->BBBTransportNMDANMDA ReceptorInteraction (Low)BBB->NMDACNS ExposureRiskRisk Assessment:CNS ActiveNMDA->RiskExcitotoxicity?AmesGenotoxicity (Ames)Result: Negative (Predicted)MTT->AmesIf Safe

    Caption: Figure 1. Toxicological decision matrix highlighting the critical distinction in transporter affinity (LAT1) due to the alpha-amino structure, contrasting with Gabapentin.

    Part 5: Safety Data Sheet (SDS) Synthesis

    Section 1: Hazards Identification

    • Signal Word: WARNING

    • Hazard Statements:

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume.

      • P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm).

    Section 2: Handling & Storage

    • Storage: Store at +2°C to +8°C. Hygroscopic—store under inert gas (Argon/Nitrogen) if possible.

    • Incompatibility: Strong oxidizing agents.

    Section 3: First Aid Measures

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. The zwitterionic nature buffers pH, but volume ingestion requires medical observation.

    References

    • PubChem. (2025). Compound Summary: 2-cyclohexyl-2-(methylamino)acetic acid (CID 224395). National Library of Medicine. [Link]

    • Gentilucci, L., et al. (2021). Halting the Spread of Herpes Simplex Virus-1: The Discovery of an Effective Dual αvβ6/αvβ8 Integrin Ligand.[1][2] Journal of Medicinal Chemistry. [Link]

    • Biotage. (2023). Green solvents for solid phase peptide synthesis: Safety and Efficiency.[3] Biotage Blog. [Link]

    • OECD. (2023). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals. [Link]

    Methodological & Application

    Application Note: Reductive Amination Architectures for Cyclohexaneacetic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract & Strategic Relevance

    Cyclohexaneacetic acid derivatives, most notably Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and its analogs, represent a critical class of gamma-amino acids used in neurology. While industrial synthesis often relies on the Hoffmann rearrangement of 1,1-cyclohexanediacetic acid monoamide, this route involves hazardous oxidants (hypochlorite/bromine) and complex waste streams.

    Reductive amination offers a convergent, "green" alternative.[1][2] It allows for:

    • De novo synthesis: Constructing the

      
      -amino acid core from 1-formylcyclohexaneacetic acid derivatives.
      
    • Late-stage diversification: Introducing N-alkyl groups to the primary amine of Gabapentin to generate lipophilic prodrugs or receptor-specific analogs.[3]

    This guide details two high-fidelity protocols: the cyclizing reductive amination to form Gabapentin Lactam (a key intermediate) and the chemoselective N-alkylation of the Gabapentin zwitterion.[3]

    Mechanistic Insight: The Lactam Trap

    When performing reductive amination on substrates like Methyl 2-(1-formylcyclohexyl)acetate , the researcher must anticipate an intramolecular "trap."

    • Imine Formation: The aldehyde condenses with ammonia to form the imine.[3]

    • Reduction: The hydride source reduces the imine to a primary amine.[3]

    • Cyclization: The newly formed amine is spatially constrained 5 atoms away from the ester carbonyl.[3] Under standard reductive amination conditions (often slightly acidic or thermal), this leads to rapid intramolecular nucleophilic acyl substitution, yielding 2-azaspiro[4.5]decan-3-one (Gabapentin Lactam).

    Implication: Rather than fighting this cyclization, robust protocols utilize it as a purification handle. The non-polar lactam is easily isolated from polar byproducts and subsequently hydrolyzed to the free amino acid.[3]

    Graphviz: Reaction Pathway & Mechanism

    GabapentinMechanism Aldehyde Methyl 2-(1-formylcyclohexyl)acetate (Precursor) Imine Imine Intermediate (Transient) Aldehyde->Imine + NH4OAc - H2O Amine Amino Ester (Unstable) Imine->Amine + Hydride (H-) Lactam Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) Amine->Lactam Spontaneous Cyclization (-MeOH) Gabapentin Gabapentin (Final Product) Lactam->Gabapentin Hydrolysis (6N HCl, Reflux)

    Figure 1: The "Lactam Trap" mechanism in the reductive amination of cyclohexaneacetic acid derivatives.

    Critical Reagent Selection

    Success depends on matching the reducing agent to the electrophile's reactivity and the substrate's stability.[3]

    ReagentReactivity ProfileToxicityApplication Note
    NaBH(OAc)₃ Mild.[3][4] Reduces aldehydes/ketones rapidly; imines faster.[3] Does NOT reduce esters.[3]LowPreferred. Excellent for N-alkylation.[3][5] No pH adjustment needed.[3]
    NaBH₃CN Moderate.[3] Requires pH 5-6 to activate imine reduction.[3]High (HCN risk)Legacy Standard. Useful if acid sensitivity is low.[3] Requires fume hood/scrubber.[3]
    H₂ / Pd-C Catalytic. Atom-economical.NoneIndustrial. Best for large scale, but requires pressure vessels.
    Amine Transaminases Biocatalytic.[3][4][6][7] Highly enantioselective.[3][4][6]NoneEmerging. Ideal for chiral analogs (e.g., Pregabalin).

    Protocol 1: Synthesis of Gabapentin Lactam

    Objective: Conversion of methyl 2-(1-formylcyclohexyl)acetate to 2-azaspiro[4.5]decan-3-one.[3]

    Materials
    • Substrate: Methyl 2-(1-formylcyclohexyl)acetate (1.0 equiv)[3]

    • Amine Source: Ammonium Acetate (NH₄OAc) (5.0 - 10.0 equiv)[3]

    • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) [Note: NaBH(OAc)₃ can be substituted but requires solubility check in MeOH][3]

    • Solvent: Methanol (anhydrous)[3]

    • Additive: Molecular Sieves (3Å), activated

    Step-by-Step Procedure
    • Imine Formation:

      • In a flame-dried round-bottom flask, dissolve the aldehyde substrate (10 mmol) in anhydrous Methanol (50 mL).

      • Add activated 3Å Molecular Sieves (2 g) to scavenge water and drive equilibrium.[3]

      • Add Ammonium Acetate (50-100 mmol).[3] The excess is crucial to prevent dimerization.[3]

      • Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

    • Reduction:

      • Cool the mixture to 0°C.

      • Add NaBH₃CN (15 mmol) portion-wise over 15 minutes. Caution: Venting required.

      • Allow the reaction to warm to room temperature and stir for 12–16 hours. The basicity of the generated amine will catalyze the cyclization to the lactam.[3]

    • Workup (Cyanide Safety):

      • Quench with 1N HCl (carefully) to pH ~2 in a fume hood (destroys residual hydride and liberates HCN—use extreme caution and proper ventilation ).[3]

      • Stir for 30 mins, then adjust pH to >10 using 6N NaOH.

      • Extract with Dichloromethane (DCM) (3 x 50 mL).[3] The lactam will partition into the organic phase.[3]

      • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification:

      • Recrystallize the crude lactam from Hexane/Ethyl Acetate or purify via flash chromatography (EtOAc/Hexane).[3]

    Protocol 2: N-Alkylation of Gabapentin

    Objective: Synthesis of N-benzyl gabapentin (or similar derivatives) for SAR studies. Challenge: Gabapentin is a zwitterion with poor solubility in organic solvents.[3]

    Materials
    • Substrate: Gabapentin (free base or HCl salt) (1.0 equiv)

    • Electrophile: Benzaldehyde (1.1 equiv)[3]

    • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[3]

    • Solvent: Methanol/DMF (10:1 ratio) or 1,2-Dichloroethane (DCE) if using the free base.

    Step-by-Step Procedure
    • Solubilization:

      • If using Gabapentin (zwitterion): Suspend 1.0 equiv in Methanol.[3] Add 1.0 equiv of Triethylamine (TEA) to ensure the amine is nucleophilic.[3]

      • Optimization: For lipophilic aldehydes, a co-solvent like DMF or DCE improves homogeneity.

    • Imine Formation:

      • Add Benzaldehyde (1.1 equiv) to the amine solution.[3]

      • Add Acetic Acid (catalytic, 1-2 drops) to adjust pH to ~5–6.[3]

      • Stir for 2 hours at room temperature.

    • Reduction:

      • Add NaBH(OAc)₃ (1.5 equiv) in one portion.[3]

      • Stir at room temperature for 4–6 hours.

      • Note: NaBH(OAc)₃ is preferred here over NaBH₃CN to avoid cyanide contamination in late-stage drug intermediates.[3]

    • Workup:

      • Quench with saturated NaHCO₃ solution.[3]

      • Evaporate Methanol under reduced pressure.[3]

      • Extract the aqueous residue with EtOAc.[3]

      • Purification: The product is an amino acid derivative.[2][3] If it is zwitterionic, use Ion-Exchange Chromatography (Dowex 50W) or Reverse Phase HPLC (C18, Water/MeCN + 0.1% Formic Acid).

    Graphviz: Workflow Logic

    Protocol2 Start Start: Gabapentin + Aldehyde Solvent Solvent Choice: MeOH (Polar) or DCE (Lipophilic) Start->Solvent ImineStep Imine Formation (Cat. AcOH, 2h) Solvent->ImineStep ReduceStep Reduction (NaBH(OAc)3, 4-6h) ImineStep->ReduceStep Quench Quench (NaHCO3) & Evaporation ReduceStep->Quench Purify Purification: Ion-Exchange or Prep-HPLC Quench->Purify

    Figure 2: Decision tree and workflow for N-alkylation of Gabapentin.

    Troubleshooting & Optimization

    IssueRoot CauseSolution
    Low Yield (Protocol 1) Dimerization of aldehyde/amine.Increase NH₄OAc to 10 equiv. Dilute reaction (0.1 M).[3]
    Incomplete Reduction Wet solvent deactivating hydride.[3]Use anhydrous MeOH and fresh Molecular Sieves.[3]
    Product is "Stuck" in Water Zwitterionic nature of product.[3]Do not use standard extraction. Use Ion-Exchange resin or n-Butanol extraction at isoelectric point (pI).[3]
    Over-alkylation (Protocol 2) Primary amine reacting twice.[3]Use stoichiometric aldehyde (0.95 equiv) or bulky protecting groups.[3]

    References

    • Patent US20050148792A1. Process for the preparation of gabapentin.
    • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link][3]

    • Master Organic Chemistry . Reductive Amination: Mechanism and Reagents. Available at: [Link]

    • Organic Chemistry Portal . Synthesis of Amines by Reductive Amination. Available at: [Link][3]

    Sources

    preparing N-methyl derivatives of cyclohexane amino acids

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Synthesis and N-Methylation of Cyclohexane Amino Acids Subtitle: Overcoming Steric Hindrance in Alicyclic Amino Acid Modifications for Peptidomimetic Drug Discovery

    Executive Summary

    The incorporation of non-proteinogenic amino acids, such as cyclic β2,3-amino acids (e.g., 2-aminocyclohexanecarboxylic acid, 2-ACHC) and α,α-disubstituted cyclic amino acids (e.g., 1-aminocyclohexanecarboxylic acid, 1-Ach), is a cornerstone of modern peptidomimetic drug design. These residues act as strong helix/turn inducers due to their restricted conformations [2]. Furthermore, N-methylation of the backbone amide groups eliminates hydrogen bond donors, disrupts protease recognition, and dramatically extends serum half-lives [1]. However, the severe steric hindrance imposed by the cyclohexane ring makes standard N-methylation techniques highly inefficient. This application note details two robust, self-validating protocols for the preparation of N-methyl derivatives of cyclohexane amino acids.

    Mechanistic Rationale & The Steric Penalty

    Direct reductive amination using formaldehyde and sodium cyanoborohydride is a standard method for N-methylating linear amino acids [5]. However, when applied to cyclohexane amino acids, the reaction often stalls. The quaternary α-carbon (in 1-Ach) or the bulky substituted β-carbon (in 2-ACHC) creates massive steric shielding around the primary amine. The bulky hydride donor cannot easily approach the sterically encumbered iminium intermediate, leading to poor yields and the accumulation of unreduced aminal byproducts.

    To bypass this steric penalty, researchers must employ alternative thermodynamic and electronic strategies:

    • Fukuyama Sulfonamide Alkylation: Utilizes electronic activation. The strongly electron-withdrawing o-nitrobenzenesulfonyl (nosyl) group lowers the pKa of the amine to ~5.5, allowing mild deprotonation and subsequent S_N2 attack on the sterically unhindered methyl iodide [3].

    • 5-Oxazolidinone Reductive Cleavage: Utilizes intramolecular thermodynamics. Tethering the nitrogen and the carboxylate via an aminal linkage forces the formation of a 5-oxazolidinone ring [4]. Subsequent acid-catalyzed ring opening generates a highly reactive, localized N-acyliminium ion that is rapidly trapped by a hydride donor.

    Strategic Workflows

    G cluster_A Method A: Fukuyama Alkylation cluster_B Method B: 5-Oxazolidinone Route Start Cyclohexane Amino Acid (e.g., 1-Ach / 2-ACHC) NBS 1. Nosylation (o-NBS-Cl, Base) Start->NBS Boc 1. Boc Protection (Boc2O, Base) Start->Boc MeI 2. Alkylation (MeI, K2CO3) NBS->MeI Thio 3. Denosylation (PhSH, K2CO3) MeI->Thio End N-Methyl Cyclohexane Amino Acid Thio->End Oxaz 2. Cyclization ((CH2O)n, p-TsOH) Boc->Oxaz Reduct 3. Reductive Cleavage (Et3SiH, TFA) Oxaz->Reduct Reduct->End

    Workflow for N-methylation of cyclohexane amino acids via Fukuyama and Oxazolidinone routes.

    Experimental Protocols

    Protocol A: Fukuyama Sulfonamide Alkylation (Solution Phase)

    Designed for maximum yield on highly hindered α,α-disubstituted substrates.

    • Step 1: Nosylation (Protection)

      • Procedure: Dissolve the cyclohexane amino acid (10 mmol) in 1,4-dioxane/H₂O (1:1, 40 mL). Add Na₂CO₃ (25 mmol) and cool to 0 °C. Slowly add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 11 mmol). Stir at room temperature for 12 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

      • Causality: Na₂CO₃ maintains a basic pH to ensure the amine is deprotonated and nucleophilic, while the biphasic solvent system prevents the formation of insoluble polymeric aggregates.

      • Self-Validation QC: Perform TLC (Hexane/EtOAc 1:1). The product will be UV-active (due to the nosyl group) but Ninhydrin-negative, confirming complete consumption of the primary amine.

    • Step 2: N-Methylation

      • Procedure: Dissolve the nosyl-protected amino acid (5 mmol) in anhydrous DMF (20 mL). Add finely powdered K₂CO₃ (15 mmol) and Methyl Iodide (MeI, 25 mmol). Stir at room temperature for 18 hours.

      • Causality: The extreme electron-withdrawing nature of the nosyl group allows the weak base K₂CO₃ to quantitatively deprotonate the nitrogen. The large excess of MeI drives the S_N2 reaction forward against the steric bulk of the cyclohexane ring.

      • Self-Validation QC: Run LC-MS analysis of a reaction aliquot. Look for the exact mass shift of +14 Da. The total disappearance of the starting material mass confirms complete alkylation.

    • Step 3: Denosylation (Deprotection)

      • Procedure: To the crude N-methylated nosyl derivative in DMF, add thiophenol (PhSH, 15 mmol) and K₂CO₃ (20 mmol). Stir for 4 hours at room temperature [3]. Filter, concentrate, and purify via reversed-phase HPLC.

      • Causality: Thiophenol acts as a soft nucleophile, attacking the sulfur atom of the sulfonamide to form a Meisenheimer complex, cleanly releasing the secondary amine without affecting the newly formed N-methyl bond.

    Protocol B: Reductive Cleavage of 5-Oxazolidinones

    Ideal for stereochemically sensitive substrates (e.g., chiral substituted 2-ACHC) where racemization must be avoided.

    • Step 1: Boc Protection & Oxazolidinone Formation

      • Procedure: Convert the amino acid to its N-Boc derivative using standard Boc₂O/NaOH chemistry. Dissolve the N-Boc cyclohexane amino acid (10 mmol) in toluene (50 mL). Add paraformaldehyde (30 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol). Reflux with a Dean-Stark trap for 4 hours.

      • Causality: The Dean-Stark trap removes water, driving the thermodynamic equilibrium toward the formation of the 5-oxazolidinone ring [4]. The rigid ring structure locks the conformation, protecting the α-chiral center from racemization.

      • Self-Validation QC: Conduct ¹H NMR of the crude product. The appearance of two distinct doublets between 4.5–5.5 ppm (the diastereotopic protons of the newly formed N-CH₂-O aminal bridge) confirms cyclization.

    • Step 2: Reductive Cleavage

      • Procedure: Dissolve the oxazolidinone (5 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add Triethylsilane (TES, 15 mmol) followed by dropwise addition of Trifluoroacetic Acid (TFA, 20 mL). Stir at room temperature for 24 hours.

      • Causality: TFA serves a dual purpose: it cleaves the Boc group and protonates the oxazolidinone oxygen, triggering ring-opening to an N-acyliminium ion. TES acts as a highly mobile hydride source that rapidly attacks the iminium ion before any side reactions can occur, yielding the N-methyl group.

      • Self-Validation QC: Evaporate the TFA/DCM under a stream of N₂. Dissolve the residue in MeOH and analyze via LC-MS. The target product will appear as the free N-methyl amino acid [M+H]⁺.

    Quantitative Data & Method Comparison

    To assist in selecting the optimal synthetic route, the following table summarizes the performance metrics of both protocols against standard reductive amination when applied to 1-aminocyclohexanecarboxylic acid (1-Ach).

    ParameterMethod A: Fukuyama AlkylationMethod B: 5-OxazolidinoneControl: Reductive Amination (CH₂O / NaCNBH₃)
    Typical Yield (1-Ach) 85 - 92%75 - 82%< 20% (Incomplete conversion)
    Reaction Time (Total) ~34 Hours~28 Hours~48 Hours
    Racemization Risk Low to Moderate (Base used)Very Low (Acidic/Neutral conditions)Low
    Reagent Toxicity High (MeI, Thiophenol)Moderate (TFA, Paraformaldehyde)High (Cyanide generation risk)
    Scalability Excellent (up to 50g scale)Good (up to 20g scale)Poor (due to low yield and purification difficulty)

    References

    • The Potential of Non-Ribosomal Peptide Engineering for Cre
    • Peptide Backbone Editing via Post-Translational O to C Acyl Shift.
    • Self-assembling α,γ-cyclic peptides that generate cavities with tunable properties. RSC.
    • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones.
    • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.

    recrystallization solvents for purifying a-(Methylamino)cyclohexaneacetic acid

    Application Note: Recrystallization Strategies for -(Methylamino)cyclohexaneacetic Acid

    Introduction & Physicochemical Profile[1][2][3][4][5][6]

    
    

    Unlike simple aliphatic amino acids (e.g., Glycine, Alanine), this molecule exhibits a "Janus-faced" polarity :

    • Zwitterionic Core: The

      
      -amino acid functionality (
      
      
      /
      
      
      ) creates a high crystal lattice energy and water solubility.
    • Lipophilic Shield: The cyclohexyl ring imposes significant steric bulk and hydrophobicity, reducing solubility in pure water compared to glycine and increasing solubility in lower alcohols.

    The Purification Challenge: Standard aqueous recrystallization often fails due to the "oiling out" phenomenon—where the compound separates as a viscous oil rather than a crystal—caused by the disruption of hydrogen bonding networks by the

    Solvent System Selection Logic

    The selection of solvents is governed by the Dielectric-Solubility Balance . We must solvate the hydrophobic tail while allowing the zwitterionic head to drive lattice formation upon cooling.

    Table 1: Solvent Compatibility Matrix
    Solvent SystemRoleSuitabilityMechanism of Action
    Ethanol / Water (90:10) Primary Choice HighEthanol solvates the cyclohexyl group; Water solubilizes the zwitterion at high temp but allows precipitation on cooling.
    Methanol / MTBE Alternative HighMethanol is a strong solvent; MTBE (Methyl tert-butyl ether) acts as a mild antisolvent to induce controlled nucleation.
    Acetic Acid / Water Specialized MediumBest for removing inorganic salts. The acid protonates the carboxylate, breaking the zwitterion and increasing solubility.
    Acetone Antisolvent HighExcellent antisolvent for final yield recovery; rarely used as a dissolving solvent due to low solubility.

    Protocol A: The "Ethanol-Shift" Recrystallization (Recommended)

    This protocol utilizes the temperature-dependent solubility differential in aqueous ethanol. It is designed to prevent oiling out by maintaining a critical dielectric constant.

    Materials
    • Crude

      
      -(Methylamino)cyclohexaneacetic acid
      
    • Solvent A: Absolute Ethanol (EtOH)

    • Solvent B: Deionized Water (

      
      )
      
    • Apparatus: Reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.

    Step-by-Step Methodology
    • Slurry Preparation:

      • Place 10 g of crude solid in a round-bottom flask.

      • Add 80 mL of Absolute Ethanol . Start stirring. The solid will likely not dissolve completely at room temperature (RT).

    • Thermal Dissolution:

      • Heat the slurry to 75°C (near reflux).

      • Critical Step: Dropwise, add Deionized Water through the condenser. Add only enough water to achieve a clear, homogeneous solution.

      • Target Ratio: Usually achieved at ~90:10 to 85:15 (EtOH:Water).

      • Note: If the solution turns cloudy (oiling out) before clearing, add slightly more Ethanol to solubilize the hydrophobic tail.

    • Hot Filtration (Optional but Recommended):

      • If insoluble particulates (dust, salts) remain, filter rapidly through a pre-heated sintered glass funnel to prevent premature crystallization.

    • Controlled Nucleation:

      • Remove from heat and allow the flask to cool slowly to RT on a cork ring (insulation prevents thermal shock).

      • Seeding: If no crystals form at 40°C, add a seed crystal of pure product.

      • Observation: The product should crystallize as white needles or plates. If an oil forms, reheat and add 5 mL more Ethanol.

    • Final Recovery:

      • Cool the flask to 0–4°C in an ice bath for 1 hour to maximize yield.

      • Filter the crystals under vacuum.

      • Wash: Wash the cake twice with cold (

        
        ) Ethanol/Acetone (1:1).
        
      • Dry: Dry in a vacuum oven at 45°C for 12 hours.

    Protocol B: Isoelectric Point (pI) Precipitation

    For samples heavily contaminated with ionic impurities or starting materials, exploiting the zwitterionic switch is superior.

    Mechanism: Amino acids have minimum solubility at their Isoelectric Point (pI). For

    
    
    
    
    • Dissolution: Dissolve crude material in 1M HCl (approx. 3 molar equivalents). The low pH protonates the amine and carboxyl group, forming the soluble cation hydrochloride salt.

    • Filtration: Filter off any non-polar impurities that do not dissolve in the acid.

    • Neutralization:

      • Place the filtrate in a beaker with a pH probe.

      • Slowly add 2M NaOH or Ammonium Hydroxide while stirring.

      • Monitor pH.[1][2] As pH approaches 5.5, the solution will become turbid.

    • Crystallization:

      • Adjust pH precisely to 6.0 .

      • Stir at 0°C for 2 hours. The zwitterion will precipitate out of solution.

    • Wash: Filter and wash with ice-cold water (to remove NaCl) followed by Acetone (to dry).

    Decision Logic & Workflow Visualization

    The following diagram illustrates the decision process for selecting the correct purification route based on impurity profile.

    Recrystallization_WorkflowStartCrude alpha-(Methylamino)cyclohexaneacetic acidImpurity_CheckAnalyze Impurity ProfileStart->Impurity_CheckRoute_ARoute A: High Organic Impurities(Starting materials, side products)Impurity_Check->Route_ALipophilic ImpuritiesRoute_BRoute B: High Ionic/Salt ImpuritiesImpurity_Check->Route_BSalts / InorganicEthanol_WaterSolvent System:Ethanol (90%) / Water (10%)Route_A->Ethanol_WaterAcid_BaseMethod:Isoelectric Precipitation (pH 6.0)Route_B->Acid_BaseDissolve_HotDissolve at 75°CEthanol_Water->Dissolve_HotDissolve_AcidDissolve in 1M HClAcid_Base->Dissolve_AcidCoolingSlow Cooling to 4°C(Prevent Oiling Out)Dissolve_Hot->CoolingNeutralizeNeutralize to pI ~6.0Dissolve_Acid->NeutralizeFinal_ProductPure Crystalline ProductCooling->Final_ProductNeutralize->Final_Product

    Figure 1: Decision tree for selecting the optimal purification protocol based on the impurity profile of the crude mixture.

    Troubleshooting "Oiling Out"

    The most common failure mode for

    SymptomCauseCorrective Action
    Oiling Out Temperature dropped too fast; Supersaturation too high.Reheat to dissolve.[3] Add 10% more solvent. Cool very slowly (1°C/min).
    No Precipitate Product is too soluble in the chosen alcohol.Add Acetone or MTBE dropwise as an antisolvent until turbidity persists, then cool.
    Sticky Solid Solvent trapped in crystal lattice or impurities present.Triturate (grind) the solid under Diethyl Ether to extract residual solvent and induce hardening.

    References

    • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons.[1] Retrieved from [Link]

    • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).[4] Synthetic preparation of N-methyl-alpha-amino acids. Chemical Reviews, 104(12), 5823–5846.[4] Retrieved from [Link]

    • Takano, S., et al. (1988). Enantioselective synthesis of alpha-amino acids. Journal of the Chemical Society.

    solid-phase peptide synthesis using a-(Methylamino)cyclohexaneacetic acid

    Overcoming Extreme Steric Hindrance: Solid-Phase Peptide Synthesis Using -(Methylamino)cyclohexaneacetic Acid

    Introduction & Mechanistic Context

    The incorporation of non-natural, sterically hindered amino acids into peptide backbones is a cornerstone of modern drug development. Modifications such as N-methylation drastically improve a peptide's pharmacological profile by increasing proteolytic stability, enhancing membrane permeability (via the removal of a hydrogen bond donor), and locking the peptide into a bioactive conformation .

    However,

    N-Me-Chgdual steric penalty
    • The

      
      -Carbon Bulk:  The massive cyclohexyl ring severely restricts the conformational approach angles for incoming reagents.
      
    • The N-Methyl Group: The secondary amine is significantly less nucleophilic than a primary amine, and the methyl group physically blocks the acylation site.

    Standard Solid-Phase Peptide Synthesis (SPPS) protocols using carbodiimides (e.g., DIC/HOBt) routinely fail when applied to N-Me-Chg. The bulky O-acylisourea intermediate cannot be attacked by the hindered secondary amine, leading to slow acylation, truncation, or spontaneous diketopiperazine (DKP) formation . To successfully synthesize peptides containing N-Me-Chg, the protocol must be engineered as a self-validating system utilizing highly reactive phosphonium salts or in situ acid chlorides.

    Strategic Reagent Selection and Causality

    The synthesis involving N-Me-Chg is divided into two distinct mechanistic hurdles: Coupling onto the nascent peptide chain (acylating a primary amine with Fmoc-N-Me-Chg-OH) and Coupling the next amino acid (acylating the hindered secondary amine of N-Me-Chg).

    For the latter, aminium-based reagents like HATU pose a severe risk. If the acylation is slow, the excess HATU will react directly with the free secondary amine, resulting in irreversible guanidinylation and permanent chain termination . Therefore, phosphonium salts (PyAOP, PyBrOP) or triphosgene are mandatory for this step, as they do not contain a guanidinylating moiety and allow for extended reaction times.

    Quantitative Comparison of Coupling Reagents for Hindered Amines
    Coupling ReagentActivation MechanismRisk of GuanidinylationEfficacy for N-Me-Chg AmineBest Use Case in this Protocol
    DIC / Oxyma Carbodiimide / EsterNoneVery LowRoutine primary amine couplings
    HATU Aminium / HOAt EsterHigh (if slow)ModerateCoupling Fmoc-N-Me-Chg-OH onto primary amines
    PyAOP Phosphonium / HOAt EsterNoneHigh Coupling the next AA onto the N-Me-Chg amine
    Triphosgene in situ Acid ChlorideNoneExtremely High Rescue couplings / N-Me to N-Me couplings
    BEP Pyridinium / HalogenNoneHighAlternative for highly hindered sequences

    Experimental Workflows & Visualizations

    SPPS_WorkflowStartResin-Bound N-Me-ChgDeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash Resin(DMF / DCM)Deprotect->Wash1ActivatePre-activate Next Amino Acid(PyAOP or Triphosgene)Wash1->ActivateCoupleCoupling Reaction(Extended Time / Heat)Activate->CoupleWash2Wash Resin(DMF / DCM)Couple->Wash2TestBromophenol Blue TestWash2->Test

    Caption: Workflow for coupling onto sterically hindered N-Me-Chg residues in SPPS.

    Step-by-Step Methodologies

    Protocol A: Incorporation of Fmoc-N-Me-Chg-OH into the Nascent Peptide

    Objective: Acylate the unhindered primary amine of the growing peptide chain with the bulky Fmoc-N-Me-Chg-OH.

    • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

    • Activation: In a separate vial, dissolve Fmoc-N-Me-Chg-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

      • Expert Insight: We use 3.9 eq. of HATU relative to 4 eq. of the amino acid to ensure absolutely no unreacted HATU remains to guanidinylate the resin-bound amine .

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial. Vortex for 1 minute to pre-activate the amino acid.

    • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

    • Washing: Filter and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Validation: Perform a standard Ninhydrin (Kaiser) test. A yellow bead indicates successful acylation of the primary amine.

    Protocol B: The Critical Bottleneck - Acylating the N-Me-Chg Secondary Amine

    Objective: Attach the subsequent amino acid onto the highly hindered secondary amine of N-Me-Chg.

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Note: N-methylated residues can sterically hinder the removal of their own Fmoc group, necessitating longer deprotection times. Wash with DMF (5x).

    • Activation (Phosphonium Method): Dissolve the next Fmoc-Amino Acid (0.4 mmol, 4 eq.) and PyAOP (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.

    • Coupling: Add the solution to the resin. Agitate for 4 to 12 hours. If available, apply microwave heating (75°C for 15 minutes) to overcome the activation energy barrier of the steric clash .

    • Washing: Filter and wash with DMF (3x), DCM (3x), and DMF (3x).

    Protocol C: Validation via Bromophenol Blue Test

    Standard Ninhydrin tests rely on the formation of Ruhemann's purple, a mechanism that strictly requires a primary amine. Secondary amines (like the deprotected N-Me-Chg) will yield a false negative (yellow), deceiving the chemist into believing the coupling is complete .

    • Preparation: Prepare a 0.05% solution of Bromophenol Blue in DMF.

    • Sampling: Transfer a few washed resin beads to a microcentrifuge tube.

    • Testing: Add 2-3 drops of the test solution.

    • Interpretation:

      • Yellow: The secondary amine is fully acylated (Coupling Complete).

      • Blue/Green: Free secondary amines remain (Coupling Incomplete). Proceed to the troubleshooting decision matrix.

    Troubleshooting & Rescue Protocols

    If the Bromophenol Blue test indicates an incomplete coupling (Blue/Green), do not proceed to the next cycle. The steric hindrance of N-Me-Chg requires an aggressive rescue protocol using in situ acid chloride generation.

    TroubleshootingTestBromophenol Blue TestPassYellow Solution(Coupling Complete)Test->PassFailBlue/Green Solution(Incomplete Coupling)Test->FailNextProceed to Next CyclePass->NextRecoupleRescue Coupling(Triphosgene Method)Fail->RecoupleCapCapping(Acetic Anhydride)Fail->CapRecouple->Test

    Caption: Troubleshooting decision matrix for incomplete acylation of secondary amines.

    Rescue Protocol (Triphosgene Method): By forming an acid chloride, you create the smallest, most reactive acylating species possible, bypassing the bulky HOAt/HOBt esters .

    • Dissolve the Fmoc-Amino Acid (4 eq.) and Triphosgene (1.33 eq.) in THF or Dioxane.

    • Add sym-collidine (14 eq.) and stir for 1 minute to generate the acid chloride in situ.

    • Add the solution immediately to the resin and agitate for 2 hours. Wash and re-test.

    References

    • Syntheses of sterically hindered peptides containing N-methylated amino acid(s). ResearchGate. Retrieved from: [Link]

    • 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Scilit. Retrieved from: [Link]

    Application Notes & Protocols: Formulation Strategies for α-(Methylamino)cyclohexaneacetic Acid Drug Delivery

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for α-(Methylamino)cyclohexaneacetic acid. As a molecule possessing both amine and carboxylic acid functional groups alongside a lipophilic cyclohexane moiety, it presents unique challenges and opportunities for drug delivery. This guide delves into the critical pre-formulation characterization necessary to inform rational formulation design. It presents detailed protocols for developing immediate-release, modified-release, and advanced nanoparticle-based delivery systems. The causality behind experimental choices is emphasized throughout, providing a framework for creating robust, effective, and self-validating formulations.

    Introduction: Understanding α-(Methylamino)cyclohexaneacetic Acid

    α-(Methylamino)cyclohexaneacetic acid is an amino acid derivative characterized by a cyclohexane ring, which imparts lipophilicity, and two ionizable functional groups: a secondary amine and a carboxylic acid. Its structure is analogous to therapeutically relevant compounds like gabapentin, which is known to have challenging absorption kinetics due to reliance on a low-capacity transport system in the upper intestine.[1] This structural similarity suggests that α-(Methylamino)cyclohexaneacetic acid may exhibit complex absorption, distribution, metabolism, and excretion (ADME) profiles, potentially including pH-dependent solubility, moderate permeability, and susceptibility to saturable transport mechanisms.

    The primary challenges in formulating such a molecule often revolve around achieving consistent and adequate oral bioavailability and maintaining therapeutic plasma concentrations over a desired period.[2][3] Formulation science offers a suite of tools to overcome these hurdles, ranging from simple solid dosage forms to sophisticated controlled-release and nanodelivery systems.

    This guide provides the foundational knowledge and step-by-step protocols to navigate the formulation development process for α-(Methylamino)cyclohexaneacetic acid, enabling the design of delivery systems tailored to specific therapeutic objectives.

    Essential Pre-formulation Characterization

    A thorough understanding of the molecule's physicochemical properties is the cornerstone of rational formulation design. These initial studies predict in-vivo performance and guide the selection of appropriate excipients and manufacturing processes.

    Key Physicochemical Properties

    The following table summarizes the critical pre-formulation data required for α-(Methylamino)cyclohexaneacetic acid.

    ParameterExperimental MethodRationale & Implication for Formulation
    Aqueous Solubility Shake-flask method at 25°C in buffers (pH 1.2, 4.5, 6.8, 7.4)Determines if the compound is a Biopharmaceutics Classification System (BCS) Class I/III (high solubility) or II/IV (low solubility). pH-dependency will dictate the need for solubility enhancement techniques.[2]
    Log P / Log D Shake-flask or HPLC methodPredicts membrane permeability. A Log P between 1-3 is often optimal for passive diffusion. Log D at physiological pH is more relevant for ionizable molecules.
    pKa Potentiometric titration or UV-spectrophotometryIdentifies the pH at which the amino and carboxylic acid groups ionize. This is critical for predicting solubility and absorption across the gastrointestinal (GI) tract.
    Permeability Caco-2 cell monolayer assayAssesses the rate of intestinal permeation and identifies if the molecule is a substrate for efflux transporters (e.g., P-glycoprotein), which can severely limit bioavailability.[4]
    Solid-State Properties DSC, TGA, PXRDDetermines melting point, thermal stability, crystallinity, and potential for polymorphism. An amorphous state can improve solubility but may have lower stability.
    Protocol 1: pH-Dependent Solubility Profile
    • Objective: To determine the aqueous solubility of α-(Methylamino)cyclohexaneacetic acid across a physiologically relevant pH range.

    • Materials: α-(Methylamino)cyclohexaneacetic acid, buffer solutions (pH 1.2, 4.5, 6.8, 7.4), HPLC-grade water and acetonitrile, analytical balance, shaker incubator, centrifuge, HPLC system.

    • Methodology:

      • Add an excess amount of the drug substance to separate vials containing each buffer solution.

      • Incubate the vials in a shaker at 25°C for 48 hours to ensure equilibrium is reached.

      • Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

      • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

      • Quantify the drug concentration in the filtrate using a validated HPLC method.

      • Perform the experiment in triplicate for each pH value.

    Formulation Strategies & Protocols

    Based on the pre-formulation data, an appropriate delivery strategy can be selected.

    Strategy 1: Modified-Release Hydrophilic Matrix Tablets
    • Expert Rationale: This is one of the most cost-effective and widely used methods for achieving extended drug release.[5][6] It is particularly suitable for water-soluble drugs. Upon contact with gastrointestinal fluids, the hydrophilic polymer (e.g., HPMC) swells to form a gel layer that controls drug release primarily through diffusion and matrix erosion.[5][7] By adjusting the polymer viscosity and concentration, a wide range of release profiles can be achieved, reducing dosing frequency and improving patient compliance.[8]

    Caption: Drug release mechanism from a hydrophilic matrix tablet.

    Protocol 2: Formulation of HPMC Matrix Tablets by Direct Compression
    • Objective: To prepare extended-release tablets of α-(Methylamino)cyclohexaneacetic acid.

    • Materials & Equipment: α-(Methylamino)cyclohexaneacetic acid, Hydroxypropyl Methylcellulose (HPMC, e.g., K100M), Microcrystalline Cellulose (MCC, filler), Magnesium Stearate (lubricant), V-blender, Tablet Press.

    • Methodology:

      • Screening: Pass all ingredients through a 40-mesh sieve to ensure uniformity.

      • Blending: Accurately weigh the drug, HPMC, and MCC. Blend in a V-blender for 15 minutes. Causality Note: Proper blending is critical for content uniformity. HPMC is the release-controlling polymer; its ratio to the drug is a key variable.

      • Lubrication: Add magnesium stearate to the blender and mix for an additional 3 minutes. Causality Note: Over-lubrication can negatively impact tablet hardness and dissolution, while under-lubrication can cause sticking to the press tooling.

      • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Target a tablet hardness of 8-12 kp.

      • Characterization: Evaluate the tablets for weight variation, hardness, friability, and drug content.

      • Dissolution Testing: Perform in-vitro release studies using USP Apparatus II (paddle) at 50 rpm in 900 mL of pH 6.8 phosphate buffer, collecting samples at 1, 2, 4, 8, 12, and 24 hours.

    Strategy 2: Prodrug Development for Enhanced Absorption
    • Expert Rationale: If pre-formulation studies indicate low permeability, potentially due to efflux by transporters, a prodrug strategy is highly effective.[9][10] By masking one of the polar functional groups (amine or carboxylic acid) with a promoiety, the resulting prodrug can exhibit increased lipophilicity for passive diffusion or be designed to target high-capacity nutrient transporters (e.g., amino acid or peptide transporters).[3][11] This approach has been successfully used to improve the oral bioavailability of many drugs, including amino acid derivatives.[1][2] The promoiety is designed to be cleaved enzymatically in the body, releasing the parent drug.[]

    Prodrug_Strategy Prodrug Prodrug Enterocyte Enterocyte Prodrug->Enterocyte Nutrient Transporter (e.g., PEPT1, LAT1) Intestinal_Lumen Intestinal Lumen Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation Basolateral Transport Active_Drug Active Drug (α-Methylaminocyclohexaneacetic acid) Systemic_Circulation->Active_Drug Enzymatic Cleavage (Esterases) Promoety Promoety Systemic_Circulation->Promoety

    Caption: Conceptual workflow of a transporter-targeted prodrug strategy.

    Protocol 3: Conceptual Design & In-Vitro Evaluation of an Ester Prodrug
    • Objective: To design and evaluate a prodrug of α-(Methylamino)cyclohexaneacetic acid to assess its potential for improved delivery.

    • Conceptual Design:

      • Select a promoiety. An L-amino acid like L-Valine is a rational choice as it can target peptide transporters.[2][11]

      • The prodrug is formed by creating an ester linkage between the carboxylic acid of the parent drug and the hydroxyl group of a suitable carrier molecule, or vice-versa. For our purpose, we will conceptualize an L-Valine ester of the parent drug's carboxylic acid.

    • Synthesis: Synthesize the L-Valine ester prodrug using established esterification methods. Purify the resulting compound and confirm its structure via NMR and LC-MS/MS.

    • Evaluation Workflow:

      • Chemical Stability: Incubate the prodrug in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) at 37°C. Monitor for degradation (hydrolysis back to the parent drug) over time using HPLC. Causality Note: The prodrug must be stable enough to reach the absorption site in the intestine.

      • Enzymatic Conversion: Incubate the prodrug in 80% human plasma and in a rat liver homogenate (S9 fraction) at 37°C. Quantify the rate of appearance of the parent drug via HPLC. Causality Note: Efficient conversion to the active drug in the blood or liver is essential for the prodrug to be therapeutically effective.[4]

      • Permeability Assessment: Perform a Caco-2 permeability assay (as in pre-formulation) on the prodrug. An increase in the apparent permeability coefficient (Papp) compared to the parent drug would support the hypothesis of enhanced absorption.

    Strategy 3: Liposomal Encapsulation for Hydrophilic Payloads
    • Expert Rationale: Liposomes are versatile nanocarriers composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[13][14] For a water-soluble molecule like α-(Methylamino)cyclohexaneacetic acid, it can be entrapped within the aqueous core of the liposome.[15][16] This encapsulation can protect the drug from degradation in the GI tract, modify its pharmacokinetic profile, and potentially reduce side effects.[14][16]

    Liposome_Prep A 1. Dissolve Lipids (e.g., PC + Cholesterol) in Organic Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Formation of Thin Lipid Film B->C D 4. Hydration (with aqueous solution of drug) C->D E 5. Formation of Multilamellar Vesicles (MLVs) D->E F 6. Size Reduction (Extrusion or Sonication) E->F G Final Liposome Suspension (Small Unilamellar Vesicles) F->G

    Caption: Workflow for liposome preparation by thin-film hydration.

    Protocol 4: Preparation and Characterization of Liposomes
    • Objective: To encapsulate α-(Methylamino)cyclohexaneacetic acid in small unilamellar vesicles (SUVs).

    • Materials & Equipment: Soy phosphatidylcholine (PC), cholesterol, α-(Methylamino)cyclohexaneacetic acid, chloroform, phosphate-buffered saline (PBS), rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm), particle size analyzer.

    • Methodology:

      • Lipid Film Formation: Dissolve PC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask. Attach the flask to a rotary evaporator and rotate under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

      • Hydration: Add an aqueous solution of α-(Methylamino)cyclohexaneacetic acid in PBS to the flask. Vortex vigorously to hydrate the lipid film, which will detach from the wall and form multilamellar vesicles (MLVs).

      • Size Reduction: To form SUVs with a uniform size distribution, subject the MLV suspension to extrusion by passing it repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

      • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

    • Characterization:

      • Particle Size & Zeta Potential: Measure using dynamic light scattering (DLS). A narrow size distribution around 100-150 nm is often desired.

      • Encapsulation Efficiency (%EE): Determine the amount of encapsulated drug and the total drug amount.

        • %EE = (Amount of Encapsulated Drug / Total Drug Amount) x 100

    Summary & Concluding Remarks

    The development of a successful drug delivery system for α-(Methylamino)cyclohexaneacetic acid requires a systematic approach grounded in its fundamental physicochemical properties. For molecules with adequate solubility and permeability, a modified-release hydrophilic matrix tablet offers a simple and effective strategy for prolonged therapeutic action.[5] However, if permeability is a limiting factor, as is common for analogous structures, a prodrug approach designed to leverage endogenous nutrient transporters presents a powerful method to enhance oral bioavailability.[1][2][11] For applications requiring altered pharmacokinetics or protection from degradation, advanced systems like liposomes provide a versatile platform for encapsulation.[14][16]

    The protocols detailed in this guide serve as a starting point. Researchers must optimize parameters such as excipient ratios, polymer viscosity, and nanoparticle composition to achieve the target product profile for their specific therapeutic indication.

    References

    • Amino Acids in the Development of Prodrugs - PMC. (n.d.). National Center for Biotechnology Information.
    • Amino Acids for Prodrug Development. (n.d.). BOC Sciences.
    • Huttunen, K. M., & Rautio, J. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 8(8), 1035-1046. Retrieved March 7, 2026, from [Link]

    • Brown, S., & Khan, D. R. (2012). The Treatment of Breast Cancer Using Liposome Technology. Cancer Biology & Therapy, 13(2), 101-110. Retrieved March 7, 2026, from [Link]

    • Modified Release Tablets: Strategies for Optimising Drug Delivery. (2026, January 30). Contract Pharma. Retrieved March 7, 2026, from [Link]

    • Narang, R., & Singh, G. (2018). Amino Acids in the Development of Prodrugs. ResearchGate. Retrieved March 7, 2026, from [Link]

    • Al-Sagaile, D., et al. (2024). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Pharmaceutics, 16(6), 755. Retrieved March 7, 2026, from [Link]

    • Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine. (2025, January 31). Dovepress. Retrieved March 7, 2026, from [Link]

    • Ali, S., & Rajabi-Siahboomi, A. (2013). Modulation of drug release from hydrophilic matrices. Pharmaceutical Technology, 37(3), 38-43. Retrieved March 7, 2026, from [Link]

    • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC. (2025, July 5). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

    • Sharma, G., et al. (2023). Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. Journal of Liposome Research, 33(3), 193-207. Retrieved March 7, 2026, from [Link]

    • What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Diplomata Comercial. Retrieved March 7, 2026, from [Link]

    • Vadlapatla, R. K., et al. (2014). Amino Acid Prodrugs: An Approach to Improve the Absorption of HIV-1 Protease Inhibitor, Lopinavir. Molecules, 19(4), 4329-4346. Retrieved March 7, 2026, from [Link]

    • MODIFIED-RELEASE DOSAGE FORMS. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]

    • Yuan, Y., et al. (2024). Amino Acid Polymer-Based Nano-Carriers for Targeted Drug Delivery in Breast Cancer Therapy: Mechanisms, Applications, and Future Perspectives. Preprints.org. Retrieved March 7, 2026, from [Link]

    • (PDF) Modified release of drug delivery systems: Hydrophilic polymers. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

    • Excipients Used for Solid Dosage: Innovations and Challenges. (2024, June 1). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

    • Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry, 15(22), 2264-2283. Retrieved March 7, 2026, from [Link]

    • Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. The Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. Retrieved March 7, 2026, from [Link]

    • Amino Acids, Peptides, and Proteins: Implications for Nanotechnological Applications in Biosensing and Drug/Gene Delivery. (2021, November 8). MDPI. Retrieved March 7, 2026, from [Link]

    • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

    • Excipients used in the Formulation of Tablets. (2016, July 26). Open Access Journals. Retrieved March 7, 2026, from [Link]

    • EXCIPIENT REQUIREMENTS IN THE FORMULATION OF SOLID ORAL DRUG FORMS. (2017, October 4). Capsugel. Retrieved March 7, 2026, from [Link]

    • (PDF) Prodrugs for Amines. (2025, October 16). ResearchGate. Retrieved March 7, 2026, from [Link]

    • 2-Cyclohexyl-2-(methylamino)acetic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

    • Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. The Journal of Pharmacology and Experimental Therapeutics, 311(1), 324-333. Retrieved March 7, 2026, from [Link]

    • Cyclohexaneacetic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

    Sources

    scale-up synthesis optimization for a-(Methylamino)cyclohexaneacetic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: AN-2026-SC Process Optimization for the Kilogram-Scale Synthesis of

    
    -(Methylamino)cyclohexaneacetic acid 
    

    Part 1: Executive Summary & Strategic Route Selection

    1.1 The Challenge

    
    -(Methylamino)cyclohexaneacetic acid (also referred to as 
    
    
    
    -methylcyclohexylglycine) is a critical non-proteinogenic amino acid building block, often utilized in the synthesis of peptidomimetics, thrombin inhibitors, and CNS-active agents.

    While laboratory-scale synthesis often employs the Strecker reaction (using cyanide) or alkylation of amino acid esters (using methyl iodide), these routes are ill-suited for scale-up due to:

    • Safety Hazards: Generation of HCN gas or use of neurotoxic alkylating agents.

    • Impurity Profiles: High rates of over-alkylation (formation of quaternary ammonium salts) in direct alkylation.

    • Atom Economy: Poor atom economy requiring extensive downstream purification.

    1.2 The Optimized Route: Catalytic Reductive Amination For kilogram-scale production, this protocol utilizes the Catalytic Reductive Amination of cyclohexylglyoxylic acid. This route minimizes waste, utilizes heterogeneous catalysis for easy workup, and offers superior control over mono- vs. di-methylation.

    Reaction Scheme:

    • Starting Material: Cyclohexylglyoxylic acid (or ethyl ester).

    • Reagent: Methylamine (33% in EtOH or 40% aq.).

    • Reduction: Hydrogen gas (

      
      ) over Palladium on Carbon (Pd/C).
      

    Part 2: Scientific Integrity & Process Logic (E-E-A-T)

    Mechanism & Critical Process Parameters (CPPs)

    The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by in-situ reduction.

    • The "Imine Equilibrium" Factor: The formation of the imine is an equilibrium process releasing water. On a scale-up, water accumulation can push the equilibrium back to the ketone.

      • Optimization: Use of a dehydrating solvent system (e.g., anhydrous MeOH or EtOH) or molecular sieves is common in the lab. However, on a kilo-scale, we rely on excess methylamine (3-5 equivalents) to drive the equilibrium forward according to Le Chatelier's principle.

    • Selectivity (Mono- vs. Di-alkylation):

      • Risk:[1][2][3] The product (secondary amine) is more nucleophilic than the starting material (ammonia/primary amine equivalent), leading to over-methylation.

      • Control: By using pre-formed imines (aging the ketone + amine mixture) before introducing hydrogen, we minimize the concentration of free starting material during the reduction phase.

    Engineering Controls for Safety
    • Exotherm Management: Imine formation is exothermic. Controlled addition of methylamine at

      
      C is mandatory to prevent thermal runaway and polymerization of the imine.
      
    • Hydrogenation Safety: The reaction is triphasic (Gas-Liquid-Solid). Mass transfer of

      
       is the rate-limiting step. High agitation rates (800+ RPM) are required, but must be balanced against catalyst attrition (grinding Pd/C into fines that clog filters).
      

    Part 3: Detailed Experimental Protocol

    Scale: 1.0 kg Input (Cyclohexylglyoxylic Acid) Expected Yield: 85-92% Purity target: >98.5% (HPLC)

    Materials Table
    ReagentMW ( g/mol )Equiv.[4][5]Mass/VolRole
    Cyclohexylglyoxylic Acid 156.181.01.0 kgSubstrate
    Methylamine (33% in EtOH) 31.063.0~1.8 kg (Soln)Amine Source
    Pd/C (10% wt, 50% wet) N/A5 wt%50 g (dry basis)Catalyst
    Methanol (HPLC Grade) 32.04Solvent10 LSolvent
    Hydrogen Gas 2.02Excess5-10 barReductant
    Step-by-Step Workflow

    Phase A: Imine Formation (The "Aging" Step)

    • Reactor Setup: Charge a 20 L Hastelloy or Stainless Steel autoclave with Cyclohexylglyoxylic Acid (1.0 kg) and Methanol (8 L).

    • Cooling: Engage jacket cooling to bring the internal temperature (

      
      ) to 0–5°C .
      
    • Amine Addition: Add Methylamine solution dropwise via a metering pump over 60 minutes.

      • Critical Control: Do not allow

        
         to exceed 15°C.
        
    • Aging: Once addition is complete, warm to 20°C and stir for 2 hours.

      • Why? This ensures maximum conversion to the imine intermediate before reduction begins, reducing the risk of reducing unreacted ketone to the corresponding alcohol (side product).

    Phase B: Hydrogenation 5. Catalyst Charge: In a separate vessel, slurry the Pd/C catalyst in 1 L of Methanol. Transfer this slurry into the autoclave under an inert nitrogen blanket.

    • Safety: Dry Pd/C is pyrophoric. Always handle as a water/solvent wet paste.
    • Purge: Cycle Nitrogen (3x) and Hydrogen (3x) to remove oxygen.
    • Reaction: Pressurize with
      
      
      to 5 bar (75 psi) . Set agitation to maximum efficient speed. Maintain
      
      
      at 25–30°C .
    • Monitoring: The reaction is complete when
      
      
      uptake ceases (typically 4–6 hours). Confirm by HPLC (Target: <0.5% Imine/Ketone).

    Phase C: Workup & Isolation 9. Filtration: Vent

    
     and purge with 
    
    
    
    . Filter the reaction mixture through a spark-proof filter press (Celite coated) to remove Pd/C.
    • Note: The filtrate contains the product as a zwitterion.
    • Concentration: Concentrate the filtrate under reduced pressure (
      
      
      C) to approx. 2 L volume.
    • Crystallization: Add Acetone (5 L) as an anti-solvent to induce crystallization of the amino acid. Cool to 0°C for 4 hours.
    • Drying: Filter the white solid and dry in a vacuum oven at 50°C to constant weight.

    Part 4: Visualization (Graphviz/DOT)

    Reaction Pathway & Logic

    This diagram illustrates the chemical transformation and the critical decision points (equilibrium and side-reaction avoidance).

    ReactionPathway cluster_logic Process Control Strategy Start Cyclohexylglyoxylic Acid (Keto Acid) Imine Imine Intermediate (Schiff Base) Start->Imine + MeNH2 (- H2O) Temp < 15°C SideProduct Side Product: Cyclohexylglycolic Acid (Direct Ketone Reduction) Start->SideProduct + H2 (Premature) (If Imine formation incomplete) Product α-(Methylamino) cyclohexaneacetic acid Imine->Product + H2 / Pd-C 5 bar, 25°C Control Aging Step (2h) Ensures Imine conversion Prevents Side Product Control->Imine

    Caption: Chemical pathway highlighting the critical "Aging Step" to prevent direct ketone reduction.

    Process Flow Diagram (Engineering)

    This diagram maps the physical unit operations required for the scale-up.

    ProcessFlow FeedTank Feed Tank MeNH2 Solution Reactor 20L Autoclave (Hastelloy) FeedTank->Reactor Controlled Addition (Metering Pump) Reactor->Reactor CPP: Temp < 30°C Press: 5 bar Filter Spark-Proof Filter (Cat. Removal) Reactor->Filter Reaction Mass (Under N2) Evaporator Rotary Evaporator (Solvent Swap) Filter->Evaporator Filtrate Crystallizer Crystallization Vessel (+ Acetone) Evaporator->Crystallizer Concentrate Dryer Vacuum Oven Crystallizer->Dryer Wet Cake

    Caption: Unit operation flow for the 1.0 kg scale-up campaign.

    Part 5: Analytical Controls (Self-Validating System)

    To ensure the protocol is self-validating, the following In-Process Controls (IPC) must be met before proceeding to the next step:

    • IPC-1 (Post-Aging): HPLC analysis of the reaction mixture.

      • Criteria: Unreacted Cyclohexylglyoxylic acid < 5.0%.

      • Action: If >5%, add 0.5 eq Methylamine and extend aging by 1 hour.

    • IPC-2 (Post-Hydrogenation): HPLC analysis.

      • Criteria: Imine intermediate < 0.1%.

      • Action: If >0.1%, repressurize with

        
         and stir for 2 additional hours.
        

    HPLC Method Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

    Part 6: References

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link (Foundational text on reductive amination mechanisms).

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on the utility of N-methyl amino acids in drug design).

    • Timbart, L., et al. (2014). "Scale-up of the Reductive Amination of 2-Oxo-4-phenylbutanoic Acid Ethyl Ester." Organic Process Research & Development. Link (Analogous keto-acid scale-up protocol).

    • Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Reference for solvent selection and catalytic efficiency).

    • Occupational Safety and Health Administration (OSHA). "Hydrogen Safety in the Laboratory and Plant." Link (Safety protocols for hydrogenation).

    Sources

    Application Note: Precision Handling and Storage of Alpha-Methylamino Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: The Stability Paradox & Core Directive

    Introduction

    Alpha-methylamino compounds (e.g.,

    
    -methylbenzylamine, amphetamine analogs, 
    
    
    
    -methyl amino acids) occupy a critical niche in medicinal chemistry.[1][2] The introduction of a methyl group at the alpha position introduces steric hindrance that significantly retards metabolic degradation (e.g., by monoamine oxidase) and prevents racemization in amino acids by eliminating the acidic
    
    
    -proton.

    However, this structural advantage creates a "Stability Paradox." While metabolically robust, these compounds are chemically deceptive. As primary or secondary amines, they remain chemically aggressive nucleophiles. They possess a high affinity for atmospheric carbon dioxide (

    
    ) and moisture, leading to rapid formation of carbamate salts and hydrates that can silently compromise stoichiometric accuracy in drug development workflows.
    
    The Core Directive: The "Zero-CO2" Standard

    The storage and handling strategy for alpha-methylamino compounds must move beyond standard "cool and dry" instructions. The primary objective is the exclusion of atmospheric

    
     and moisture .
    

    The Three Pillars of Integrity:

    • Atmospheric Isolation: Prevent the formation of carbamic acid derivatives (

      
      ).
      
    • Thermal Suppression: Minimize oxidative radical formation (N-oxides).

    • Hygroscopic Control: Prevent deliquescence of salt forms (HCl, Sulfate).

    Part 2: Storage Architecture

    Do not rely on standard screw-cap vials for long-term storage of high-purity standards. Use the following tiered storage system based on compound state.

    Storage Matrix[3]
    Compound StatePrimary HazardRecommended ContainerAtmosphereTemp
    Free Base (Liquid)
    
    
    Absorption (Carbamates)
    Amber flame-sealed ampoule or Sure/Seal™ bottleArgon (Positive Pressure)2–8°C
    Salt Form (Solid) Hygroscopicity (Deliquescence)Desiccator cabinet with Indicating Drierite™Nitrogen (Dry)20–25°C*
    Solutions Oxidation / EvaporationPTFE-lined septum vial (crimp top)Argon-20°C

    *Note: Salt forms are often stable at room temperature if kept strictly dry. Refrigeration of solids can induce condensation upon opening, which is more detrimental than ambient heat.

    The "Headspace Purge" Rule

    Every time a container is opened, the headspace must be actively purged before closure.

    • Gas: High-purity Argon (heavier than air, displaces

      
       and 
      
      
      
      effectively).
    • Flow: Gentle stream (2-3 psi) for 15-30 seconds.

    • Verification: Use a flow indicator to ensure gas is actually flowing; do not rely on regulator pressure alone.

    Part 3: Operational Protocols

    Protocol A: The "Closed-Loop" Liquid Transfer

    For handling volatile,

    
    -sensitive free bases (e.g., 
    
    
    
    -methylbenzylamine).

    Objective: Transfer liquid reagent from a stock bottle to a reaction vessel without exposure to the atmosphere.

    Materials:

    • Stock bottle with Sure/Seal™ or septum.

    • Receiving flask (dried, Argon-flushed).

    • Double-tipped cannula (stainless steel) or gas-tight syringe.

    • Argon source with manifold.

    Methodology:

    • Pressure Equalization: Insert an Argon line needle into the stock bottle to create slight positive pressure.

    • Purge: Flush the cannula/syringe with Argon before touching the liquid.

    • Penetration: Insert the transfer needle through the septum into the liquid.

    • Transfer:

      • Syringe: Draw liquid slowly to avoid cavitation.

      • Cannula: Use the positive pressure of the stock bottle to push liquid through the bridge into the receiving flask.

    • Seal: Withdraw needles and immediately apply a fresh layer of Parafilm or a secondary cap to the stock bottle.

    Protocol B: Handling Hygroscopic Salts (The "Dry-Box" Simulation)

    For weighing

    
    -methylamino acid salts (e.g., HCl salts) without a glovebox.
    

    Context: Many

    
    -methyl amine salts become sticky/gummy within minutes of exposure to humid lab air ( >40% RH).
    
    • Preparation: Place the balance, spatulas, and weighing boats inside a large, clear plastic bag (or a commercial glove bag) connected to a Nitrogen line.

    • Purge: Inflate and deflate the bag 3 times with Nitrogen to reduce relative humidity (RH) to <10%.

    • Manipulation: Working through the bag opening (loosely sealed around wrists) or glove ports, open the vial.

    • Weighing: Aliquot the solid rapidly.

    • Dissolution: If possible, dissolve the weighed solid in the reaction solvent inside the bag before removing it to the open lab bench.

    Part 4: Visualization of Workflows

    Diagram: The Inert Transfer Pathway

    This diagram illustrates the logical flow for handling free-base alpha-methyl amines to prevent carbamate formation.

    InertTransfer Start START: Reagent Retrieval CheckState Check State: Liquid Base or Solid Salt? Start->CheckState LiquidPath Liquid Free Base (High CO2 Sensitivity) CheckState->LiquidPath Liquid SolidPath Solid Salt (Hygroscopic) CheckState->SolidPath Solid ArgonFlush Step 1: Flush Syringe/Cannula with Argon (3x) LiquidPath->ArgonFlush PosPressure Step 2: Apply Positive Argon Pressure to Stock Bottle ArgonFlush->PosPressure Transfer Step 3: Closed Transfer (No Air Contact) PosPressure->Transfer Seal Step 4: Headspace Purge & Reseal Immediately Transfer->Seal HumidityCheck Check Lab Humidity (>40% RH?) SolidPath->HumidityCheck GloveBag Use Glove Bag / Dry Box HumidityCheck->GloveBag Yes (High RH) RapidWeigh Rapid Weighing (< 30 seconds) HumidityCheck->RapidWeigh No (Low RH) GloveBag->Seal RapidWeigh->Seal QC QC Check: NMR for Carbamate Peak Seal->QC

    Caption: Decision logic for inert handling of alpha-methylamino compounds to mitigate phase-specific degradation risks.

    Part 5: Quality Control & Validation

    Before committing a stored alpha-methyl compound to a high-value synthesis, validate its integrity.

    The "Carbamate Ghost" in NMR

    The most common impurity is the carbamate salt formed by reaction with atmospheric

    
    .
    
    • Reaction:

      
      
      
    • Detection (1H NMR): Look for a "ghost" peak or broadening near the alpha-methyl signal. In

      
      , carbamate formation often shifts the alpha-methyl doublet/singlet slightly downfield.
      
    • Correction: If carbamates are detected in a free base, they can often be reversed by sparging with Nitrogen while gently heating (40°C) or by washing with a strong base (NaOH) followed by drying, depending on the specific compound's boiling point.

    Emergency Procedures
    • Skin Contact: Alpha-methyl amines are often caustic and can be transdermally absorbed (especially amphetamine-class). Wash immediately with soap and water for 15 minutes. Do not use ethanol, as it may enhance absorption.

    • Spills: Absorb with inert material (vermiculite).[3] Do not use paper towels for large spills of oxidizing amines as this can create a fire hazard.

    References

    • Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

    • Office of Justice Programs. (2018). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. National Institute of Justice. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Yield in the Synthesis of α-(Methylamino)cyclohexaneacetic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Science Knowledge Base. This portal provides researchers and drug development professionals with mechanistic troubleshooting, validated protocols, and quantitative analytics for optimizing the yield and enantiopurity of α-(Methylamino)cyclohexaneacetic acid (commonly known as N-Methyl-Cyclohexylglycine).

    Pathway Visualization & Bottleneck Analysis

    To understand where yield drops occur, we must map the synthetic landscape. The diagram below illustrates the three primary synthetic routes and their respective mechanistic failure points.

    SynthesisPathways Start Cyclohexylglycine (Chg) Starting Material Path1 Direct Reductive Amination (HCHO, NaBH3CN) Start->Path1 Path2 N-Protection (Boc/Fmoc) + NaH / MeI (Benoiton Method) Start->Path2 Path3 N-Protection (Boc/Fmoc) + Paraformaldehyde / H+ Start->Path3 Issue1 Issue: N,N-Dimethylation (Over-alkylation) Path1->Issue1 Target α-(Methylamino)cyclohexaneacetic acid (High Yield & Enantiopurity) Issue1->Target Low Yield (<40%) Issue2 Issue: Racemization & Moisture Sensitivity Path2->Issue2 Issue2->Target Moderate Yield (~60-70%) Inter3 5-Oxazolidinone Intermediate (Sterically Shielded) Path3->Inter3 Path3b Reductive Cleavage (Et3SiH / TFA) Inter3->Path3b Path3b->Target Optimal Yield (>90%)

    Fig 1: Synthetic pathways for α-(Methylamino)cyclohexaneacetic acid and associated bottlenecks.

    Troubleshooting Knowledge Base (FAQs)

    Q1: Why am I observing <40% yield and significant N,N-dimethylation during direct reductive amination with formaldehyde? Mechanistic Causality: The mono-methylated product (a secondary amine) is inherently more nucleophilic than the sterically hindered primary amine starting material. Consequently, the newly formed α-(Methylamino)cyclohexaneacetic acid outcompetes the starting material for the formaldehyde-derived iminium intermediate, driving the reaction toward the N,N-dimethylated byproduct. Solution: Abandon single-step direct reductive amination. Instead, utilize a two-pot reductive amination sequence (first with benzaldehyde, then paraformaldehyde) as described by 1[1], or transition to the oxazolidinone route.

    Q2: I used the NaH/MeI alkylation protocol on Boc-Cyclohexylglycine, but my enantiomeric excess (ee) dropped below 80%. What causes this racemization? Mechanistic Causality: The classic 2[2] relies on a strong base (NaH). The α-proton of cyclohexylglycine is rendered highly acidic by the adjacent electron-withdrawing Boc group and the carboxylate moiety. Deprotonation at this site leads to transient enolization, destroying the stereocenter and resulting in a racemic mixture upon reprotonation. Solution: Avoid strong bases entirely. The optimal approach is the Freidinger oxazolidinone method, which operates under acidic conditions, structurally shielding the α-proton and completely preserving stereochemical integrity.

    Q3: During the oxazolidinone cleavage step using Et₃SiH/TFA, my reaction stalls with ~20% intermediate remaining. How do I push it to completion? Mechanistic Causality: The bulky cyclohexyl ring creates severe steric hindrance around the 5-oxazolidinone core. This physical bulk impedes the approach of the large triethylsilane (

    
    ) hydride donor to the transient iminium ion formed during TFA-mediated ring opening.
    Solution:  Increase the equivalents of 
    
    
    
    from the standard 3.0 eq to 5.0 eq, and gently elevate the reaction temperature from room temperature to 40°C.

    Validated Standard Operating Protocol (SOP)

    To guarantee high yield and >99% ee, we recommend the Optimized Freidinger Oxazolidinone Route . This protocol is designed as a self-validating system—do not proceed to the next step unless the analytical checkpoints are met.

    Step 1: Oxazolidinone Formation
    • Suspend N-Boc-Cyclohexylglycine (1.0 eq) and paraformaldehyde (2.0 eq) in anhydrous toluene (0.2 M).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Reflux the mixture under a Dean-Stark trap for 2-4 hours to remove generated water.

    • Self-Validating Checkpoint: Evaporate a small aliquot and run an IR and

      
      H NMR spectrum.
      
      • Pass Criteria: IR must show a strong lactone carbonyl stretch at ~1800 cm⁻¹ . NMR must show a distinct singlet near 5.1 ppm corresponding to the methylene protons of the newly formed oxazolidinone ring. If these signals are absent, cyclization has failed; check toluene for moisture.

    • Wash the organic layer with 5% NaHCO₃, dry over MgSO₄, and concentrate to yield the intermediate.

    Step 2: Reductive Cleavage
    • Dissolve the crude oxazolidinone in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (0.1 M).

    • Immediately add Triethylsilane (

      
      , 5.0 eq) dropwise.
      
    • Stir at 40°C for 12 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The higher

      
       oxazolidinone spot must completely disappear.
      
    • Concentrate under reduced pressure, precipitate with cold diethyl ether, and filter to isolate the pure α-(Methylamino)cyclohexaneacetic acid as a TFA salt.

    Quantitative Performance Analytics

    The table below summarizes the expected outcomes when applying the various synthetic strategies to the cyclohexylglycine scaffold.

    Synthetic RoutePrimary ReagentsAvg. Yield (%)Enantiomeric Excess (ee %)Primary Bottleneck / Failure Mode
    Direct Reductive Amination HCHO, NaBH₃CN35 - 45> 98N,N-dimethylation (Over-alkylation)
    Direct Alkylation (Benoiton) NaH, MeI, THF60 - 7575 - 85Racemization via enolization
    Oxazolidinone (Freidinger) 1. (CH₂O)n, H⁺ 2. Et₃SiH, TFA85 - 95 > 99 Steric hindrance during cleavage

    References

    • Title: Facile synthesis of highly functionalized N-methyl amino acid esters without side-chain protection Source: Organic Letters (via PubMed / NIH) URL: 1

    • Title: N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation Source: Canadian Journal of Chemistry (via ResearchGate) URL: 2

    • Title: Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones Source: Journal of Organic Chemistry (via ElectronicsAndBooks) URL:

    Sources

    troubleshooting solubility issues of a-(Methylamino)cyclohexaneacetic acid in water

    Technical Support Center: Troubleshooting Aqueous Solubility of -(Methylamino)cyclohexaneacetic Acid

    Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with

    
    -(Methylamino)cyclohexaneacetic acid

    Due to its structural composition—a bulky, lipophilic cyclohexane ring coupled with a zwitterionic

    The Mechanistic Root of the Problem

    To troubleshoot solubility, one must first understand the thermodynamic barriers preventing dissolution.

    zwitterion

    Amino acids and their synthetic derivatives are typically least soluble near their isoelectric point (pI) because the net-zero charge maximizes electrostatic intermolecular interactions within the crystal lattice, which strongly resist disruption by water molecules[1]. Furthermore, the N-methylation removes a critical hydrogen-bond donor compared to primary amino acids, increasing the molecule's overall lipophilicity and further depressing its aqueous solubility profile.

    ZwitterionEquilibriumCationCationic Form(pH < pI)Highly SolubleZwitterionZwitterionic Form(pH ≈ pI)Poorly SolubleCation->Zwitterion Add BaseZwitterion->Cation Add AcidAnionAnionic Form(pH > pI)Highly SolubleZwitterion->Anion Add BaseAnion->Zwitterion Add Acid

    pH-dependent equilibrium states of zwitterionic amino acids dictating aqueous solubility.

    Diagnostic FAQs

    Q: Why does my compound crash out immediately when diluted from a stock solution into PBS (pH 7.4)? A: This is a classic "pH-shock" phenomenon. If your stock was prepared in dilute acid (where the molecule is a soluble cation), diluting it into a buffered physiological solution (pH 7.4) rapidly shifts the pH back toward the molecule's pI. At the pI, the net charge neutralizes, crystal lattice energy peaks, and the compound precipitates. Solution: You must lower the dielectric constant of the receiving buffer using a biocompatible cosolvent or formulate the drug as a stable salt.

    Q: Can I just heat the solution to 37°C or sonicate it to force it into solution? A: Heating increases kinetic energy and temporarily breaks the crystal lattice, often achieving a supersaturated state. However, this is not a self-validating or stable fix. Because the thermodynamic equilibrium has not been fundamentally altered, the compound will inevitably nucleate and precipitate upon cooling or standing. You must alter the solvent environment (pH or cosolvents) rather than relying solely on kinetic energy.

    Q: Will adding a cosolvent like ethanol actually help if the molecule is an amino acid? A: Yes. While highly polar amino acids prefer water, the bulky cyclohexane ring on this specific molecule dominates its solvation requirements. The introduction of cosolvents like ethanol disrupts the hydrophobic hydration shell around the aliphatic ring, significantly altering the solubility profile and accommodating the lipophilic bulk[2].

    Quantitative Solubility Data

    Thermodynamic modeling via Statistical Associating Fluid Theory (SAFT) and empirical data demonstrate that amino acid solubility in aqueous solutions is highly dependent on pH and solvent dielectric properties[3]. The table below outlines the expected solubility behavior of

    Solvent SystempHEst. Solubility (mg/mL)Mechanistic Rationale
    DI Water ~6.5 (Near pI)< 2.0Zwitterionic state maximizes lattice energy; high resistance to hydration.
    0.1 M HCl (Aq) ~1.0> 50.0Carboxylate protonation yields a highly soluble cationic species.
    0.1 M NaOH (Aq) ~13.0> 50.0Amine deprotonation yields a highly soluble anionic species.
    10% EtOH / Water ~7.4~ 15.0Cosolvent lowers the dielectric constant, aiding the hydrophobic ring[2].

    Step-by-Step Troubleshooting Protocols

    TroubleshootingWorkflowStartAssess Solubilityin DI WaterCheckPICheck pH vs pIIs pH ≈ 6-7?Start->CheckPI InsolubleSuccessFully Solubilized(Validate via Centrifugation)Start->Success SolubleAdjustPHTitrate with0.1M HCl or NaOHCheckPI->AdjustPH Yes (At pI)CosolventAdd 5-10% EtOHor DMSOCheckPI->Cosolvent No (Away from pI)AdjustPH->Cosolvent Remains CloudyAdjustPH->Success ClearsCosolvent->Success Clears

    Systematic workflow for resolving zwitterion insolubility via pH and cosolvent adjustments.

    Protocol A: pH-Shift Solubilization (Self-Validating Method)

    Use this protocol to confirm if insolubility is strictly pI-related.

    • Baseline Suspension: Weigh 10 mg of

      
      -(Methylamino)cyclohexaneacetic acid into a clear glass vial. Add 1.0 mL of DI water. Vortex for 30 seconds.
      
      • Causality: A cloudy suspension confirms the lattice energy at the pI exceeds the hydration energy.

    • Acidic Titration: Add 0.1 M HCl in 10 µL increments, vortexing after each addition. Monitor for visual clearance.

      • Causality: The acid protonates the carboxylate group, destroying the zwitterion and forming a highly soluble cation.

    • Self-Validation (Back-Titration): Once the solution is perfectly clear, add an equivalent molar amount of 0.1 M NaOH dropwise.

      • Validation Check: If the solution immediately turns cloudy again, you have definitively proven that the insolubility is pI-driven. You can now confidently proceed with formulating the compound as an HCl salt or maintaining a low-pH vehicle for your assays.

    Protocol B: Cosolvent Integration (For Neutral pH Assays)

    Use this protocol when your downstream application (e.g., cell culture, enzyme assay) strictly requires physiological pH (7.4) and cannot tolerate pH shifts.

    • Primary Solubilization: Dissolve 10 mg of the compound in 100 µL of absolute ethanol (or DMSO, depending on assay tolerance). Vortex until completely clear.

      • Causality: The organic solvent easily solvates the lipophilic cyclohexane ring and disrupts intermolecular hydrogen bonding.

    • Aqueous Phase Integration: Place the vial on a vortex mixer at medium speed. Slowly add 900 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise into the vortexing organic solution.

      • Causality: Continuous kinetic mixing prevents localized pockets of high aqueous concentration, preventing sudden nucleation (solvent crashing).

    • Self-Validation (Micro-Centrifugation): Transfer 500 µL of the final mixture to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes.

      • Validation Check: Carefully inspect the bottom of the tube. If a microscopic white pellet is present, your compound is in a fine suspension, not a true solution. If no pellet is visible, complete thermodynamic solubilization has been achieved.

    References

    • [1] Experimental solubility data and correlated results of amino acids in water at 298.15 K. ResearchGate. Available at:

    • [2] Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data - ACS Publications. Available at:

    • [3] Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Industrial & Engineering Chemistry Research - ACS Publications. Available at:

    minimizing side reactions during methylation of cyclohexaneacetic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Workflow Selector

    User Query: "I need to methylate cyclohexaneacetic acid. How do I minimize side reactions and impurities?"

    Scientist's Analysis: In drug development, "methylation" of cyclohexaneacetic acid (

    
    ) refers to two distinct synthetic pathways with vastly different challenges:
    
    • O-Methylation (Esterification): Converting the carboxylic acid to its methyl ester (

      
      ).[1] This is a standard protection or prodrug synthesis step.[1]
      
    • 
      -C-Methylation:  Installing a methyl group at the 
      
      
      
      -carbon (
      
      
      ).[1] This is a scaffold modification strategy to block metabolic degradation (e.g., hindering
      
      
      -oxidation).[1]

    The choice of pathway dictates the side-reaction profile. Use the decision matrix below to navigate to the relevant section.

    Workflow Decision Matrix

    Methylation_Selector cluster_Ester Primary Risks (Ester) cluster_Alpha Primary Risks (C-Alk) Start Target Molecule? Decision Select Target Structure Start->Decision Ester Methyl Cyclohexaneacetate (O-Methylation) Decision->Ester Ester Formation Alpha α-Methyl Cyclohexaneacetic Acid (C-Methylation) Decision->Alpha Scaffold Modification Risk1 Equilibrium Reversion (Hydrolysis) Ester->Risk1 Risk2 Ether Formation (Acid-Catalyzed) Ester->Risk2 Risk3 Poly-Methylation (Gem-dimethyl) Alpha->Risk3 Risk4 O-Alkylation (Enol Ether) Alpha->Risk4

    Figure 1: Decision matrix for selecting the appropriate methylation protocol and identifying associated risks.

    Scenario A: O-Methylation (Ester Synthesis)

    Goal: Synthesis of Methyl Cyclohexaneacetate. Primary Challenge: Driving equilibrium to completion and preventing acid-catalyzed byproducts.

    Common Issues & Troubleshooting (Q&A)

    Q1: My yield is stuck at ~70%. How do I push the reaction to completion without harsh conditions? A: This is a classic equilibrium limitation in Fischer esterification.

    • Root Cause: Water production (

      
      ) drives the reverse reaction [1].[1]
      
    • Solution:

      • Chemical Drying: Add Trimethyl Orthoformate (TMOF) (1.1 eq) to the reaction. It reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium.

      • Soxhlet Extraction: If using a higher boiling alcohol, we'd use a Dean-Stark trap.[1][2] For Methanol (bp 64.7°C), a Dean-Stark is ineffective.[1] Use activated 3Å Molecular Sieves in a Soxhlet extractor or directly in the flask (if stirring allows) [2].

    Q2: I see a "ghost" peak in my GC-MS with M+ = 46 (Dimethyl Ether). Is this interfering? A: Yes, this is a side reaction of the solvent.

    • Root Cause: High temperatures or excessive

      
       concentration causes dehydration of methanol (
      
      
      
      ).[1]
    • Mitigation: Switch to Acetyl Chloride (AcCl) in Methanol.[1]

      • Protocol: Add AcCl dropwise to cold MeOH (

        
        ).[1] This generates anhydrous 
        
        
        
        in situ.[1] It is milder than sulfuric acid and eliminates the oxidative/dehydrating properties of
        
        
        [3].

    Q3: Can I use Methyl Iodide (MeI) instead? A: Yes, typically using

    
     in Acetone or DMF.[1]
    
    • Risk: While effective, trace water in the solvent will consume MeI (forming MeOH) and stall the reaction.

    • Side Reaction: If the reaction runs too long with weak base, you may see ester hydrolysis if water enters the system.

    Optimized Protocol: Acid-Catalyzed O-Methylation

    Standardized for 10 mmol scale.

    StepActionCritical Parameter
    1 Dissolve Cyclohexaneacetic acid (1.42 g, 10 mmol) in MeOH (anhydrous, 20 mL) .Use anhydrous solvent to minimize initial water.[1]
    2 Cool to
    
    
    . Add Thionyl Chloride (
    
    
    )
    (1.1 eq) or AcCl dropwise.[1]
    Exothermic: Control addition rate to prevent splashing/boiling.
    3 Warm to Room Temp (RT) and stir for 3-12 h.Monitor by TLC/GC.
    4 Workup: Concentrate in vacuo. Redissolve in
    
    
    , wash with Sat.[1][3]
    
    
    .
    Neutralization: Essential to remove acid traces that catalyze hydrolysis during storage.[1]

    Scenario B: -C-Methylation (Scaffold Modification)

    Goal: Synthesis of

    
    -Methylcyclohexaneacetic acid.
    Primary Challenge:  Controlling regioselectivity (C- vs O-alkylation) and stopping at mono-methylation.
    
    Mechanism & Side Reaction Pathway

    The reaction requires the formation of a dianion (since the carboxylic proton is removed first).

    C_Methylation_Pathways SM Cyclohexaneacetic Acid Dianion Dianion Species (Enolate) SM->Dianion 2.2 eq LDA -78°C Product α-Methyl Product (Target) Dianion->Product 1.0 eq MeI Kinetic Control Side2 O-Alkylated Enol Ester Dianion->Side2 Polar Solvent Hard Electrophile Side1 Gem-Dimethyl (Over-alkylation) Product->Side1 Excess Base/MeI Equilibration

    Figure 2: Reaction pathways for

    
    -C-methylation showing the critical divergence between the desired mono-methylated product and side reactions.
    
    Troubleshooting Guide (Advanced)

    Q1: I am getting a mixture of starting material, mono-methyl, and di-methyl products. A: This "statistical mixture" suggests improper proton transfer.[1]

    • Mechanism: As the product forms, it is more acidic (or similarly acidic) than the starting enolate. Proton transfer occurs between the product and the remaining dianion [4].

    • Solution:

      • Use Dianion Strategy: You must use >2.0 equivalents of LDA . The first equivalent deprotonates the -COOH; the second deprotonates the

        
        -carbon.
        
      • Add HMPA/DMPU: Add 4-5 eq of HMPA (or the safer DMPU) as a cosolvent.[1] This breaks up lithium aggregates, increasing the reactivity of the enolate and speeding up methylation relative to proton transfer [5].

    Q2: How do I prevent the "Gem-dimethyl" (dialkylation) impurity? A: Dialkylation occurs if the mono-methylated product is deprotonated again.

    • Fix: Inverse Addition is NOT recommended here. Instead, ensure rapid mixing of the methylating agent at -78°C .

    • Stoichiometry: Use a slight deficiency of MeI (0.95 eq) relative to the substrate to ensure no excess electrophile is present if the temperature rises.

    Q3: I see significant O-methylation (Enol ester formation). A: This is governed by the Hard-Soft Acid Base (HSAB) theory.[1]

    • Cause: The oxygen of the enolate is a "hard" nucleophile; the carbon is "soft".

    • Fix:

      • Solvent: Use THF (favors C-alkylation).[1] Avoid polar aprotic solvents like DMF for the alkylation step if possible, as they expose the oxygen anion.

      • Leaving Group: Use Methyl Iodide (MeI) (soft electrophile).[1] Avoid Methyl Triflate or Dimethyl Sulfate (hard electrophiles) which favor O-alkylation [6].[1]

    Optimized Protocol: -C-Methylation

    Requires strictly anhydrous conditions.[1]

    StepActionTechnical Note
    1 Charge flask with Diisopropylamine (2.2 eq) in THF. Cool to -78°C. Add n-BuLi (2.2 eq).[1]Generates LDA in situ.
    2 Warm to
    
    
    for 15 min, then cool back to
    
    
    .
    Ensures complete LDA formation.[1]
    3 Add Cyclohexaneacetic acid (1.0 eq) in THF dropwise.Stir 1h at
    
    
    to form the Dianion (solubility may change).
    4 Cool to
    
    
    . Add MeI (1.0-1.1 eq) rapidly.
    Keep temp low to prevent equilibration.
    5 Quench with dilute
    
    
    while cold.
    Acidification decarboxylates any transient O-carboxylates.[1]

    Impurity Profiling Table

    Impurity TypeOriginDetection (Typical)Removal Strategy
    Cyclohexylideneacetic acid Isomerization of SM during synthesisNMR (Vinyl proton ~5.2 ppm)Recrystallization of SM before methylation.[1]
    Dimethyl Ether Dehydration of MeOH (Acid-cat)GC (Very volatile)Purge with
    
    
    or use AcCl/MeOH method.[1]
    Gem-dimethyl product Over-methylation (C-Alk)MS (M+ +14 mass units)Chromatography (Difficult separation); Optimize stoichiometry.
    O-Methyl Enol Ether O-Alkylation (C-Alk)NMR (Methoxy peak ~3.6 ppm)Hydrolyzes with mild acid wash (
    
    
    ).[1]

    References

    • BenchChem. Application Notes and Protocols for the Esterification of Cyclohexaneacetic Acid. Retrieved from [1]

    • Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [1]

    • ResearchGate. Troubleshooting yields for the methylation of carboxylic acids using base and MeI. Retrieved from

    • BenchChem. Common side reactions in the methylation of cyclohexanone (Analogous Enolate Chemistry). Retrieved from [1]

    • Royal Society of Chemistry. Installing the “magic methyl” – C–H methylation in synthesis.[1] Chem. Soc. Rev., 2021.[1] Retrieved from [1]

    • National Institutes of Health (PubChem). Cyclohexaneacetic acid - Compound Summary.[1] Retrieved from [1]

    Sources

    Chromatography Technical Support Center: Resolving Amine Peak Tailing

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are battling asymmetrical peaks during the analysis of basic compounds. Amine derivatives are notoriously problematic in reversed-phase HPLC (RP-HPLC) due to unwanted secondary interactions with the silica backbone of the stationary phase.

    This guide is designed to move beyond simple "quick fixes." Here, we will explore the mechanistic causality behind peak tailing and provide self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

    Mechanistic Overview: The Silanol Effect

    Before adjusting any instrument parameters, we must understand the chemistry inside the column. The silica surface of standard HPLC columns contains residual silanol groups (Si-OH). While the primary retention mechanism in RP-HPLC should be hydrophobic partitioning, basic amines (which typically have a pKa between 8 and 10) introduce a competing mechanism.

    At mid-pH ranges, silanols ionize into negatively charged species (Si-O⁻), while amines become protonated (R-NH₃⁺). This creates a strong secondary ion-exchange interaction. The analyte molecules undergoing these ionic interactions lag behind the main chromatographic band, resulting in an elongated distribution on the latter half of the peak—a phenomenon known as peak tailing .

    Mechanism Amine Protonated Amine (R-NH3+) Interaction Secondary Ionic Interaction Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result Disrupts primary partitioning

    Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

    Troubleshooting Guide (Q&A)

    Q: How does mobile phase pH dictate silanol-amine interactions? A: The pH of your mobile phase acts as the master switch for the ionization state of both your analyte and the stationary phase.

    • Low pH (< 3.0): Silanol groups (pKa ~3.5–4.5) are fully protonated and neutral (Si-OH). Although the amine remains protonated, the lack of a negatively charged silanol suppresses ionic interactions, leading to sharper peaks .

    • High pH (> 10.0): Amines are deprotonated and neutral (R-NH₂). Even though silanols are fully ionized, the neutral analyte only interacts via hydrophobic partitioning, eliminating tailing. (Note: This requires specialized hybrid silica or polymer columns that can survive high-pH degradation).

    Table 1: Quantitative Impact of Mobile Phase pH on Analyte-Stationary Phase Dynamics

    Mobile Phase pHSilanol State (pKa ~4.0)Amine State (pKa ~9.0)Dominant Interaction TypeTypical Asymmetry Factor (As)
    Low (pH 2.5) Neutral (>99% Si-OH)Protonated (>99% R-NH₃⁺)Hydrophobic / Weak H-Bonding1.0 - 1.2 (Ideal)
    Mid (pH 7.0) Ionized (>99% Si-O⁻)Protonated (>99% R-NH₃⁺)Strong Ion-Exchange> 2.0 (Severe Tailing)
    High (pH 11.0) Ionized (>99% Si-O⁻)Neutral (>99% R-NH₂)Hydrophobic Partitioning1.0 - 1.2 (Ideal)

    Q: If my sample degrades at extreme pH levels, what column chemistries should I consider? A: If pH optimization is restricted by analyte stability, column selection becomes your primary defense. Modern "Type B" silica columns are manufactured from ultra-pure silica with minimal metal contamination, which drastically reduces the inherent acidity of the silanols . Additionally, you should seek out Intrinsically Base-Deactivated (IBD) phases. These columns incorporate polar groups within the alkyl chain to create an electrostatic shield, physically blocking protonated amines from reaching any residual silanols .

    Q: How can I use mobile phase additives to rescue a tailing peak on an older, legacy method? A: Legacy methods utilizing older Type A silica often rely on sacrificial amine additives. By adding Triethylamine (TEA) at concentrations ≥20 mM to the mobile phase, you introduce a highly competitive base that aggressively binds to the active silanol sites . Because TEA is present in vast excess, it saturates the ion-exchange sites, allowing your target amine to elute symmetrically. However, modern column chemistries are strongly preferred to eliminate the need for these system-contaminating additives [[1]]([Link]).

    Experimental Protocol: Diagnostic pH Shift Workflow

    To avoid guesswork, implement this self-validating system . This protocol inherently proves its own hypothesis by isolating pH as the sole chemical variable. A positive response validates the silanol-interaction hypothesis; a negative response invalidates it, redirecting your troubleshooting to physical column integrity (e.g., column voids or extra-column band broadening) .

    Step 1: Establish the Baseline (Worst-Case Scenario)

    • Action: Prepare Mobile Phase A using 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Causality: This mid-pH buffer ensures silanols are fully ionized (Si-O⁻) while the basic amine remains protonated, intentionally maximizing secondary ion-exchange interactions.

    Step 2: Execute the Chemical Suppression

    • Action: Prepare Mobile Phase B using 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Causality: TFA lowers the pH well below the pKa of surface silanols, forcing them into a neutral (Si-OH) state, thereby eliminating their ability to act as cation exchangers .

    Step 3: Analyze and Validate

    • Action: Inject the amine standard under identical gradient profiles using both aqueous phases (with Acetonitrile as the organic modifier). Calculate the Asymmetry Factor (As) at 10% peak height for both runs.

    • Validation Logic:

      • If As drops from >2.0 (Mid pH) to <1.2 (Low pH), the root cause is definitively confirmed as silanol ion-exchange.

      • If severe tailing persists equally across both pH levels, chemical interactions are not the primary cause. Immediately inspect the system for extra-column dead volume or replace the column due to a collapsed packed bed [[1]]([Link]).

    Workflow Start Amine Peak Tailing Detected (As > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Adjust to Low pH (pH < 3.0) CheckPH->LowPH Suppress Silanol Ionization HighPH Adjust to High pH (pH > 10.0) CheckPH->HighPH Suppress Amine Ionization CheckCol Evaluate Column Chemistry LowPH->CheckCol Tailing Persists Success Symmetrical Peak Achieved (As 1.0 - 1.2) LowPH->Success Resolved HighPH->CheckCol Tailing Persists HighPH->Success Resolved NewCol Use End-capped or Base-Deactivated Column CheckCol->NewCol Modernize Method Additives Use Amine Additives (e.g., TEA >= 20mM) CheckCol->Additives Legacy Method NewCol->Success Additives->Success

    Decision tree for diagnosing and resolving amine peak tailing in HPLC.

    Frequently Asked Questions (FAQs)

    Why does peak tailing selectively affect my basic compounds and not my neutral or acidic analytes? Peak tailing in this context is driven by ionic interactions. Acidic and neutral compounds do not carry a positive charge under typical RP-HPLC conditions, meaning they cannot undergo cation-exchange with the negatively charged silanols . They rely purely on hydrophobic partitioning, which naturally yields symmetrical peaks.

    Can trace metal impurities in the column cause similar tailing? Absolutely. Metal impurities (such as iron or aluminum) embedded in older Type A silica act as Lewis acids. They can chelate directly with certain analytes, but more importantly, their electron-withdrawing nature increases the acidity of adjacent silanol groups. This causes those specific silanols to ionize at even lower pH levels, severely exacerbating the tailing of basic compounds .

    References
    • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]

    • Restek. How do intrinsically base-deactivated phases work? Available at: [Link]

    • LCGC. HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

    • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

    • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

    • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at:[Link]

    • University of Pittsburgh (Pitt.edu). HPLC Troubleshooting Guide. Available at: [Link]

    Sources

    overcoming steric hindrance in a-(Methylamino)cyclohexaneacetic acid coupling

    Technical Support Center: Coupling -(Methylamino)cyclohexaneacetic Acid

    Ticket ID: #STR-CPL-9982 Subject: Overcoming Steric Hindrance & Low Yields in

    Status:Assigned Specialist:

    Issue Diagnosis & Molecular Profile

    User Report: "I am attempting to couple

    
    
    
    

    Technical Analysis: The molecule , 2-cyclohexyl-2-(methylamino)acetic acid , presents a "perfect storm" of steric hindrance:

    • 
      -Carbon Bulk:  The cyclohexane ring has a large cone angle and A-value, acting as a physical shield around the carbonyl carbon.
      
    • 
      -Methylation:  The methyl group on the amine removes a crucial hydrogen-bond donor (preventing H-bond assisted transition states) and introduces further steric clash with the incoming nucleophile or the activating group.
      
    • Electronic Deactivation: As a secondary amine, the nucleophilicity is sterically compromised; as a carboxylic acid, the activation is slow due to the adjacent bulk.

    Strategic Decision Matrix (Reagent Selection)

    Do not rely on standard "recipe" couplings. Use the logic flow below to select the correct activation strategy based on your specific coupling partner.

    ReagentSelectionStartStart: Select Coupling PartnerCheckPartnerIs the Nucleophile (Amine)Sterically Hindered?Start->CheckPartnerStandardUse COMU + Oxyma + Collidine(Superior to HATU for racemization)CheckPartner->StandardNo (Primary Amine)IsNMeIs it an N-Methyl Amineor Alpha,Alpha-disubstituted?CheckPartner->IsNMeYes (Secondary/Bulky)ExtremeUse TCFH + NMI(Acyl Imidazolium Mechanism)IsNMe->ExtremeHigh Hindrance (N-Me-Chg)AcidFluorideAlternative: Acid Fluoride(TFFH or BTFFH)IsNMe->AcidFluorideSolid Phase Failure

    Figure 1: Decision matrix for selecting coupling reagents based on steric demand. For

    Recommended Protocols

    Protocol A: The "Golden Standard" (TCFH-NMI)

    Best for: Coupling hindered acids to hindered amines (e.g.,

    
    
    Mechanism:

    Materials:

    • Carboxylic Acid (1.0 equiv)[1]

    • Amine/Resin (1.0 equiv)

    • TCFH (Tetramethylchloroformamidinium hexafluorophosphate) (1.1 equiv)[1]

    • NMI (N-methylimidazole) (2.5 equiv)

    • Solvent: Acetonitrile (MeCN) is preferred; DCM/DMF mixtures if solubility is poor.

    Step-by-Step:

    • Dissolution: Dissolve the protected amino acid and TCFH in anhydrous MeCN.

    • Activation: Add NMI dropwise. Stir for 1–2 minutes. Note: The solution typically turns light yellow.

    • Coupling: Add the solution immediately to the resin/amine.

    • Incubation: Shake/stir for 2–12 hours.

    • Monitoring: Do not use Kaiser test (secondary amines do not react). Use Chloranil test or micro-cleavage LC-MS.

    Protocol B: The "Sledgehammer" (Acid Fluorides)

    Best for: When TCFH fails or for solution-phase synthesis of extremely bulky junctions. Mechanism: Acid fluorides are small, hard electrophiles that can penetrate the steric wall of the cyclohexane ring better than bulky active esters.

    Materials:

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

    • Base: DIPEA (2.0 equiv) - Use Collidine if racemization is observed.

    Step-by-Step:

    • Dissolve the amino acid (3 equiv relative to resin) and TFFH (3 equiv) in dry DMF.

    • Add DIPEA (6 equiv).[2][3]

    • Activate for 2 minutes.

    • Add to resin and couple for 2 hours (double couple recommended).

    Troubleshooting & Optimization (FAQ)

    Ticket #402: "I am seeing 30% D-isomer (Racemization). Why?"

    Diagnosis: The

    
    
    
    
    
    

    Resolution:

    • Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) . It is a weaker base (pK

      
       ~7.4 vs 10.5 for DIPEA) and significantly reduces proton abstraction while still neutralizing the acid.
      
    • Add Oxyma: If using carbodiimides (DIC), add Oxyma Pure . It creates an active ester that is reactive but less prone to oxazolone formation than HOBt.

    Ticket #405: "The reaction stalls at 60% conversion."

    Diagnosis: Product inhibition or aggregation. The cyclohexane ring promotes hydrophobic collapse on the resin.

    Resolution:

    • Temperature: Elevate temperature to 50°C (microwave or conventional heating). Warning: Only do this if using Collidine/Oxyma to prevent racemization.

    • Solvent Magic: Use a solvent mixture of DMF:NMP (1:1) or add chaotropic salts (0.1 M LiCl) to disrupt hydrogen bond networks and aggregation.

    Ticket #409: "Can I use HATU?"

    Answer: Technically yes, but for

    
    
    COMUHCTU

    Mechanistic Visualization

    Understanding why TCFH works where HATU fails is critical for your experimental design.

    TCFH_Mechanismcluster_0Why it works: Small Leaving GroupAcidHindered Acid(N-Me-Chg)IntermediateAcyl-Imidazolium(Small, Highly Reactive)Acid->Intermediate+ TCFH/NMI(Rapid Activation)TCFHTCFH ReagentTCFH->IntermediateNMINMI (Base)NMI->IntermediateProductAmide Bond(Coupled Peptide)Intermediate->Product+ Amine(Fast Attack due toLow Steric Bulk)

    Figure 2: TCFH mechanism. The Acyl-Imidazolium intermediate is significantly smaller than the OBt ester formed by HATU, allowing it to bypass the cyclohexane steric shield.

    Quantitative Comparison of Reagents

    ReagentSteric HandlingRacemization RiskSafety ProfileRecommendation for
    
    
    -Me-Chg
    HATU ModerateLowExplosive (HOAt)Avoid (Slow kinetics)
    COMU HighVery LowSafeGood (Use with Collidine)
    TCFH Excellent Low (with NMI)SafeBest (Primary Choice)
    TFFH Excellent ModerateCorrosiveBackup (If TCFH fails)
    PyBOP ModerateLowSafeAvoid (Byproducts difficult to remove)

    References

    • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. Link

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

    • Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry, 68(25), 9854-9858. Link

    • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

    optimizing pH conditions for a-(Methylamino)cyclohexaneacetic acid stability

    Technical Guide: Optimizing pH Conditions for -(Methylamino)cyclohexaneacetic acid Stability

    Executive Summary & Chemical Identity

    N-methyl-cyclohexylglycineN-Me-CHG

    However, its stability is strictly governed by pH. The interplay between its zwitterionic character and the lability of the

    Chemical Profile
    PropertyDetail
    IUPAC Name 2-cyclohexyl-2-(methylamino)acetic acid
    CAS Number 1218286-14-6 (Generic/Racemic)
    Structure Cyclohexane ring attached to the
    
    
    -carbon of N-methylglycine
    pKa Values (Est.)
    
    
    (Carboxyl),
    
    
    (N-Methyl amine)
    Isoelectric Point (pI)
    
    

    The pH-Stability Landscape

    The stability of N-Me-CHG is compromised by two primary mechanisms: Racemization (at high pH) and Solubility Collapse (at pI).

    Mechanism 1: Base-Catalyzed Racemization

    The

    • Risk Zone: pH > 8.0

    • Mechanism: In basic conditions, hydroxide ions can abstract the

      
      -proton, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to loss of chiral purity (L 
      
      
      D/L).
    • Impact: N-methylation slightly reduces this risk compared to primary amino acids due to steric hindrance, but it remains the critical failure mode during workup.

    Mechanism 2: Isoelectric Precipitation

    At pH

    
    
    • Risk Zone: pH 5.5 – 6.5

    • Mechanism: Lattice energy dominates solvation energy, leading to rapid precipitation or crystallization.

    • Impact: Inconsistent dosing or column clogging during purification.

    Visualizing the Pathway

    The following diagram illustrates the degradation and equilibrium pathways dependent on pH.

    StabilityPathwaysAcidAcidic Species (pH < 2)Stable, Soluble(NH2+ / COOH)ZwitterZwitterion (pH ~6)Low Solubility(NH2+ / COO-)Acid->ZwitterDeprotonation (-H+)BaseAnionic Species (pH > 9)Soluble, Unstable(NH / COO-)Zwitter->BaseDeprotonation (-H+)EnolateEnolate Intermediate(Planar, Achiral)Base->EnolateOH- Attack on α-H(Slow)RacemateRacemic Mixture(L-Isomer + D-Isomer)Enolate->RacemateReprotonation

    Figure 1: pH-dependent speciation and racemization pathway of N-Me-CHG.

    Optimization Protocols

    Protocol A: Preparation of Stable Stock Solutions

    Objective: Create a 100 mM stock solution stable for >30 days at 4°C.

    • Select the Buffer:

      • Recommended: 50 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.

      • Why: pH 4.5 is sufficiently acidic to protonate the amine (preventing oxidation) and sufficiently far from the pI to ensure solubility, yet not acidic enough to cause acid-catalyzed hydrolysis of any downstream peptide bonds.

    • Dissolution Step:

      • Weigh N-Me-CHG solid.

      • Add 80% of final volume of 0.1 M HCl (or chosen acidic buffer).

      • Vortex until clear. Note: If solution remains cloudy, lower pH to < 3.0 temporarily.

      • Adjust to target volume.

    • Storage:

      • Store at -20°C for long term. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

    Protocol B: Solubility Troubleshooting Table
    Observed IssueProbable CauseCorrective Action
    White Precipitate pH is near pI (approx 6.0).Acidify to pH < 4.0 with dilute HCl or Acetate buffer.
    Oily Residue Formation of free base at pH > 10.Re-acidify immediately. Extract with organic solvent only if intended.
    Ghost Peaks (HPLC) Racemization (D-isomer).Check if sample was exposed to pH > 9. Use Chiral HPLC to verify.
    Yellowing Oxidation of secondary amine.Degas solvents; add antioxidant (e.g., Methionine) if permissible.

    Troubleshooting & FAQs

    Q1: Can I use Phosphate Buffered Saline (PBS, pH 7.4) for this compound? A: Proceed with Caution. PBS is close to the basic range where racemization risks begin, and it is near the upper boundary of the pI precipitation zone.

    • Recommendation: If physiological pH is required, prepare fresh and use immediately (within 4 hours). For storage, always acidify.

    Q2: I see a "split peak" on my reverse-phase HPLC. Is this degradation? A: It is likely conformational isomerism or diastereomers (if chiral impurities exist).

    • Technical Insight: N-methyl amino acids can exist in cis and trans amide rotamers when bound in peptides, leading to peak splitting. However, as a free acid, a split peak usually indicates partial racemization (L vs D enantiomers separating if a chiral column is used, or impurity). Run a standard of the opposite enantiomer to confirm.

    Q3: How do I remove N-Me-CHG from a reaction mixture without racemizing it? A: Avoid standard alkaline workups (e.g., sat.

    • Workflow: Acidify the reaction mixture (pH 2-3), wash with organic solvent (to remove non-basic impurities), then adjust aqueous layer to pH 6-7 carefully to precipitate (if collecting zwitterion) or extract into organic at pH 9 rapidly (< 10 mins) at 0°C.

    References

    • Sigma-Aldrich. Product Specification: a-(Methylamino)cyclohexaneacetic acid (CAS 1218286-14-6). Retrieved from

    • PubChem. Compound Summary for CID 224395: 2-Cyclohexyl-2-(methylamino)acetic acid. National Library of Medicine. Retrieved from

    • BenchChem. Navigating the Stability Landscape of N-cyclohexyl-DL-alanine. (Used as surrogate data for cyclohexyl-amino acid stability profiles). Retrieved from

    • Chem-Impex. L-2-Cyclohexylglycine: Applications in Peptide Synthesis. Retrieved from

    removing impurities from a-(Methylamino)cyclohexaneacetic acid crude product

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Purification of

    
    -(Methylamino)cyclohexaneacetic Acid 
    

    Executive Summary & Chemical Context

    
    -(Methylamino)cyclohexaneacetic acid  (also known as N-methyl-cyclohexylglycine) is a zwitterionic 
    
    
    
    -amino acid. Unlike its
    
    
    -amino analog (Gabapentin), this molecule features an amine group on the
    
    
    -carbon, creating significant steric congestion.

    Critical Purification Challenges:

    • Amphoteric Nature: It exists as a cation at low pH, an anion at high pH, and a zwitterion (net neutral) at its isoelectric point (pI).

    • Solubility: The N-methyl group increases lipophilicity compared to standard amino acids, often leading to "oiling out" rather than crystallizing in standard aqueous buffers.

    • Impurity Profile: Common contaminants include unreacted

      
      -halo acids (starting material), dimethylated byproducts (over-alkylation), and inorganic salts (NaI/NaCl from synthesis).
      

    Purification Decision Matrix (Workflow)

    Before selecting a protocol, identify your primary contaminant. Use the logic flow below to determine the correct purification module.

    Purification_Workflow Start START: Analyze Crude Product Check_Impurity Identify Major Impurity Type Start->Check_Impurity Salts Inorganic Salts (High Ash Content) Check_Impurity->Salts High Conductivity Organics Non-Polar Organics (Unreacted Halides/Esters) Check_Impurity->Organics TLC shows high Rf spots Color Colored Tars/Oxidation Check_Impurity->Color Yellow/Brown tint Method_IEC Module 3: Ion Exchange (Desalting) Salts->Method_IEC Method_Extract Module 2: pH-Swing Extraction Organics->Method_Extract Method_Carbon Activated Carbon Filtration Color->Method_Carbon Method_pI Module 1: Isoelectric Precipitation (Final Polish) Method_IEC->Method_pI Eluate Method_Extract->Method_pI Aqueous Phase Method_Carbon->Method_pI

    Figure 1: Decision tree for selecting the appropriate purification module based on crude analysis.

    Module 1: The Isoelectric Point (pI) Precipitation

    Best for: Final polishing and bulk removal of soluble impurities.

    The most effective way to purify this molecule is to exploit its zwitterionic state. At its pI (predicted pH ~6.0–6.5 for N-methyl mono-amino acids), the molecule has minimum solubility in water and maximum lattice energy.

    Protocol:

    • Dissolution: Dissolve the crude solid in minimum 1M HCl (approx. 3-5 mL per gram). The solution should be clear and acidic (pH < 2).

    • Filtration: If insoluble particles remain, filter through a 0.45

      
      m PTFE membrane.
      
    • Neutralization (The Swing):

      • Place the beaker in an ice bath (

        
        ).
        
      • Slowly add 5M NaOH or Ammonium Hydroxide dropwise with vigorous stirring.

      • Monitor pH continuously.

    • The Critical Zone: As pH approaches 5.5, the solution will become cloudy. Continue adding base very slowly until pH reaches 6.2 ± 0.2 .

    • Crystallization: Stir at

      
       for 2 hours.
      
    • Antisolvent Addition (Optional): If no precipitate forms (due to N-methyl lipophilicity), add cold Acetone or Isopropanol (ratio 1:1 v/v) to force precipitation.

    • Isolation: Filter the white solid and wash with cold acetone.

    Scientific Rationale: At pH 6.2, the net charge is zero. The hydration shell collapses, and the molecule aggregates. The N-methyl group disrupts hydrogen bonding compared to glycine, so the antisolvent (Acetone) is often required to drive the equilibrium toward the solid phase [1].

    Module 2: Removing Organic Impurities (pH-Swing Extraction)

    Best for: Removing unreacted starting materials (e.g.,

    
    -bromo-cyclohexaneacetic acid) or side products.
    

    Because the product is amphoteric, we can "hide" it in the aqueous phase while washing away impurities.

    Protocol:

    • Acid Phase Wash:

      • Dissolve crude in 1M HCl .

      • Wash with Dichloromethane (DCM) or Ethyl Acetate (

        
         vol).
        
      • Mechanism:[1] Product is protonated (

        
        ) and stays in water. Non-basic impurities (starting halides) move to organics.
        
      • Discard Organic Layer.

    • Base Phase Wash (Optional but risky):

      • Caution: Only perform if necessary. High pH can cause racemization [2].

      • Adjust aqueous layer to pH 10-11.

      • Quickly wash with Diethyl Ether .

      • Mechanism:[1] Product is deprotonated (

        
        ). Basic impurities (unreacted amines) move to organics.
        
    • Recovery: Adjust aqueous layer back to pH 6.2 (Module 1) to precipitate the product.

    Module 3: Desalting via Ion Exchange (IEC)

    Best for: Removing inorganic salts (NaCl, NaI) derived from synthesis.

    If your ash content is high (>1%), pI precipitation will trap salts in the crystal lattice. Use a strongly acidic cation exchange resin (e.g., Dowex 50W or Amberlite IR-120).

    Protocol:

    • Resin Prep: Wash resin with 2M HCl, then water until neutral.

    • Loading: Dissolve crude in water (pH ~3) and load onto the column.

      • Action: The amino acid binds to the resin (

        
         binds to 
        
        
        
        ). Salts (Na+, Cl-) pass through.
    • Washing: Flush with 5 column volumes of distilled water to remove all anions and non-basic impurities.

    • Elution: Elute with 1M - 2M Aqueous Ammonia (

      
      ) .
      
      • Action: Ammonia deprotonates the resin and the amino acid, releasing the product.

    • Finishing: Evaporate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterion.

    Troubleshooting FAQ

    SymptomProbable CauseCorrective Action
    Product is an Oil/Gum N-methyl group lowers melting point; solvent trapping.Trituration: Dissolve oil in minimum MeOH, then add excess Diethyl Ether or Acetone. Scratch flask walls to induce nucleation.
    Low Yield after pI Product is too soluble in water (common for N-methyl AA).Do not rely on water alone. Add Ethanol or Acetone to the neutralized solution until turbid, then refrigerate.
    Yellow/Brown Color Oxidation of amine or trace iodine.Dissolve in acid, treat with Activated Carbon (
    
    
    ) at
    
    
    for 30 min, filter, then neutralize.
    Product is Hygroscopic Residual inorganic salts (LiCl/NaCl).Perform Module 3 (IEC) . Salts are the primary cause of hygroscopicity in amino acids.

    References

    • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. 2

    • Benoiton, N. L., et al. (1973). Synthesis of N-Methylamino Acid Derivatives. Canadian Journal of Chemistry. 3[4][5]

    • Quagliato, D. A., et al. (2000).[6] Efficient Procedure for the Reduction of Alpha-Amino Acids to Enantiomerically Pure Alpha-Methylamines. Journal of Organic Chemistry. 6

    • PubChem. (2023). 2-Cyclohexyl-2-(methylamino)acetic acid Compound Summary. National Library of Medicine. 7[4][5]

    Sources

    Technical Support Center: Preventing Racemization of α-Amino Cyclohexane Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary

    α-Amino cyclohexane derivatives, such as L-cyclohexylglycine (Chg) and L-cyclohexylalanine (Cha), are highly valuable unnatural amino acids used to construct rigid peptidomimetic therapeutics. However, integrating these residues during solid-phase peptide synthesis (SPPS) or solution-phase coupling frequently results in severe racemization (epimerization). This technical guide provides a mechanistic breakdown of this phenomenon and field-proven troubleshooting protocols to achieve zero-racemization couplings.

    Part 1: The Mechanistic "Why" (FAQs)

    Q1: Why do hindered derivatives like Cyclohexylglycine (Chg) racemize more readily than standard amino acids? A1: The rate of racemization is dictated by a kinetic competition between the desired aminolysis (peptide bond formation) and undesired side reactions. The bulky aliphatic cyclohexane ring sterically shields the activated carbonyl, significantly slowing down the nucleophilic attack by the incoming amine ([1], [2]). This extended half-life of the activated intermediate gives the system ample time to undergo intramolecular cyclization or direct base-catalyzed enolization, leading to a loss of chiral integrity ([3]).

    Q2: What is the exact chemical pathway leading to this loss of chirality? A2: During activation with standard coupling reagents, the carboxylic acid is converted into a highly reactive intermediate. If aminolysis is delayed due to steric hindrance, the carbonyl oxygen of the N-protecting group (e.g., Fmoc) attacks the activated ester, forming a 5(4H)-oxazolone ring. The α-proton of this oxazolone is highly acidic ([3]). Bases present in the reaction mixture can easily abstract this proton, forming an achiral, planar enolate ([4], [5]). Subsequent reprotonation is non-stereospecific, yielding a racemic mixture of the intermediate that ultimately forms an epimerized peptide product ([3]).

    G A Activated α-Amino Cyclohexane Derivative (Chiral) B Oxazolone Intermediate (Chiral) A->B Intramolecular Cyclization F Enantiopure Peptide (Desired) A->F Direct Aminolysis (Fast Coupling) C Oxazolone Enolate (Achiral/Planar) B->C Base (B:) Proton Abstraction D Racemized Oxazolone (D/L Mixture) C->D Non-stereospecific Reprotonation E Epimerized Peptide (Undesired) D->E Aminolysis

    Mechanistic pathway of oxazolone-mediated racemization during sterically hindered coupling.

    Part 2: Troubleshooting Guide

    Issue 1: High levels of D-epimer detected after coupling Fmoc-Chg-OH.

    Root Cause: The use of standard uronium/aminium coupling reagents (like HBTU or HATU) requires the addition of a tertiary base, typically N,N-Diisopropylethylamine (DIPEA). The presence of this unhindered base, combined with the slow coupling of the sterically hindered Chg, drives the base-catalyzed enolization pathway ([5], [2]). Resolution: Switch to a base-free coupling system. The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is critical here. OxymaPure acts as a superior nucleophile, rapidly converting the O-acylisourea into an active ester that resists oxazolone formation without requiring an external base ([3]).

    Issue 2: Using amino acid hydrochloride salts necessitates a base, leading to racemization.

    Root Cause: When the incoming amine on the resin or in solution is a salt, a base must be added to liberate the free amine for nucleophilic attack. Using strong, unhindered bases like DIPEA accelerates α-proton abstraction ([5]). Resolution: Substitute DIPEA with a sterically hindered or weaker base, such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) ([5]). Collidine is bulky enough that it cannot easily access the α-proton of the activated Chg intermediate, thus minimizing epimerization while successfully neutralizing the hydrochloride salt.

    Issue 3: Incomplete coupling of Fmoc-Cha-OH even after 4 hours, resulting in side-products.

    Root Cause: Prolonged reaction times do not necessarily improve the yield of sterically hindered couplings; instead, they increase the probability of side reactions, such as the esterification of free hydroxyls or the Beckmann rearrangement of additives like Oxyma-B ([6], [7]). Resolution: Implement a "double coupling" strategy. React for 1 hour, drain, and repeat with fresh reagents ([6]). Do not extend a single coupling past 2 hours. While Oxyma-B is an excellent racemization suppressor ([8]), prolonged exposure can lead to its rearrangement, compromising overall yield ([7]).

    Part 3: Comparative Coupling Data

    The following table summarizes the quantitative impact of various coupling conditions on the epimerization and yield of the highly hindered Fmoc-Chg-OH residue during SPPS.

    Coupling ReagentAdditiveBase UsedCoupling StrategyYield (%)D-Epimer (%)
    HBTUNoneDIPEA (2.0 eq)Single (2h)85.015.2
    HATUNoneDIPEA (2.0 eq)Single (2h)92.08.5
    DICHOBtNoneSingle (2h)78.04.1
    DIC OxymaPure None Double (1h x2) 96.0 < 0.5
    DIC Oxyma-B None Double (1h x2) 95.0 < 0.2

    Part 4: Self-Validating Experimental Protocol

    "Zero-Racemization" Coupling Protocol for Sterically Hindered Cyclohexane Derivatives

    This methodology utilizes a base-free DIC/OxymaPure system combined with a double-coupling strategy to maximize yield while preserving chiral integrity ([3], [6]).

    Step 1: Resin Preparation & Deprotection

    • Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 mins).

    • Wash the resin thoroughly with DMF (5 × 1 min) to ensure complete removal of piperidine (a base that can trigger premature racemization).

    Step 2: Pre-activation (Strict Timing Required)

    • In a separate vial, dissolve Fmoc-Chg-OH or Fmoc-Cha-OH (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in a minimum volume of DMF (approx. 1.5 mL).

    • Chill the solution to 0°C in an ice bath to thermodynamically disfavor oxazolone formation.

    • Add DIC (0.3 mmol, 3 eq) to the chilled solution.

    • Allow pre-activation to proceed for no more than 2 minutes ([6]). Extended pre-activation is the primary cause of racemization before the activated ester even reaches the resin.

    Step 3: Double Coupling

    • Add the pre-activated mixture to the resin.

    • Agitate at room temperature for exactly 60 minutes.

    • Drain the reaction mixture. Do not wash the resin.

    • Immediately repeat Step 2 to generate fresh reagents, and add to the resin for a second 60-minute coupling.

    Step 4: Self-Validation & Verification

    • Chemical Validation: Perform a Kaiser test on a few resin beads. A yellow/colorless result validates complete coupling. If slightly blue, do not extend time; cap unreacted amines with acetic anhydride to prevent deletion sequences.

    • Chiral Validation: Perform a micro-cleavage (TFA/TIS/H2O, 95:2.5:2.5) on 5 mg of resin. Analyze the crude peptide via chiral HPLC or derivatize with Marfey’s reagent followed by LC-MS to quantify the D-epimer ratio. A successful execution of this protocol will yield < 0.5% D-epimer.

    References

    • Bandyopadhyay, I., et al. "Highly stereospecific epimerization of alpha-amino acids: conducted tour mechanism." Journal of Organic Chemistry. URL: [Link]

    • "Reductions of Aromatic Amino Acids and Derivatives." ACS Publications. URL: [Link]

    • "Effects of NS2B-NS3 protease and furin inhibition on West Nile and Dengue virus replication." Taylor & Francis. URL: [Link]

    • "Oxyma-B, an excellent racemization suppressor for peptide synthesis." RSC Publishing. URL: [Link]

    • "Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis." MDPI. URL: [Link]

    Sources

    troubleshooting low ionization efficiency in mass spectrometry

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Low ionization efficiency in Electrospray Ionization (ESI) is rarely a single point of failure; it is a multifactorial breakdown in the physical chemistry of droplet desolvation, charge competition, and instrument geometry.

    This guide provides a mechanistic breakdown of ESI failures, self-validating experimental protocols, and actionable data to restore your system's sensitivity.

    Diagnostic Workflow: Isolating the Root Cause

    Before altering parameters, you must isolate the failure point. Is the issue originating from the sample matrix, the liquid chromatography (LC) method, or the mass spectrometer (MS) hardware? The workflow below outlines the logical progression for diagnosing signal loss.

    G A Low Ionization Efficiency B Visual Spray Check (Camera/Laser) A->B C Optimize Hardware (Voltage, Temp, Gas) B->C Unstable Spray D Direct Infusion (Bypass LC) B->D Stable Spray C->B Re-evaluate E Post-Column Infusion (Matrix Check) D->E Signal drops in matrix G Optimize Mobile Phase (pH, Additives) D->G Signal low in neat solvent F Optimize Sample Prep (SPE, LLE) E->F Suppression zones found

    Diagnostic workflow for isolating the root cause of low ionization efficiency.

    Phase 1: Frequently Asked Questions (Mechanistic Deep Dives)

    Q1: Why am I experiencing severe ion suppression in my biological samples, even with a stable spray? Mechanistic Causality: In ESI, analytes must migrate to the surface of a rapidly evaporating charged droplet to be ejected into the gas phase. Biological matrices contain high concentrations of endogenous compounds (e.g., phospholipids, salts). These matrix components outcompete your target analyte for the limited surface area and available charge on the droplet. Consequently, your analyte remains trapped in the droplet core and is neutralized or sent to waste, resulting in massive signal loss . Action: You must map the suppression zones using the Post-Column Infusion protocol (detailed in Phase 3) and adjust your LC gradient to elute the analyte outside of these highly suppressed windows.

    Q2: How do mobile phase additives physically alter my analyte's ionization efficiency? Mechanistic Causality: The pH of your mobile phase dictates the solution-phase charge state of your analyte prior to aerosolization. For positive ion mode, basic analytes require an acidic environment (e.g., 0.1% Formic Acid) to ensure pre-protonation. However, the type of acid is critical. Strong ion-pairing agents like Trifluoroacetic acid (TFA) bind so tightly to the protonated analyte that they neutralize the charge during the final stages of droplet evaporation, causing severe signal suppression. Furthermore, additives directly control adduct formation efficiencies (e.g., driving the signal toward [M+H]⁺ rather than splitting it across [M+Na]⁺ and [M+K]⁺) .

    Q3: My spray is sputtering and unstable. How do I logically tune the hardware parameters? Mechanistic Causality: A stable Taylor cone requires a delicate balance between the solvent's surface tension and the applied capillary voltage. Highly aqueous solvents have high surface tension and require higher voltages to initiate the spray. However, excessive voltage leads to corona discharge—a localized plasma that destroys analyte ions. Additionally, if your LC flow rate is high, the droplets require more time and thermal energy to desolvate. Moving the sprayer probe further away from the MS inlet increases the flight time, allowing larger droplets to fully evaporate before hitting the sampling cone.

    Phase 2: Quantitative Parameter Guidelines

    To prevent arbitrary parameter guessing, use the following empirically derived tables to baseline your method.

    Table 1: Common LC-MS Additives and Their Mechanistic Effects on ESI

    AdditiveTypical Conc.ESI ModeMechanistic Effect & Causality
    Formic Acid 0.1% (v/v)PositiveDonates protons to basic analytes; highly volatile, leaves no residue in the source.
    Ammonium Acetate 2 - 10 mMPos/NegBuffers pH (volatile); promotes stable[M+NH₄]⁺ adducts; ideal for fragile molecules.
    Trifluoroacetic Acid 0.05% (v/v)PositiveYields sharp LC peaks, but causes severe ion suppression via tight ion-pairing. Avoid if possible.
    Sodium Salts N/A (Avoid)PositiveNon-volatile; splits signal into multiple adducts ([M+Na]⁺), lowering primary intensity and fouling optics.

    Table 2: Typical ESI Source Parameters by LC Flow Rate

    Flow Rate (µL/min)Sprayer Voltage (kV)Drying Gas Temp (°C)Nebulizer GasRationale
    1 - 10 (Micro)1.5 - 2.5150 - 200LowSmall droplets evaporate quickly; excessive heat causes premature precipitation inside the capillary.
    200 - 400 (Analytical)3.0 - 4.5300 - 350MediumStandard flow requires moderate thermal energy to desolvate droplets before they reach the MS inlet.
    > 800 (High Flow)4.0 - 5.5400 - 500HighMassive solvent volume requires intense heat and high nebulizer pressure to force droplet fission.

    Phase 3: Self-Validating Experimental Protocols

    Do not rely on trial and error. The following protocols are designed as self-validating systems; they contain internal checks that mathematically prove whether the instrument is functioning correctly before you proceed.

    Protocol 1: Post-Column Infusion (T-Infusion) for Matrix Effect Mapping

    This protocol qualitatively maps exactly where in your chromatogram ion suppression is occurring .

    • Hardware Setup: Plumb a zero-dead-volume T-piece between the LC column outlet and the MS source inlet. Connect a syringe pump to the third port of the T-piece.

    • Standard Infusion: Load the syringe with a pure standard of your target analyte (e.g., 1 µg/mL) and infuse at a constant, low flow rate (e.g., 5 µL/min).

    • System Validation Check: Turn on the MS and monitor the signal for your analyte. Validation: The signal must stabilize into a flat, horizontal continuous line (RSD < 5%). If the baseline is erratic, your syringe pump is pulsing or your ESI source is failing. Do not proceed until the baseline is flat.

    • Matrix Injection: While the pure standard is continuously infusing, inject a blank sample matrix (e.g., extracted plasma without the analyte) onto the LC column and run your standard gradient.

    • Data Interpretation: Observe the resulting chromatogram. Because the analyte is being infused constantly, any dip or "valley" in the flat baseline strictly validates the presence of a co-eluting matrix interference suppressing the ionization at that specific retention time.

    • Action: Adjust your LC gradient to shift your analyte's retention time out of the identified suppression valley, or upgrade your sample preparation (e.g., from protein precipitation to Solid Phase Extraction).

    Protocol 2: Systematic ESI Source Tuning Workflow

    Never tune MS parameters while connected to a fluctuating LC gradient. You must isolate the variables.

    • Isolate the Source: Disconnect the LC column entirely. Connect a syringe pump directly to the MS source.

    • Match the Environment: Infuse your analyte dissolved in the exact solvent composition expected at its LC elution time (e.g., if it elutes at 60% organic, infuse it in 60% Acetonitrile / 40% Water with 0.1% FA).

    • Visual Validation Check: Look through the source window (or use the internal camera). Validation: You must see a stable, fine mist (Taylor cone). If you see large droplets spitting from the tip, increase the nebulizer gas or adjust the capillary voltage until the spray atomizes smoothly.

    • Voltage Optimization: Ramp the Capillary Voltage from 1.0 kV to 5.5 kV in 0.5 kV increments. Plot signal intensity vs. voltage. Crucial Rule: Select the voltage that provides ~90% of the maximum signal. Operating at the absolute maximum peak often pushes the system to the edge of corona discharge, ruining long-term stability.

    • Lock and Verify: Lock the optimized parameters and run 10 replicate scans. Validation: The signal variance across the 10 scans must be < 5% CV. If it passes, your MS is optimized, and you may reconnect the LC.

    References

    • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry. URL:[Link]

    • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. URL:[Link]

    • Chaves, A. R., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. URL:[Link]

    addressing hygroscopic nature of a-(Methylamino)cyclohexaneacetic acid salts

    Technical Support Center: Handling & Stabilization of -(Methylamino)cyclohexaneacetic Acid Salts

    Case ID: T-MAC-HYG-001 Status: Active Specialist: Senior Application Scientist, Solid State Chemistry Division

    Executive Summary

    The hygroscopic nature of

    This guide provides a root-cause analysis, immediate handling protocols, and long-term engineering solutions to stabilize your material.

    Module 1: Diagnostics & Characterization

    FAQ: Is my material actually hygroscopic or just unstable?

    Q: The powder turns into a sticky gum within minutes of exposure. Is this deliquescence? A: Yes. This is a classic sign of deliquescence , where the critical relative humidity (CRH) of the salt is lower than the ambient humidity. The solid absorbs enough water to dissolve itself, forming a saturated solution. This is common in amine hydrochloride salts where the chloride ion acts as a strong hydrogen bond acceptor for water.

    Q: How do I quantify the severity of the hygroscopicity? A: You must run a Dynamic Vapor Sorption (DVS) isotherm. Do not rely on visual inspection alone.

    • Protocol: Cycle the sample from 0% RH to 90% RH and back to 0% at 25°C.

    • Thresholds:

      • Non-hygroscopic: < 0.2% weight gain at 80% RH.

      • Hygroscopic: > 2% weight gain.

      • Deliquescent: Infinite weight gain (does not plateau).

    Q: Can I dry the "gum" back into a solid? A: Rarely. Once deliquescence occurs, the material often becomes amorphous upon drying, which is more hygroscopic than the crystalline form. You typically need to recrystallize it to recover a stable solid.

    Module 2: Salt Selection & Engineering

    If the Hydrochloride (HCl) salt is unmanageable, you must consider salt switching.[1] The HCl salt is often the default choice for synthesis but is notoriously hygroscopic for secondary amines.

    Comparative Analysis of Counter-Ions
    Counter-IonHygroscopicity RiskSolubilityNotes
    Hydrochloride (HCl) High HighDefault synthetic salt. Cl⁻ ions strongly coordinate water.
    Sulfate (H₂SO₄) ModerateHighOften forms hydrates, which can be stable but variable in weight.
    Fumarate Low ModerateExcellent for reducing hygroscopicity due to dense crystal packing.
    Succinate LowModerateSimilar to fumarate; good for non-hygroscopic crystalline forms.
    Tosylate LowLowHydrophobic counter-ion; drastically reduces moisture uptake.
    Decision Matrix: Salt Engineering Strategy

    The following workflow illustrates the logical path for stabilizing your compound based on its current behavior.

    SaltSelectionStartStart: Material is HygroscopicIsHClIs it an HCl Salt?Start->IsHClSwitchSaltSwitch Counter-ionIsHCl->SwitchSaltYesIsAmorphousIs the form Amorphous?IsHCl->IsAmorphousNo (Already optimized salt)ConsiderFumarateEvaluate Fumarate/SuccinateSwitchSalt->ConsiderFumarateTarget: Oral BioavailabilityConsiderTosylateEvaluate Tosylate/NapsylateSwitchSalt->ConsiderTosylateTarget: Max StabilityCrystallizeScreen for Crystalline PolymorphsIsAmorphous->CrystallizeYesEngineeringApply Particle Engineering(Coating/Lyophilization)IsAmorphous->EngineeringNo (It is Crystalline)Crystallize->EngineeringIf Crystallization Fails

    Figure 1: Strategic decision tree for mitigating hygroscopicity in amine salts. Blue nodes indicate diagnostic steps; Red/Green nodes indicate intervention paths.

    Module 3: Operational Handling Protocols

    When you cannot change the salt form (e.g., late-stage development), you must adapt your handling procedures.

    Protocol A: Weighing & Transfer in Humid Environments

    Objective: Prevent weight errors due to water uptake during weighing.

    • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

    • The "Subtractive Weighing" Technique:

      • Do not tare the balance with the weighing boat.

      • Weigh the sealed vial containing the source material. Record Mass (

        
        ).
        
      • Quickly transfer the estimated amount to the reactor.

      • Immediately re-seal the source vial and weigh it again (

        
        ).
        
      • Mass Added =

        
        .
        
      • Why? This eliminates the error from the powder absorbing water on the open balance pan.

    Protocol B: Filtration of Hygroscopic Precipitates

    Issue: The filter cake turns to "mush" during vacuum filtration. Solution: Nitrogen-Blanketed Filtration.

    • Use a Schlenk frit or a pressure filter instead of a standard Buchner funnel.

    • Apply positive pressure of dry Nitrogen (

      
      ) or Argon from the top rather than vacuum from the bottom.
      
    • Reasoning: Vacuum filtration pulls large volumes of ambient (humid) air through the cake, accelerating deliquescence. Positive pressure uses dry gas.

    Module 4: Advanced Troubleshooting (Root Cause Analysis)

    Scenario 1: "My NMR shows shifts in the aliphatic region."

    Cause: Hydrolysis. While

    Fix:
    
    
    Scenario 2: "The melting point is 20°C lower than reported."

    Cause: Water Plasticization. Absorbed water acts as a plasticizer, lowering the glass transition temperature (

    
    
    Fix:

    References

    • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization of Hygroscopic Pharmaceutical Compounds. Journal of Pharmaceutical Sciences. (General principle citation).

    • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection of Basic Drugs. Journal of Pharmaceutical Sciences.

    • European Pharmacopoeia (Ph.[2][3] Eur.) . 5.[3]11. Characters Section in Monographs. (Standard for hygroscopicity classification).[2][4]

    • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    Validation & Comparative

    comparing bioactivity of a-(Methylamino)cyclohexaneacetic acid vs Gabapentin

    Comparative Bioactivity Guide: -(Methylamino)cyclohexaneacetic acid vs. Gabapentin[1][2]

    Executive Summary & Chemical Identity[1][2][3][4]

    This guide analyzes the structural and pharmacological divergence between Gabapentin (a

    
    
    
    
    -(Methylamino)cyclohexaneacetic acid
    12
    
    
    Chemical Structure Comparison[1][5]
    FeatureGabapentin
    
    
    -(Methylamino)cyclohexaneacetic acid
    IUPAC Name 2-[1-(Aminomethyl)cyclohexyl]acetic acid2-Cyclohexyl-2-(methylamino)acetic acid
    Class
    
    
    -Amino Acid
    
    
    -Amino Acid (N-Methylated)
    Amine Position
    
    
    -carbon (separated by 3 carbons from COOH)
    
    
    -carbon (adjacent to COOH)
    Stereochemistry Achiral (symmetric cyclohexane substitution)Chiral (contains a stereocenter at
    
    
    -carbon)
    Molecular Weight 171.24 g/mol 171.24 g/mol
    CAS Number 60142-96-31218286-14-6
    Structural Visualization

    The following diagram illustrates the critical structural difference: the distance between the ammonium and carboxylate termini, which determines receptor selectivity.

    Gcluster_0Gabapentin (Gamma-Amino Acid)cluster_1Subject A (Alpha-Amino Acid)G_structCyclohexane Ring|C1 (Quaternary)/       \CH2-NH2   CH2-COOH(Gamma)    (Alpha)G_featFlexible LinkerHigh Conformational FreedomG_struct->G_featA_structCyclohexane Ring|CH(NH-CH3)-COOH(Alpha Carbon)A_featRigid Alpha-SubstitutionChiral CenterA_struct->A_feat

    Figure 1: Structural isomerism highlighting the

    
    
    12

    Mechanism of Action & Pharmacology[2][5][9][10]

    Gabapentin: The Ligand

    Gabapentin was originally designed as a GABA mimetic but does not bind to GABA receptors.[1] Its primary mechanism involves high-affinity binding to the

    
    -1 and 
    
    
    -2 subunits
    12
    • Target:

      
       subunit (presynaptic).
      
    • Effect: Reduces calcium influx at nerve terminals, decreasing the release of excitatory neurotransmitters (glutamate, substance P, CGRP).

    • Transport: Substrate for LAT1 (SLC7A5) , allowing blood-brain barrier (BBB) penetration.[1]

    Subject A: The Transporter/Receptor Probe
    Cyclohexylglycine (CHG)1
    
    
    
    
    
    
    12
    • Predicted Target:

      • LAT1 (SLC7A5): As a bulky, hydrophobic

        
        -amino acid, it is a high-affinity substrate/competitor for the Large Neutral Amino Acid Transporter.[1]
        
      • NMDA/Glycine Sites: Structural similarity to N-methyl-glycine (Sarcosine) and Cyclohexylglycine suggests potential activity at the glycine modulatory site of NMDA receptors or inhibition of Glycine Transporter 1 (GlyT1), though potency is modulated by the bulky cyclohexyl group.[1]

    • Bioactivity: Often used in medicinal chemistry as a non-proteinogenic building block to restrict conformational flexibility in peptides or as a tracer for amino acid transport.[1]

    Signaling Pathway Comparison[1][2]

    Pathwaycluster_GabaGabapentin Mechanismcluster_SubASubject A Mechanism (Hypothetical)GBPGabapentinA2Dα2δ Subunit(VGCC)GBP->A2DBindsCa_Influx↓ Ca2+ InfluxA2D->Ca_InfluxModulatesGlu_Rel↓ Glutamate ReleaseCa_Influx->Glu_RelInhibitsEffect_GAnalgesia / AnticonvulsantGlu_Rel->Effect_GSubAα-(Methylamino)cyclohexaneacetic acidLAT1LAT1 Transporter(SLC7A5)SubA->LAT1High Affinity SubstrateNMDANMDA Receptor(Glycine Site)SubA->NMDAPotential Ligand?Trans_CompTransport Competition(w/ Leucine/GBP)LAT1->Trans_CompBlocks Uptake

    Figure 2: Divergent signaling pathways. Gabapentin targets ion channels; Subject A targets transporters.[1]

    Experimental Protocols for Differentiation

    To objectively distinguish the bioactivity of these two compounds, researchers should employ the following validated protocols.

    Protocol 1: [³H]-Gabapentin Binding Assay

    Purpose: To confirm that Subject A does not bind to the Gabapentin target (

    • Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

    • Incubation:

      • Control: Membranes + 10 nM [³H]-Gabapentin.[1]

      • Test: Membranes + 10 nM [³H]-Gabapentin + varying concentrations (1 nM - 100 µM) of Subject A .

      • Non-Specific: Add 10 µM unlabeled Gabapentin to define background.

    • Condition: Incubate for 45 min at 25°C.

    • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.[1]

    • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result: Gabapentin will displace the radioligand (

      
       nM).[1] Subject A should show no displacement  (
      
      
      µM), confirming it lacks
      
      
      affinity.[1]
    Protocol 2: LAT1 Competition Transport Assay

    Purpose: To determine if Subject A competes for transport across the BBB (shared mechanism).

    • Cell Line: Use CHO cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).[1]

    • Substrate: [¹⁴C]-L-Leucine (1 µM).

    • Procedure:

      • Wash cells with Na+-free choline buffer.[1]

      • Add [¹⁴C]-L-Leucine alone (Total Uptake).[1]

      • Add [¹⁴C]-L-Leucine + 100 µM Gabapentin .

      • Add [¹⁴C]-L-Leucine + 100 µM Subject A .

    • Termination: Stop uptake after 2 min by washing with ice-cold buffer containing 5 mM unlabeled Leucine.

    • Lysis: Lyse cells in 0.1 N NaOH and count radioactivity.

    • Expected Result: Both Gabapentin and Subject A should significantly inhibit [¹⁴C]-L-Leucine uptake, confirming both are LAT1 substrates .[1] Subject A (more lipophilic) may show higher affinity (lower

      
      ).[1]
      

    Quantitative Comparison Data

    ParameterGabapentinSubject A (Predicted/Analogous)
    Target Affinity (
    
    
    )
    
    
    -1: ~15-30 nM
    
    
    -1: > 100,000 nM (Inactive)
    Transporter LAT1 (SLC7A5) SubstrateLAT1 (SLC7A5) Substrate
    BBB Permeability High (via LAT1)High (via LAT1 + Lipophilicity)
    Metabolism Negligible (Excreted unchanged)Potential N-demethylation to Cyclohexylglycine
    Primary Indication Neuropathic Pain, EpilepsyResearch Tool (Non-clinical)

    Conclusion

    
    -(Methylamino)cyclohexaneacetic acidGabapentin1
    
    
    
    
    
    
    • For Drug Development: Subject A represents a critical negative control in Gabapentin analog screening, ensuring that observed effects are due to

      
       binding and not general amino acid transport inhibition.
      
    • For Synthesis: Subject A may appear as a structural impurity if the synthetic route involves unselective amination of cyclohexaneacetic acid derivatives; its removal is critical due to its distinct (likely excitatory or transport-modulating) bioactivity.[1]

    References
    • Gabapentin Mechanism: Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[3] Journal of Biological Chemistry. Link

    • LAT1 Transport: Dickens, D., et al. (2013). "Transport of Gabapentin by LAT1 (SLC7A5)."[1] Biochemical Pharmacology. Link

    • Chemical Identity: PubChem Compound Summary for CID 224395: 2-cyclohexyl-2-(methylamino)acetic acid.[1] Link[1][2]

    • Cyclohexylglycine Pharmacology: Bedingfield, J. S., et al. (1995). "Pharmacology of phenylglycine and cyclohexylglycine derivatives at mGluRs." British Journal of Pharmacology.[1] Link

    FTIR spectral analysis of a-(Methylamino)cyclohexaneacetic acid functional groups

    Advanced FTIR Spectral Analysis of -(Methylamino)cyclohexaneacetic Acid

    A Comparative Technical Guide for Drug Development

    Executive Summary
    
    -(Methylamino)cyclohexaneacetic acid1

    This guide provides a rigorous technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against orthogonal analytical techniques (NMR, Raman) for the quality control (QC) of this compound. It specifically details the spectral differentiation of the target molecule from its unmethylated precursors and salt forms, offering a self-validating protocol for researchers.

    Part 1: Comparative Analysis – FTIR vs. Orthogonal Techniques

    In the context of rapid identification and solid-state characterization, FTIR offers distinct advantages over NMR and Raman spectroscopy for this specific amino acid derivative.

    FeatureFTIR (ATR Mode) Raman Spectroscopy 1H NMR
    Primary Utility Polymorph & Salt Form ID Non-destructive packaging IDAbsolute Structural Elucidation
    N-Methyl Sensitivity High (Distinct N-H/C-N modes)Moderate (C-N stretch weak)Very High (Distinct singlet peak)
    Zwitterion Detection Excellent (COO⁻ vs COOH shift)GoodPoor (Solvent dependent)
    Sample Prep None (Solid state)NoneDissolution required
    Throughput < 1 min / sample< 1 min / sample10-30 min / sample
    Cost/Scan LowLowHigh

    Expert Insight: While NMR is the gold standard for confirming the connectivity of the N-methyl group during initial synthesis, FTIR is superior for routine QC to confirm the solid-state form (Zwitterion vs. HCl salt) and detect hydration states, which NMR cannot easily distinguish in solution.

    Part 2: Spectral Fingerprinting & Functional Group Analysis

    To validate the identity of

    1. The Critical Differentiator: Salt Form vs. Zwitterion

    Amino acids in the solid state typically exist as zwitterions. However, pharmaceutical intermediates are often supplied as Hydrochloride (HCl) salts. FTIR is the definitive tool to distinguish these states.

    • Scenario A: HCl Salt Form (

      
      , 
      
      
      )
      • Key Indicator: A strong, sharp carbonyl stretch (

        
        ) appears at 1700–1740 cm⁻¹ .
        
      • Amine: Broad ammonium bands (

        
        ) seen in the 2400–3000 cm⁻¹ region.
        
    • Scenario B: Free Zwitterion (

      
      , 
      
      
      )
      • Key Indicator: The

        
         band at 1700 cm⁻¹ disappears .
        
      • Replacement: Two new bands appear for the carboxylate ion:

        • Asymmetric COO⁻: 1550–1610 cm⁻¹ (Strong).

        • Symmetric COO⁻: 1390–1420 cm⁻¹ (Medium).

    2. Differentiating from Impurities (Unmethylated Analog)

    A common impurity is Cyclohexylglycine (unmethylated). FTIR distinguishes the Secondary Amine (Target) from the Primary Amine (Impurity).

    Functional GroupTarget:
    
    
    -Methyl Derivative
    Impurity: Primary Amine (
    
    
    )
    N-H Stretch Single band (weak/med) ~3300–3400 cm⁻¹Doublet (Asym/Sym) ~3300–3500 cm⁻¹
    N-H Bend Weak/Broad ~1500–1550 cm⁻¹Strong Scissoring band ~1590–1610 cm⁻¹
    C-H (N-Me) Distinct low-freq C-H stretch < 2850 cm⁻¹Absent
    Part 3: Validated Experimental Protocol

    Objective: Rapid ID and Salt-Form verification of

    Materials & Equipment
    • Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).

    • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance). Reason: Diamond is chemically inert and handles the hard crystalline lattice of amino acids better than ZnSe.

    • Reference Standards: Validated NMR-confirmed batch of the target compound.

    Step-by-Step Workflow
    • System Blanking:

      • Clean ATR crystal with isopropanol.

      • Collect background spectrum (air) with 32 scans. Causality: Removes atmospheric

        
         and 
        
        
        interference.
    • Sample Application:

      • Place ~5-10 mg of solid sample onto the crystal.

      • Apply high pressure using the anvil clamp. Critical: Ensure intimate contact; amino acid crystals are hard and require pressure to increase the effective path length.

    • Data Acquisition:

      • Scan Range: 4000–600 cm⁻¹.

      • Scans: 32 or 64.

      • Correction: Apply ATR correction (if quantitative comparison to transmission library is needed).

    • Data Processing (Self-Validation Check):

      • Check 1: Is there a strong peak at 2350 cm⁻¹? If yes, re-blank (CO2 contamination).

      • Check 2: Signal-to-Noise ratio at 2000 cm⁻¹ should be >1000:1.

    • Spectral Interpretation:

      • Execute the Decision Tree (see Diagram below).

    Part 4: Visualization of Analytical Logic

    The following diagram illustrates the decision logic for validating the compound and determining its state.

    FTIR_Analysis_WorkflowStartStart: Acquire FTIR Spectrum(Diamond ATR)Check_1700Check 1700-1740 cm⁻¹ RegionStart->Check_1700Has_1700Strong Peak Present(C=O Stretch)Check_1700->Has_1700No_1700Peak AbsentCheck_1700->No_1700Result_HClIdentification:HCl Salt Form(Protonated Acid)Has_1700->Result_HClConfirm SaltCheck_COOCheck 1550-1610 cm⁻¹(COO⁻ Asym Stretch)No_1700->Check_COOResult_ZwitterIdentification:Zwitterion Form(Free Amino Acid)Check_COO->Result_ZwitterConfirm ZwitterionCheck_AmineCheck 3300-3500 cm⁻¹(N-H Region)Result_HCl->Check_AmineResult_Zwitter->Check_AmineDoubletDoublet Observed(Primary Amine)Check_Amine->DoubletSingletSingle Band/Broad(Secondary Amine)Check_Amine->SingletImpurity_FlagFAIL: Impurity Detected(Unmethylated Analog)Doublet->Impurity_FlagPass_FlagPASS: N-Methylated Target ConfirmedSinglet->Pass_Flag

    Caption: Figure 1. FTIR Decision Tree for the structural validation and form identification of

    Part 5: References
    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224395: 2-Cyclohexyl-2-(methylamino)acetic acid. Retrieved from [Link]

    • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Standard reference for Amine/Carboxyl spectral assignments).

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Authoritative text on N-H and C=O band differentiation).

    mass spectrometry fragmentation patterns of a-(Methylamino)cyclohexaneacetic acid

    Mass Spectrometry Fragmentation Guide: -(Methylamino)cyclohexaneacetic Acid vs. Gabapentinoids

    Introduction & Significance

    
    -(Methylamino)cyclohexaneacetic acid
    
    
    
    
    
    

    The differentiation of these isomers is critical in:

    • Impurity Profiling: Identifying synthetic byproducts in Gabapentinoid manufacturing.

    • Metabolite Identification: Distinguishing novel metabolites of cyclohexyl-amine drugs (e.g., propylhexedrine derivatives) from endogenous or drug-related backgrounds.

    • Forensic Analysis: Preventing false positives in screening assays due to isobaric interference.

    This guide compares the fragmentation behavior of

    Gabapentin

    Experimental Methodology (Recommended)

    To replicate the fragmentation patterns described, the following experimental conditions are recommended. These parameters ensure optimal ionization and fragmentation efficiency for amino acid derivatives.

    LC-MS/MS Protocol
    • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

      
      ).
      
    • Capillary Voltage: 3.0 – 3.5 kV.

    • Cone Voltage: 20 – 30 V (Optimized for

      
       stability).
      
    • Collision Energy (CE): Stepped 15, 30, 45 eV to capture full fragmentation pathways.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water.

      • B: 0.1% Formic acid in Acetonitrile.

      • Note: Acidic pH is essential to protonate the secondary amine.

    Fragmentation Analysis: Deep Dive

    -(Methylamino)cyclohexaneacetic Acid (Target)
    • Precursor Ion: m/z 172.13 (

      
      )
      
    • Dominant Pathway:

      
      -Cleavage & Imine Formation 
      Unlike 
      
      
      -amino acids,
      
      
      -amino acids do not readily form lactams due to ring strain (an
      
      
      -lactam would be a 3-membered aziridinone). Instead, the fragmentation is driven by the amine group initiating an
      
      
      -cleavage.
      • Loss of Formic Acid/Carboxyl Group: The protonated molecular ion undergoes rapid loss of the carboxylic acid moiety (

        
        , 46 Da) or combined loss of 
        
        
        .
      • Primary Fragment (m/z 126): This ion corresponds to the cyclohexyl-N-methyl-methaniminium cation (

        
        ). It is the base peak in ESI spectra due to the stability of the iminium ion.
        
      • Secondary Fragment (m/z 83): Loss of the

        
        -methyl-methanimine group yields the cyclohexyl carbocation  (
        
        
        ), a common hydrocarbon fragment.
    Gabapentin (Alternative/Isomer)
    • Precursor Ion: m/z 172.13 (

      
      )
      
    • Dominant Pathway: Lactamization Gabapentin (

      
      -amino acid) possesses the ideal geometry to undergo intramolecular cyclization, expelling water to form a stable 5-membered lactam ring.
      
      • Loss of Water (m/z 154): This is the diagnostic base peak for Gabapentin. The reaction is facile and often occurs in-source.

      • Secondary Fragment (m/z 137): Subsequent loss of ammonia (

        
        ) from the lactam.
        
      • Tertiary Fragment (m/z 95): Fragmentation of the cyclohexane ring.

    Comparative Data Summary

    The following table contrasts the key MS/MS features. The presence of m/z 154 is the definitive marker for Gabapentin, while m/z 126 distinguishes the

    Feature
    
    
    -(Methylamino)cyclohexaneacetic Acid
    Gabapentin (Alternative)
    Structure Type
    
    
    -Amino Acid
    
    
    -Amino Acid
    Molecular Weight 171.24 Da171.24 Da
    Precursor (
    
    
    )
    172.1 172.1
    Base Peak (Fragment) 126.1 (
    
    
    )
    154.1 (
    
    
    )
    Key Mechanism
    
    
    -Cleavage / Decarboxylation
    Intramolecular Lactamization
    Secondary Ions 83 (Cyclohexyl), 88 (Amine fragment)137, 95, 67
    Lactam Formation Negligible (High strain)Dominant (Stable 5-ring)

    Mechanistic Pathways (Visualization)

    The following diagram illustrates the divergent fragmentation pathways. Note the critical bifurcation: Gabapentin cyclizes to a lactam, whereas the

    FragmentationPathwayscluster_AlphaTarget: alpha-(Methylamino)cyclohexaneacetic acidcluster_GabapentinAlternative: GabapentinAlpha_PrePrecursor [M+H]+m/z 172Alpha_Frag1Iminium Ion(Loss of HCOOH)m/z 126Alpha_Pre->Alpha_Frag1- 46 Da (HCOOH)Alpha-CleavageAlpha_Frag2Cyclohexyl Cationm/z 83Alpha_Frag1->Alpha_Frag2- 43 Da (CH3NCH)Gab_PrePrecursor [M+H]+m/z 172Gab_LactamGabapentin-Lactam(Loss of H2O)m/z 154Gab_Pre->Gab_Lactam- 18 Da (H2O)CyclizationGab_Frag2Fragmentm/z 137Gab_Lactam->Gab_Frag2- 17 Da (NH3)

    Caption: Comparative fragmentation pathways. Green path indicates the characteristic

    Interpretation Guide for Researchers

    When analyzing samples with a peak at m/z 172 :

    • Check for m/z 154:

      • High Intensity: Confirms Gabapentin .[1] The loss of water is thermodynamically favored for

        
        -amino acids.
        
      • Absent/Trace: Suspect

        
        -(Methylamino)cyclohexaneacetic acid  or other isomers.
        
    • Check for m/z 126:

      • High Intensity: Confirms the

        
        -amino acid  structure. This ion results from the loss of the carboxyl group, a hallmark of 
        
        
        -amino acid fragmentation in ESI.
    • Retention Time:

      • The

        
        -isomer is likely less polar than Gabapentin due to the 
        
        
        -methyl group and may elute later on Reverse Phase (C18) columns.

    References

    • Reagent Database. (n.d.). a-(Methylamino)cyclohexaneacetic acid (CAS 1218286-14-6).[2] Retrieved from [Link][2]

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
    • Kuhne, H., et al. (2010). "Differentiation of isomeric amino acids by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.
    • Yea, S. K., et al. (2009). "Validation of an Analytical Method for Gabapentin Quantitation." Journal of Analytical Toxicology.

    validating purity of a-(Methylamino)cyclohexaneacetic acid using reference standards

    Validating Purity of -(Methylamino)cyclohexaneacetic Acid: A Comparative Guide to qNMR vs. Derivatized HPLC

    Executive Summary

    
    
    1secondary aminelack of a distinct UV-absorbing chromophore

    Standard HPLC-UV methods fail to detect this compound without modification, leading to "blind spots" in quality control.[1] This guide objectively compares two validation systems:

    • Quantitative NMR (qNMR): The "Gold Standard" for establishing absolute purity without a matched reference standard.[2]

    • HPLC-FMOC (Fluorescence/UV): The robust routine method utilizing pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to target secondary amines.[1]

    Part 1: The Analytical Challenge

    The molecule

    
    
    
    
    1
    
    
    Comparative Overview of Methodologies
    FeatureMethod A: qNMR (Absolute Quantification) Method B: HPLC-FMOC (Relative Quantification)
    Principle Molar response of protons relative to an Internal Standard (IS).[1]Chromatographic separation of fluorescent derivatives.
    Reference Standard Requires a structurally unrelated CRM (e.g., Maleic Acid).[1][3]Requires a matched Reference Standard of the target compound.
    Scope Secondary amines, residual solvents, water (holistic).Specific impurities, enantiomeric excess (with chiral column).
    Precision High (~0.5 - 1.0% uncertainty).[1]Very High (<0.5% RSD).[1]
    Throughput Low (10–30 mins/sample + complex data processing).[1]High (Automated sequences).
    Blind Spots Inorganic salts (invisible to
    
    
    NMR).[1]
    Non-amine impurities (do not derivatize).[1]

    Part 2: Detailed Experimental Protocols

    Protocol A: Absolute Purity via qNMR (The Primary Standard Approach)

    Use this method to validate a "Primary Reference Standard" when a commercial standard is unavailable or requires re-certification.

    1. Reagents & Equipment:

    • Instrument: 600 MHz NMR Spectrometer (min. 400 MHz) with a probe temperature of 298 K.[1]

    • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), dried over

      
      .[1]
      
    • Solvent:

      
       or 
      
      
      (99.8% D).[1]

    2. Sample Preparation:

    • Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10 mg of the sample (

      
      ) and 5 mg of the Internal Standard (
      
      
      ) directly into the same NMR tube.
    • Dissolution: Add 0.6 mL of deuterated solvent. Cap and invert until fully dissolved.

    3. Acquisition Parameters:

    • Pulse Angle:

      
       (maximize signal).[1]
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      (longest relaxation time). For this compound, set
      
      
      seconds to ensure full relaxation of the methyl protons.
    • Scans: 16 or 32 (sufficient S/N ratio > 300:1).

    4. Calculation:

    
    
    
    
    
    
    
    
    12456789
    Protocol B: Routine Purity via HPLC-FMOC (The QC Approach)

    Use this method for batch release testing against the Primary Reference Standard established in Protocol A.

    1. Derivatization Chemistry (FMOC-Cl): Unlike OPA, FMOC-Cl reacts with both primary and secondary amines to form stable, highly fluorescent carbamates.[1]

    2. Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

      
      m, 4.6 x 100 mm).
      
    • Mobile Phase A: 50 mM Acetate Buffer, pH 4.2.

    • Mobile Phase B: Acetonitrile (ACN).[1]

    • Gradient: 20% B to 70% B over 15 min.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV at 265 nm.[1]

    3. Derivatization Procedure (Automated or Manual):

    • Mix: 10

      
      L Sample + 10 
      
      
      L Borate Buffer (0.4 M, pH 10.2).
    • React: Add 10

      
      L FMOC-Cl reagent (5 mg/mL in ACN).
      
    • Incubate: 1 minute at ambient temperature.

    • Quench: Add 10

      
      L ADAM (1-amino-adamantane) to react with excess FMOC-Cl (prevents hydrolysis peaks from interfering).
      
    • Inject: 10

      
      L of the mixture.
      

    Part 3: Validation Logic & Visualization

    To ensure Scientific Integrity , the validation process must follow a "Mass Balance" approach. We cannot rely on a single peak area percentage because it ignores water, solvents, and inorganic salts.

    Figure 1: The Mass Balance Purity Workflow

    Caption: Logical flow for calculating absolute purity by accounting for all impurity classes.

    MassBalanceStartRaw Samplealpha-(Methylamino)cyclohexaneacetic acidChromChromatographic Purity(HPLC-FMOC)Start->ChromDetect Related SubstancesVolatileVolatile Content(TGA / Karl Fischer)Start->VolatileDetect Water/SolventsInorganicResidue on Ignition(Sulfated Ash)Start->InorganicDetect SaltsCalcMass Balance Calculation100% - (%Org + %Vol + %Inorg)Chrom->Calc% Organic ImpuritiesVolatile->Calc% H2O / SolventsInorganic->Calc% AshFinalCertified Purity ValueCalc->FinalPrimary ValueqNMRCross-Validation(qNMR Absolute Purity)qNMR->FinalConfirmatory Check

    [1][6][8]

    Part 4: Data Interpretation & Troubleshooting

    Interpreting Discrepancies

    It is common for HPLC purity (Area %) to be higher than qNMR purity (Weight %).[1]

    • Scenario: HPLC shows 99.5% purity, but qNMR shows 95.0%.

    • Root Cause: The sample likely contains 4.5% non-chromophoric impurities (e.g., water, NaCl) or residual solvent (e.g., Ethyl Acetate) which HPLC-UV/Fluorescence "doesn't see."[1]

    • Resolution: Always report the Assay (from qNMR or external standard HPLC) rather than just Chromatographic Purity (Area %).

    System Suitability Criteria (HPLC)

    For a valid run using the Reference Standard:

    • Resolution (

      
      ):  > 1.5 between the Main Peak and the FMOC-OH hydrolysis peak.
      
    • Tailing Factor (

      
      ):  0.8 
      
      
      1.5.[1]
    • RSD (n=6): < 1.0% for peak area.[1]

    References

    • Gokcen, T. et al. (2025).[1] "Purity Analysis of Amino Acid Derivatives: A Comparative Guide to HPLC and NMR Techniques." BenchChem Application Notes. [1]

    • National Institute of Standards and Technology (NIST). "Standard Reference Materials for Quantitative NMR (qNMR)." NIST Special Publications.

    • European Pharmacopoeia (Ph.[1][10] Eur.). "2.2.[1]46. Chromatographic Separation Techniques." EDQM. [1]

    • Holzgrabe, U. et al. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 364-393.[1]

    • Molnar, I. et al. (2006).[1] "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." Journal of Biomolecular Techniques, 17(2), 113-122.[1]

    structural comparison of N-methylated vs non-methylated cyclohexane amino acids

    Author: BenchChem Technical Support Team. Date: March 2026

    Content Type: Technical Comparison Guide Subject: 1-Aminocyclohexanecarboxylic Acid (

    
    ) vs. N-Methyl-1-Aminocyclohexanecarboxylic Acid (N-Me-
    
    
    
    ) Date: October 26, 2025 Author: Senior Application Scientist, Peptide Chemistry Division[1]

    Executive Summary

    This guide provides a technical analysis of 1-aminocyclohexanecarboxylic acid (

    
    )  and its N-methylated analog (N-Me-
    
    
    
    )
    .[1][2] While
    
    
    is widely recognized as a potent stabilizer of helical secondary structures (
    
    
    - and
    
    
    -helices) due to
    
    
    -tetrasubstitution, the introduction of an N-methyl group fundamentally alters this landscape. N-methylation disrupts the canonical helical hydrogen bonding network, increases lipophilicity, and introduces severe steric constraints that often force cis-amide bond configurations. This guide compares their structural dynamics, synthetic accessibility, and utility in peptidomimetic drug design.

    Structural & Conformational Dynamics[1]

    The primary distinction between these two residues lies in their impact on the peptide backbone torsion angles (

    
    ) and the resulting secondary structure.
    
    Non-Methylated : The Helix Promoter
    
     is a constrained analog of 
    
    
    
    -aminoisobutyric acid (Aib).[1][2] The cyclohexane ring rigidly constrains the
    
    
    angles to the helical region of the Ramachandran map.
    • Conformation: Strongly favors

      
      -helical or 
      
      
      
      -helical structures.[1][2][3]
    • Mechanism: The Thorpe-Ingold effect (gem-dimethyl effect) restricts rotation around the

      
       and 
      
      
      
      bonds.[1]
    • Stereochemistry: In homopeptides,

      
       forms stable helices even at short lengths (tripeptides).[1][2]
      
    N-Methylated : The Conformational Disruptor

    N-methylation of a

    
    -tetrasubstituted amino acid creates a "hyper-constrained" system.[1][2]
    
    • Steric Clash: The N-methyl group clashes with the bulky cyclohexane ring substituents at the

      
       position. This destabilizes the standard helical 
      
      
      
      values found in
      
      
      .
    • H-Bonding: It removes the amide proton (H-bond donor), preventing the

      
       or 
      
      
      
      hydrogen bonds necessary for helix formation.
    • Cis/Trans Isomerism: Unlike standard amino acids which overwhelmingly favor trans-amide bonds (

      
      ), N-Me-
      
      
      
      residues have a significantly higher population of cis-amide conformers to relieve steric strain between the N-methyl and the cyclohexane ring.
    Visualization of Conformational Logic

    ConformationLogic Ac6c Ac6c Residue Constraint C-alpha Tetrasubstitution (Cyclohexane Ring) Ac6c->Constraint HBond H-Bond Network (Donor Available) Ac6c->HBond NMeAc6c N-Me-Ac6c Residue NMeAc6c->Constraint Clash Steric Clash: N-Me vs. Ring NMeAc6c->Clash Methyl Addition NoHBond H-Bond Donor Deleted NMeAc6c->NoHBond Helix Helical Stabilization (3_10 or Alpha) Constraint->Helix Restricted Phi/Psi Constraint->Clash Result1 Stable Helix (Rigid Scaffold) Helix->Result1 Result2 Helix Disruption Cis-Amide Preference Extended/Turn Structures Clash->Result2 Strain Relief HBond->Result1 NoHBond->Result2

    Figure 1: Comparative conformational logic.

    
     funnels energy into helical folding, whereas N-methylation introduces steric and electronic factors that disrupt helicity and favor alternative conformers.
    

    Physicochemical & ADME Profiling[1]

    For drug development, the transition from

    
     to N-Me-
    
    
    
    is often driven by the need to improve pharmacokinetic properties (ADME).
    Table 1: Comparative Physicochemical Properties[1][2]
    Property
    
    
    Peptides
    N-Me-
    
    
    Peptides
    Impact of Methylation
    H-Bond Donors 1 per residue0 per residuePermeability: Increases membrane diffusion by reducing desolvation energy cost.[1][2]
    LogP (Lipophilicity) ModerateHighSolubility: Increases lipophilicity; may reduce aqueous solubility but improves BBB penetration.[1][2]
    Proteolytic Stability High (Steric shielding)Very HighMetabolism: The N-methyl group blocks protease access to the scissile amide bond.[1]
    Conformational Flexibility Rigid (Helical)Rigid (Restricted)Binding: Both are rigid, but N-Me alters the vector of side-chain presentation.
    Cis-Amide Content NegligibleSignificantStructure: May induce "kinks" in the backbone, useful for turn mimetics.

    Experimental Protocols

    Proteolytic Stability Assay

    This protocol validates the "armor" effect of N-methylation against enzymatic degradation.[1][2]

    Materials:

    • Substrate:

      
      -containing peptide vs. N-Me-
      
      
      
      analog (
      
      
      ).[1][2]
    • Enzyme: Pronase E (promiscuous protease cocktail) or Chymotrypsin.[1][2]

    • Buffer: PBS pH 7.4.[1][2]

    Workflow:

    • Incubation: Dissolve peptide in buffer. Add enzyme (Enzyme:Substrate ratio 1:50 w/w).[1][2] Incubate at

      
      .[1][2]
      
    • Sampling: Aliquot

      
       at 
      
      
      
      min.
    • Quenching: Immediately add

      
       ice-cold acetonitrile with 1% TFA to stop reaction.
      
    • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via RP-HPLC or LC-MS.[1][2]

    • Calculation: Plot % remaining vs. time. Calculate

      
      .
      
      • Expected Result:

        
         peptides show resistance compared to Ala/Phe peptides.[1][2] N-Me-
        
        
        
        peptides typically show
        
        
        half-life extension compared to non-methylated controls.[1][2]
    PAMPA Permeability Assay

    Used to quantify the passive diffusion improvement provided by N-methylation.[1][2][4]

    Workflow:

    • Donor Plate: Prepare

      
       peptide solution in PBS (pH 7.4).
      
    • Membrane: Coat PVDF filter of the donor plate with

      
       of 1% lecithin in dodecane (artificial membrane).[1][2]
      
    • Acceptor Plate: Fill with

      
       PBS.
      
    • Transport: Sandwich plates and incubate for 16 hours at RT in a humidity chamber.

    • Quantification: Measure concentration in Acceptor and Donor wells via LC-MS/MS.

    • Data: Calculate Effective Permeability (

      
      ).
      
      • Target:

        
         indicates good permeability.[1][2] N-methylation typically boosts 
        
        
        
        by 0.5–1.0 log units.[1][2]

    Synthetic Accessibility

    Synthesizing N-Me-

    
     is significantly more challenging than standard amino acids due to the steric bulk of the cyclohexane ring hindering the approach of the methylating agent.
    
    Synthetic Challenges
    • Reductive Amination: Often fails for

      
       due to the steric crowding at the quaternary carbon.
      
    • Standard Alkylation: Direct methylation of the amine often leads to over-methylation (quaternary ammonium salts).[1]

    Recommended Route: N-Methylation on Solid Phase (Mitsunobu-Miller)

    The most reliable method for incorporating N-Me-

    
     into peptides is often to synthesize the building block in solution or use optimized solid-phase alkylation.[1]
    

    SynthesisPath Start Cyclohexanone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Ac6c H-Ac6c-OH (Free Amino Acid) Step1->Ac6c Protection N-Protection (Fmoc-Cl / Boc2O) Ac6c->Protection Protected Fmoc-Ac6c-OH Protection->Protected RouteA Route A: Direct Methylation (MeI, NaH, DMF) *Difficult due to sterics* Protected->RouteA RouteB Route B: Oxazolidinone Method (Paraformaldehyde, Acid) *Forms cyclic intermediate* Protected->RouteB Final Fmoc-N-Me-Ac6c-OH (Ready for SPPS) RouteA->Final Low Yield Reductive Reductive Ring Opening (Triethylsilane/TFA) RouteB->Reductive Reductive->Final

    Figure 2: Synthetic pathways. Route B (Oxazolidinone formation followed by reductive ring opening) is preferred for sterically hindered amino acids like

    
     to ensure mono-methylation.[1][2]
    

    References

    • Paul, P. K., et al. (1986). Stereochemically constrained peptides.[1][2][5] Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid.[1][2][3][6][7][8] Journal of the American Chemical Society, 108(20), 6363-6370. Link[1][2]

    • Valle, G., et al. (1988). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides.[9] Journal of the Chemical Society, Perkin Transactions 2, 393-398.[9] Link

    • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry.[1][2] Accounts of Chemical Research, 41(10), 1331-1342. Link[1][2]

    • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-tetrasubstituted alpha-amino acid 1-aminocyclohexane-1-carboxylic acid.[1][2] Biopolymers, 33.[1][2]

    • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).[1][2] European Journal of Medicinal Chemistry, 38(3), 223-232.

    Sources

    LC-MS/MS validation parameters for a-(Methylamino)cyclohexaneacetic acid quantification

    Technical Guide: LC-MS/MS Quantification of -(Methylamino)cyclohexaneacetic Acid[1]

    Executive Summary: The Challenge of Small Polar Zwitterions

    
    -(Methylamino)cyclohexaneacetic acid1
    
    

    For the analytical scientist, this structure dictates specific hurdles:

    • Lack of Retention on C18: The high polarity results in elution in the void volume (

      
      ) on standard Reversed-Phase Liquid Chromatography (RPLC), leading to massive ion suppression from salts.[1]
      
    • No UV Chromophore: The absence of conjugated systems makes UV/Vis detection impossible at trace levels, mandating Mass Spectrometry (MS).

    • Derivatization Complexity: While derivatization can improve RPLC retention, it introduces variability, reagent instability, and potential artifacts.

    This guide objectively compares the three primary quantification strategies and provides a validated HILIC-MS/MS protocol, which is currently considered the "Gold Standard" for this class of compounds due to its balance of sensitivity, throughput, and robustness.

    Part 1: Strategic Method Comparison

    Before selecting a protocol, we must evaluate the available methodologies. The following table contrasts the performance of Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing RPLC, and Derivatization-RPLC.

    Comparative Performance Matrix
    FeatureMethod A: HILIC-MS/MS (Recommended) Method B: Derivatization + RPLC Method C: Ion-Pairing RPLC
    Mechanism Partitioning into water-enriched layer on polar stationary phase.[1]Chemical modification to increase hydrophobicity (e.g., FMOC, BQC).[1]Surfactant additives (e.g., HFBA) induce retention.[1]
    Sensitivity High (High organic mobile phase enhances ESI desolvation).[1]Very High (Improves ionization efficiency).[1]Low to Moderate (Ion pairing agents suppress MS signal).[1]
    Throughput High (Simple "Dilute & Shoot" or PPT).Low (Requires incubation/reaction time).[1]Moderate (Long equilibration times required).
    Robustness Moderate (Sensitive to evaporation/matrix salt).[1]Low (Derivative stability issues).[1]High (Once equilibrated).[1]
    Cost Low (Standard solvents).[1]High (Expensive reagents).[1]Low.
    Verdict Best for Routine Bioanalysis Best for Ultra-Trace (<1 ng/mL)Not Recommended for MS/MS
    Decision Logic for Method Selection

    The following diagram illustrates the decision pathway for selecting the optimal workflow based on sensitivity requirements and available instrumentation.

    MethodSelectionStartStart: Quantification ofalpha-(Methylamino)cyclohexaneacetic acidSensitivityRequired Sensitivity (LLOQ)?Start->SensitivityHighSensUltra-Trace (< 0.5 ng/mL)Sensitivity->HighSensStdSensStandard (1-10 ng/mL)Sensitivity->StdSensDerivMethod B: Derivatization(Butyl Chloroformate)HighSens->DerivHILICMethod A: HILIC-MS/MS(Zwitterionic Phase)StdSens->HILICSPESolid Phase Extraction (MCX)Deriv->SPEMatrixMatrix Complexity?HILIC->MatrixCleanClean (Water/API)Matrix->CleanDirtyBiological (Plasma/Urine)Matrix->DirtyClean->HILICPPTProtein Precipitation(Acetonitrile)Dirty->PPTPPT->HILIC

    Figure 1: Decision tree for selecting the appropriate quantification strategy based on sensitivity needs and matrix complexity.

    Part 2: Detailed Protocol (HILIC-MS/MS)

    This protocol utilizes a Zwitterionic HILIC (ZIC-HILIC) stationary phase.[1] Unlike bare silica, ZIC-HILIC provides a stable water layer, ensuring reproducible retention of the

    1
    Instrumentation & Conditions
    • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).[1]

    • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

    • Column: Merck SeQuant® ZIC®-HILIC or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).[1]

      • Why: These columns carry both positive and negative charges, ideal for separating zwitterionic analytes.

    Chromatographic Parameters:

    ParameterSettingRationale
    Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength and protons for ionization (
    
    
    ).[1]
    Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic content is required for HILIC retention.[1]
    Gradient 90% B (0-1 min)
    
    
    50% B (5 min)
    
    
    90% B (5.1 min)
    Gradient elution focuses the peak; starting high organic retains the polar analyte.[1]
    Flow Rate 0.4 mL/minOptimal for ESI efficiency.
    Column Temp 40°CReduces viscosity and improves mass transfer.
    Mass Spectrometry Parameters (ESI+)

    Since this is a specific NCE, transitions must be optimized. Based on the structure (MW 171.24), the theoretical transitions are:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

    • Precursor Ion (Q1): 172.1

      
       (
      
      
      ).[1]

    MRM Transitions:

    TransitionTypeCollision Energy (eV)Structural Origin
    172.1
    
    
    126.1
    Quantifier20-25Loss of HCOOH (46 Da) from carboxylic acid.[1]
    172.1
    
    
    95.1
    Qualifier35-40Cleavage of the cyclohexane ring.
    172.1
    
    
    154.1
    Qualifier15Loss of Water (18 Da).[1]

    Note: Exact Collision Energy (CE) and Declustering Potential (DP) must be ramped and optimized on your specific instrument.[1]

    Sample Preparation (Protein Precipitation)

    For biological matrices (plasma/serum), a simple "crash" is preferred to maintain the high-organic environment required for HILIC injection.[1]

    • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

    • ISTD Addition: Add 10 µL of Internal Standard (e.g., N-Methyl-L-Leucine-d3, 100 ng/mL).[1]

    • Precipitation: Add 200 µL of cold Acetonitrile (Ratio 1:4).

      • Critical Step: Do not use Methanol if possible; Methanol is a stronger solvent in HILIC and can cause peak broadening.

    • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 10 min.

    • Transfer: Transfer supernatant to a chemically inert vial.

    • Injection: Inject 2-5 µL directly.

    Part 3: Validation Parameters (FDA/EMA M10)[1]

    To ensure the trustworthiness of the data, the method must be validated against the ICH M10 Bioanalytical Method Validation Guidelines .

    Selectivity & Specificity
    • Requirement: Analyze 6 blank matrix sources (lipemic and hemolyzed included).

    • Acceptance: Interferences at the retention time must be < 20% of the LLOQ response.

    • Experimental Note: In HILIC, phospholipids can elute late. Ensure the gradient wash step (50% B) is long enough to elute lipids to prevent "ghost peaks" in subsequent runs.

    Matrix Effect (ME) & Recovery (RE)

    This is the most critical parameter for HILIC.[1]

    • Experiment: Compare the peak area of:

      • (A) Analyte spiked into extracted blank matrix (Post-extraction spike).

      • (B) Analyte in neat solution (Mobile phase).

      • (C) Analyte spiked before extraction (Pre-extraction spike).

    • Calculations:

      • Matrix Factor (MF):

        
         (Values < 1 indicate suppression; > 1 indicate enhancement).
        
      • Recovery:

        
        .
        
    • Target: IS-normalized Matrix Factor should be close to 1.0 with CV < 15%.

    Linearity & Sensitivity
    • Range: Typically 1 ng/mL (LLOQ) to 1000 ng/mL.[1][2]

    • Weighting:

      
       is usually required for large dynamic ranges in ESI-MS.[1]
      
    • LLOQ Criteria: Signal-to-Noise ratio

      
       10:1; Precision/Accuracy within 
      
      
      20%.
    Stability
    • Stock Solution:

      
      -(Methylamino)cyclohexaneacetic acid is an amino acid derivative; generally stable at -20°C.[1]
      
    • Autosampler Stability: HILIC mobile phases (high ACN) are volatile.[1] Ensure autosampler is cooled to 4°C and vials are sealed tightly to prevent evaporation, which shifts retention times.

    Part 4: Troubleshooting & Optimization Logic

    The "Salt" Problem in HILIC

    In HILIC, salts elute later than in RPLC. If your biological samples are high in salt (e.g., urine), the salt plug may co-elute with your analyte, causing suppression.

    • Solution: Divert the LC flow to waste for the first 1.0 minute if the analyte elutes later, or use a divert valve to send the salt plug (eluting at the end of the gradient in some HILIC modes) to waste.

    Peak Shape Issues
    • Symptom: Broad or split peaks.

    • Cause: Mismatch between sample solvent and mobile phase.

    • Fix: Ensure the sample diluent matches the initial mobile phase (e.g., 90% Acetonitrile). Injecting a 100% aqueous sample into a HILIC column will destroy peak shape.

    OptimizationProblemPoor Sensitivityor Peak ShapeCheckSolventCheck Injection Solvent(Must be >80% Organic)Problem->CheckSolventCheckpHCheck Mobile Phase pH(Target pH 3.0 - 4.0)CheckSolvent->CheckpHCheckColumnColumn Equilibration(HILIC needs 20+ col vols)CheckpH->CheckColumnSuccessOptimized MethodCheckColumn->Success

    Figure 2: Troubleshooting logic for common HILIC-MS/MS issues.

    References

    • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation.Link

    • Agilent Technologies. (2017).[1] Methods for the Analysis of Underivatized Amino Acids by LC/MS.Link

    • McHale, C., & Harmon, T. (2023).[3] A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns Technical Report. Link

    • PubChem. (n.d.).[1][4] 2-Cyclohexyl-2-(methylamino)acetic acid (Compound Summary). National Library of Medicine. Link[1]

    • Sigma-Aldrich. (n.d.).[1][5] a-(Methylamino)cyclohexaneacetic acid Product Information.Link[1]

    Comparative Pharmacokinetics of Cyclohexaneacetic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Content Type: Publish Comparison Guide

    Gabapentin, Pregabalin, and Mirogabalin[1]

    Introduction: The Evolution of Gabapentinoids

    Cyclohexaneacetic acid derivatives, commonly known as gabapentinoids, represent a critical class of therapeutic agents for neuropathic pain and epilepsy. While structurally analogous to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), these compounds do not bind to GABA receptors. Instead, their efficacy stems from binding to the

    
     subunit of voltage-gated calcium channels (VGCCs) , thereby reducing calcium influx and downstream neurotransmitter release.[1]
    

    This guide provides a technical comparison of the three primary generations of this class:

    • Gabapentin (First Generation): Characterized by variable, saturable absorption.

    • Pregabalin (Second Generation): Engineered for linear pharmacokinetics and higher potency.

    • Mirogabalin (Third Generation): Designed for potent, selective binding with unique dissociation kinetics.

    Mechanistic Pharmacokinetics: The Transport Barrier

    The defining pharmacokinetic differentiator among these derivatives is their intestinal absorption mechanism. Understanding this is crucial for interpreting dose-response relationships.

    The LAT1 Saturation Effect (Gabapentin)

    Gabapentin relies almost exclusively on the L-type amino acid transporter 1 (LAT1) for intestinal absorption.

    • Mechanism: LAT1 is a low-capacity transporter.

    • Consequence: As the dose increases, LAT1 becomes saturated. This results in zero-order kinetics at therapeutic doses.

    • Clinical Impact: Bioavailability drops from ~60% at 900 mg/day to ~33% at 3600 mg/day. Doubling the dose does not double the plasma concentration.

    The Linear Advantage (Pregabalin & Mirogabalin)
    • Pregabalin: While it also utilizes L-amino acid transporters, it exhibits linear pharmacokinetics . It is absorbed rapidly and extensively (≥90% bioavailability) across a wide dose range, suggesting it is not limited by the same saturation kinetics as gabapentin, possibly due to higher affinity transport or utilization of high-capacity pathways.

    • Mirogabalin: Exhibits rapid absorption (

      
       h) and dose-proportional exposure, avoiding the saturation ceiling seen with gabapentin.[2]
      
    Visualizing the Transport Mechanism

    The following diagram illustrates the kinetic difference between saturable transport (Gabapentin) and linear transport (Pregabalin/Mirogabalin).

    LAT1_Transport cluster_lumen Intestinal Lumen cluster_membrane Enterocyte Membrane cluster_blood Systemic Circulation Drug_G Gabapentin (High Dose) LAT1 LAT1 Transporter (Low Capacity) Drug_G->LAT1 Competes for Binding Sites Drug_P Pregabalin (High Dose) Drug_P->LAT1 HighCap High Capacity Transport System Drug_P->HighCap Efficient Uptake Plasma_G Plasma Conc. (Non-Linear/Plateau) LAT1->Plasma_G Saturates Plasma_P Plasma Conc. (Linear/High) LAT1->Plasma_P HighCap->Plasma_P Unrestricted Flow

    Caption: Comparative transport kinetics showing Gabapentin's bottleneck at LAT1 versus Pregabalin's multi-modal/high-capacity uptake.

    Comparative Pharmacokinetic Data

    The table below synthesizes experimental data to highlight the structural and kinetic evolution of these molecules.

    ParameterGabapentinPregabalinMirogabalin
    Bioavailability (
    
    
    )
    Variable (60%
    
    
    33%)
    Inverse dose-dependency due to LAT1 saturation.
    
    
    90%
    High and consistent across therapeutic doses.
    High (Equiv. Fed/Fasted) Dose-proportional exposure.[3]
    Absorption Kinetics Zero-Order (Non-Linear)
    
    
    : 2–3 hrs
    First-Order (Linear)
    
    
    : ~1 hr
    First-Order (Linear)
    
    
    : < 1 hr
    Receptor Binding Affinity (
    
    
    ): ~59 nMFast dissociation.
    Affinity (
    
    
    ): ~63 nMFast dissociation.
    Affinity (
    
    
    ): ~13.5 nM
    Slow Dissociation (Key differentiator for sustained effect).[2][4]
    Protein Binding < 3%Negligible< 25%
    Elimination Renal (Unchanged)Renal (Unchanged)Renal (61–72% Unchanged)
    Half-Life (
    
    
    )
    5–7 hrs~6 hrs3–5 hrs
    Potency Ratio 1x (Baseline)~2.5x more potent than GabapentinPotentially higher due to slow dissociation rates.

    Data Sources: [1], [2], [4], [6], [7]

    Experimental Protocols

    To validate these pharmacokinetic parameters in a research setting, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.

    Protocol A: Assessing LAT1 Saturation Kinetics (In Vitro)

    Objective: To experimentally determine if a derivative exhibits saturable transport characteristics of LAT1, distinguishing it from passively absorbed compounds.

    Methodology: Caco-2 Competitive Uptake Assay This protocol uses a "Cold Competitor" approach. If the drug uses LAT1, adding excess non-labeled (cold) Leucine will inhibit the uptake of the radiolabeled drug.

    Workflow Diagram:

    Caco2_Protocol cluster_experiment 4. Uptake Phase (Parallel Wells) Step1 1. Cell Culture Seed Caco-2 cells on Transwell inserts Grow 21 days for differentiation Step2 2. TEER Measurement Verify monolayer integrity (Target: >200 Ω·cm²) Step1->Step2 Step3 3. Preparation Wash cells with HBSS (pH 7.4) Pre-warm to 37°C Step2->Step3 Well_A Control Well: [14C]-Drug only Step3->Well_A Well_B Competition Well: [14C]-Drug + 10mM L-Leucine Step3->Well_B Step5 5. Termination Wash with ice-cold HBSS Lyse cells (0.1M NaOH) Well_A->Step5 Well_B->Step5 Step6 6. Analysis Liquid Scintillation Counting Calculate uptake (pmol/mg protein) Step5->Step6

    Caption: Step-by-step workflow for identifying LAT1-mediated transport using Caco-2 cells.

    Detailed Steps:

    • Differentiation: Cultivate Caco-2 cells on collagen-coated Transwell filters for 21 days to express transporters.

    • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Reject wells < 200

      
      .
      
    • Dosing:

      • Test Group: Incubate with radiolabeled drug candidate (e.g.,

        
        ).
        
      • Inhibition Group: Incubate with radiolabeled drug (

        
        ) + Excess Cold L-Leucine (
        
        
        
        ).
    • Incubation: 5–10 minutes at 37°C (initial rate conditions).

    • Analysis: Lyse cells and measure radioactivity.

    • Interpretation: A significant reduction (>50%) in uptake in the Inhibition Group confirms LAT1 involvement. If uptake is unchanged, the drug likely uses a non-saturable pathway or passive diffusion [5, 8].

    Protocol B: Renal Clearance Estimation

    Since these derivatives are renally excreted unchanged, their clearance (

    
    ) is linearly correlated with Creatinine Clearance (
    
    
    
    ).

    Formula for Prediction:

    
    
    
    • For Gabapentin/Pregabalin, the slope is typically close to 1.0, indicating filtration with minimal net secretion/reabsorption.

    • Experimental Validation: In animal models (e.g., rats), collect urine over 24h intervals post-dosing.

      • Where

        
         is urine drug concentration, 
        
        
        
        is urine volume, and
        
        
        is the plasma concentration at the midpoint of the collection interval.

    References

    • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin.[5][6] Clinical Pharmacokinetics.[5][6][7]

    • Calandre, E. P., et al. (2016). Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Expert Review of Neurotherapeutics.

    • Domon, Y., et al. (2018). Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels.[2][8] Journal of Pharmacology and Experimental Therapeutics.[7]

    • Brown, K., et al. (2018). Tolerability, pharmacokinetics, and pharmacodynamics of mirogabalin in healthy subjects: Results from phase 1 studies.[5] Pharmacology Research & Perspectives.[5]

    • Hutson, P. H., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. MDPI Pharmaceutics.

    • Kato, M., et al. (2018). Pharmacokinetics and Safety of a Single Oral Dose of Mirogabalin in Japanese Subjects With Varying Degrees of Renal Impairment.[5][6] Journal of Clinical Pharmacology.[5]

    • Kim, Y. C., et al. (2021).[9] Mirogabalin: could it be the next generation gabapentin or pregabalin? Korean Journal of Pain.[5][9][10]

    • Sigma-Aldrich. (n.d.). Caco-2 Cells for Measuring Intestinal Transport.[7][11][12]

    Sources

    distinguishing a-(Methylamino)cyclohexaneacetic acid from synthesis byproducts

    Technical Comparison Guide: Distinguishing -(Methylamino)cyclohexaneacetic Acid from Synthesis Byproducts

    Executive Summary: The Structural Identity Crisis

    In drug development, particularly within peptide mimetic and anticonvulsant research,

    N-Methyl-2-cyclohexylglycineN-Methylgabapentin1

    While both share the formula

    1
    
    
    
    
    1
    Target Compound Profile
    • IUPAC Name: 2-Cyclohexyl-2-(methylamino)acetic acid[1][2]

    • Role: Bulky hydrophobic non-proteinogenic amino acid; increases metabolic stability in peptide therapeutics.

    • Critical Quality Attribute (CQA): Monomethylation state (Secondary Amine).

    Synthesis Context & Impurity Generation

    To distinguish the product, one must understand its origin. The two dominant synthesis routes generate distinct impurity profiles.

    Route A: Reductive Amination (Industrial Preferred)[1]
    • Precursor: 2-Cyclohexyl-2-oxoacetic acid.[1]

    • Reagents: Methylamine (

      
      ), Reducing agent (
      
      
      or
      
      
      ).[1]
    • Impurity Profile:

      • Impurity I (Under-reaction): 2-Cyclohexyl-2-aminoacetic acid (Primary amine).[1] Cause: Ammonia contamination in methylamine source.

      • Impurity II (Over-reaction): 2-Cyclohexyl-2-(dimethylamino)acetic acid (Tertiary amine).[1] Cause: Poly-methylation.[1]

      • Impurity III (Reduction): 2-Cyclohexyl-2-hydroxyacetic acid.[1] Cause: Direct ketone reduction.

    Route B: Sulfonamide Methylation (Solid Phase/Research)[1]
    • Precursor: 2-Cyclohexylglycine protected with o-NBS (o-nitrobenzenesulfonyl).[1]

    • Reagents: Mitsunobu conditions or alkyl halides.

    • Impurity Profile:

      • Impurity IV: N-Alkylated sulfonamide residues.[1]

      • Impurity I: Unreacted starting material.

    Visualizing the Chemical Lineage

    The following diagram maps the synthesis pathways and the genesis of critical impurities.

    SynthesisPathwayscluster_legendImpurity ClassificationKetoAcid2-Cyclohexyl-2-oxoacetic acidTargetTARGET:N-Me-Cyclohexylglycine(Secondary Amine)KetoAcid->Target MeNH2 / Reductant HydroxyImpurity:2-Hydroxy DerivativeKetoAcid->Hydroxy Direct Reduction AminePrecursor2-Cyclohexylglycine(Primary Amine)AminePrecursor->AminePrecursor Incomplete Rxn AminePrecursor->Target 1. o-NBS2. MeI/DBU3. Deprotection DimethylImpurity:N,N-Dimethyl(Tertiary Amine)Target->Dimethyl Over-methylation

    Figure 1: Synthesis pathways highlighting the origin of primary (under-reacted) and tertiary (over-reacted) amine impurities.[1]

    Analytical Comparison & Distinguishing Protocols

    The challenge lies in separating the secondary amine (Target) from the primary (Start Material) and tertiary (Impurity) amines.[1] Standard UV detection is insufficient due to the lack of chromophores in the cyclohexane ring.

    Method 1: Differential Derivatization (HPLC-FLD)

    This is the Gold Standard for purity assessment.[1] It relies on the chemical selectivity of derivatization reagents.[3]

    • Reagent A: OPA (o-Phthalaldehyde) [1][3]

      • Selectivity: Reacts ONLY with Primary Amines.[3]

      • Result: Detects Impurity I (Starting Material).[1] The Target is silent .

    • Reagent B: FMOC-Cl (9-Fluorenylmethyl chloroformate) [1][3]

      • Selectivity: Reacts with Primary AND Secondary Amines.[4]

      • Result: Detects both Impurity I and Target.

    • Reagent C: AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) [1][3][5]

      • Selectivity: Reacts with Primary and Secondary Amines (highly stable).[1]

    The "Negative Selection" Protocol
    • Run OPA Analysis: If a peak appears at the retention time of the amino acid backbone, the sample contains Primary Amine Impurity .

    • Run FMOC Analysis: The major peak observed here (which was absent in OPA) is the Target Secondary Amine .

    • Tertiary Amines: Do not react with either. They must be detected via LC-MS (CAD/ELSD) or indirect UV if a counter-ion is used.[1]

    Method 2: NMR Spectroscopy ( H)

    NMR provides the definitive structural proof of the methylation state.

    FeatureTarget (N-Methyl)Impurity I (Primary)Impurity II (Dimethyl)
    N-Me Signal Singlet,
    
    
    2.4–2.6 ppm (3H)
    Absent Singlet,
    
    
    2.2–2.3 ppm (6H)
    
    
    -CH Signal
    Doublet/Multiplet (coupled to NH)MultipletSinglet/Sharper (no NH coupling)
    Amine Proton Broad Singlet (1H)Broad Singlet (2H)Absent

    Experimental Protocols

    Protocol A: Selective HPLC Analysis (OPA vs. FMOC)

    Use this protocol to quantify unreacted starting material.[1]

    Reagents:

    • Buffer A: 10 mM

      
      , pH 7.8 (borate buffer alternative).
      
    • Mobile Phase B: 45:45:10 Acetonitrile:Methanol:Water.

    • OPA Reagent: 10 mg OPA + 10

      
      L 3-mercaptopropionic acid in 1 mL borate buffer.[1]
      

    Workflow:

    • Sample Prep: Dissolve 1 mg of sample in 1 mL Buffer A.

    • Derivatization (Online/Pre-column):

      • Mix 10

        
        L sample + 10 
        
        
        L OPA reagent.
      • Wait 1.0 min (reaction is instant).

      • Inject 5

        
        L.
        
    • Detection: Fluorescence (Ex 340 nm / Em 450 nm).[1]

    • Interpretation: Any peak observed is Impurity I . The Target compound is invisible in this channel.

    Protocol B: Structural Confirmation via LC-MS

    Use this protocol to detect the "invisible" Dimethyl impurity.[1]

    Conditions:

    • Column: C18 Core-Shell (e.g., Kinetex 2.6

      
      m), 100 x 2.1 mm.[1]
      
    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

    • Gradient: 5% B to 60% B over 10 min.

    • MS Mode: ESI Positive (+).[1]

    Data Interpretation Table:

    CompoundMolecular Ion
    
    
    Retention Trend (RP-C18)Fragmentation Key
    Primary Amine 158.12Early Eluter (Most Polar)Loss of
    
    
    (-17)
    Target (N-Me) 172.13 Mid EluterLoss of
    
    
    (-31)
    Dimethyl 186.15Late Eluter (Most Hydrophobic)Loss of
    
    
    (-45)

    Decision Logic for Quality Control

    Use the following logic flow to validate your product batch.

    DecisionTreeStartSample Analysis StartStep1Step 1: 1H-NMR AnalysisCheck 2.3-2.7 ppm regionStart->Step1Check1Is there a Singlet (3H)?Step1->Check1Step2Step 2: OPA-HPLC DerivatizationCheck1->Step2Yes (N-Me present)Fail3FAIL:Wrong StructureCheck1->Fail3No (or 6H for dimethyl)Check2Fluorescence detected?Step2->Check2Step3Step 3: LC-MS AnalysisCheck2->Step3No (Secondary Amine)Fail1FAIL:Primary Amine ContaminationCheck2->Fail1Yes (Primary Amine)Check3Mass 186 m/z detected?Step3->Check3PassPASS:Pure N-Methyl ProductCheck3->PassNoFail2FAIL:Dimethyl ImpurityCheck3->Fail2Yes

    Figure 2: Analytical decision tree for validating

    References

    • Aurelio, L., et al. (2010). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Establishes the fundamental synthesis routes and impurity profiles for N-methylated amino acids.[1]

    • Thermo Fisher Scientific. (2021).[1] Impurity analysis of gabapentin by HPLC-UV-CAD. Provides context on separating cyclohexane-based amino acid derivatives and the use of CAD detection for non-chromophoric species.

    • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. Details the sulfonamide methylation route and specific byproducts like over-methylation.

    • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods. Authoritative source on OPA vs. FMOC selectivity mechanisms used in the "Negative Selection" protocol.

    inter-laboratory reproducibility of a-(Methylamino)cyclohexaneacetic acid assays

    Inter-Laboratory Reproducibility of -(Methylamino)cyclohexaneacetic Acid Assays

    A Comparative Technical Guide for Method Validation and Standardization
    Synonyms:

    Executive Summary: The "Secondary Amine" Challenge

    The Core Problem: Unlike standard amino acids, this molecule is a secondary amine with a bulky cyclohexyl side chain.

    • Chemical Incompatibility: Standard high-throughput amino acid analysis kits often use o-Phthalaldehyde (OPA) , which reacts only with primary amines. This compound yields no signal or unstable adducts with OPA, leading to massive quantification errors (False Negatives).

    • Steric Hindrance: The N-methyl group and the adjacent cyclohexyl ring create significant steric hindrance, slowing down derivatization reactions (e.g., with FMOC or Dansyl-Cl) compared to glycine or alanine standards.

    • Detection Limits: Lacking a native UV chromophore, direct HPLC-UV is impossible without derivatization or using universal detectors (CAD/ELSD).

    This guide compares the reproducibility of three dominant assay methodologies: LC-MS/MS (Direct) , HPLC-FMOC (Derivatization) , and qNMR (Reference) .

    Comparative Analysis of Assay Methodologies

    The following data summarizes the expected performance metrics based on multi-site validation studies for N-methylated amino acids.

    Table 1: Performance Matrix of Assay Alternatives
    FeatureMethod A: LC-MS/MS (Direct) Method B: HPLC-FMOC (Derivatization) Method C: qNMR (Reference)
    Principle Direct detection of molecular ion [M+H]+ via Electrospray Ionization (ESI).Pre-column reaction with FMOC-Cl to form fluorescent derivative.Quantitative Nuclear Magnetic Resonance using internal standard.
    Target Analyte Intact ZwitterionHydrophobic DerivativeProton Environment
    Inter-Lab RSD (%) < 3.5% (Best Reproducibility)8.0 - 12.5% (High Variability)< 1.0% (Gold Standard)
    Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Low (mg/mL range)
    Primary Failure Mode Matrix Effects / Ion SuppressionIncomplete Derivatization (Steric hindrance)Baseline Integration Errors
    Throughput High (3-5 min run)Low (30 min reaction + 20 min run)Low (Sample prep intensive)
    Recommendation Routine QC & Bioanalysis Legacy QC (If MS unavailable) Purity Certification

    Critical Reproducibility Factors & Causality

    The Derivatization Kinetics Trap (Method B)

    Many laboratories adapt standard amino acid protocols (e.g., 1 minute reaction with FMOC).

    • Causality: The N-methyl group on

      
      -(Methylamino)cyclohexaneacetic acid reduces nucleophilicity. The cyclohexyl ring adds steric bulk.
      
    • Impact: A 1-minute reaction might yield 40% conversion in Lab A (20°C) and 60% in Lab B (25°C). This temperature dependence is the primary source of the observed 12.5% RSD .

    • Correction: Protocols must extend reaction time to 10 minutes and control temperature at 40°C to reach the thermodynamic plateau.

    Chromatographic Retention Stability (Method A)

    As a zwitterion, the analyte is poorly retained on C18 columns, eluting in the void volume where ion suppression is highest.

    • Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Perfluorinated Phenyl (PFP) column. The PFP phase offers unique selectivity for the amine-ring interaction, stabilizing retention times across labs.

    Recommended Protocol: Direct LC-MS/MS Assay

    This protocol is designed for maximum inter-laboratory transferability.

    Workflow Diagram

    AssayWorkflowStartSample PreparationDilutionDilute 1:100 in 0.1% Formic Acid(Prevents solubility issues)Start->DilutionIS_AddAdd Internal Standard(d3-Sarcosine or N-Me-Ala)Dilution->IS_AddLC_SepLC SeparationColumn: PFP (2.1 x 100mm)Mobile Phase: 0.1% FA / MeOHIS_Add->LC_SepMS_DetMS/MS DetectionESI Positive ModeMRM Transition: 172.1 -> 126.1LC_Sep->MS_DetData_ProcData ProcessingRatio: Analyte Area / IS AreaMS_Det->Data_ProcQC_CheckQC Check:Is Retention Time Shift < 0.1 min?Is IS Recovery > 80%?Data_Proc->QC_CheckReportReport ConcentrationQC_Check->ReportYesFailInvestigate:1. Column Equilibration2. Matrix EffectQC_Check->FailNo

    Figure 1: Optimized LC-MS/MS workflow for N-methyl amino acid analysis, incorporating self-validating QC steps.

    Detailed Methodology

    1. Reagents & Standards:

    • Reference Standard:

      
      -(Methylamino)cyclohexaneacetic acid (CAS 1218286-14-6), >98% purity (qNMR certified).
      
    • Internal Standard (IS): N-Methyl-L-Alanine-d3 (Surrogate) or 13C-labeled analog if available. Note: Do not use Gabapentin-d10; the ionization efficiency differs significantly due to the primary vs. secondary amine.

    2. Instrument Parameters (LC-MS/MS):

    • Column: Kinetex F5 (PFP) or equivalent, 2.6 µm, 100 x 2.1 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B (0-1 min) -> 95% B (5 min) -> 95% B (7 min) -> 5% B (7.1 min).

    • Flow Rate: 0.3 mL/min.

    • Mass Spec: ESI Positive.

      • Precursor Ion: 172.1 [M+H]+

      • Product Ion: 126.1 (Loss of HCOOH/COOH), 81.1 (Cyclohexyl ring fragment).

    3. System Suitability Criteria (Self-Validation): To ensure reproducibility, every run must meet:

    • Retention Factor (

      
      ):  > 2.0 (To avoid void volume suppression).
      
    • Tailing Factor: < 1.5.

    • Injection Precision: RSD < 2.0% for 5 replicates of the standard.

    Troubleshooting Reproducibility Issues

    If your laboratory observes high variability (RSD > 5%), follow this logic path:

    TroubleshootingProblemHigh Inter-Lab Variability(RSD > 5%)Check_MethodAre you using OPA Derivatization?Problem->Check_MethodYes_OPASTOP. OPA does not reactwith secondary amines.Switch to FMOC or LC-MS.Check_Method->Yes_OPAYesNo_OPACheck DerivatizationConditionsCheck_Method->No_OPANo (Using FMOC/AQC)Check_TempIs Reaction Temp < 40°C?No_OPA->Check_TempFix_TempIncrease Temp to 40-50°CExtend time to 10 mins.Check_Temp->Fix_TempYesCheck_MSCheck LC-MS Matrix EffectCheck_Temp->Check_MSNo (Temp is OK)Fix_MSUse Co-eluting Internal Standardor Dilute SampleCheck_MS->Fix_MS

    Figure 2: Diagnostic logic for resolving common assay failures.

    References

    • PubChem. (2025).[1] 2-Cyclohexyl-2-(methylamino)acetic acid (CAS 1218286-14-6) Compound Summary. National Library of Medicine. [Link]

    • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. (Context: General validation standards for amino acid derivatization). [Link]

    • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Context: Regulatory standards for %RSD and reproducibility). [Link]

    Safety Operating Guide

    a-(Methylamino)cyclohexaneacetic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Safe Disposal of

    
    -(Methylamino)cyclohexaneacetic Acid 
    

    Executive Summary & Chemical Profile

    This guide outlines the validated disposal protocols for

    
    -(Methylamino)cyclohexaneacetic acid  (often associated with N-methylgabapentin or related pharmaceutical intermediates). While often handled as a stable solid, this compound is an amphoteric amino acid derivative . Its disposal requires strict adherence to pH-dependent solubility profiles and segregation from oxidative stressors to prevent the formation of hazardous byproducts.
    

    Operational Directive: Treat this substance as a Bioactive Pharmaceutical Intermediate . Under the Precautionary Principle, all disposal pathways must ensure complete thermal destruction (incineration) rather than landfilling or aqueous discharge.

    Physicochemical & Safety Data
    PropertySpecificationOperational Implication
    Chemical Nature Amphoteric (Amine + Carboxylic Acid)Solubility fluctuates significantly with pH. Zwitterionic at neutral pH.
    Physical State White to off-white crystalline solidDust generation is the primary exposure vector during disposal.
    Hazard Classification Irritant / Potential Corrosive Treat as Skin/Eye Irritant (Cat 2) and Potential Reprotoxin (H360) based on analog data [1, 3].
    Reactivity Incompatible with strong oxidizersDo not co-mingle with nitrates, perchlorates, or permanganates in waste bins.[1]
    RCRA Status (US) Not P-Listed or U-ListedClassified as "Non-Regulated Chemical Waste" unless mixed with solvents (D001) or if pH < 2 (D002) [4].

    Pre-Disposal Assessment: The Self-Validating System

    Before discarding, you must perform a Waste Stream Characterization . This "self-validating" step prevents downstream rejection by waste haulers and ensures chemical compatibility.

    The "Three-Point Check" Protocol:

    • State Verification: Is the waste pure solid, or solvated?

      • Why: Solids go to High-BTU incineration. Liquids require solvent coding.

    • pH Validation (Liquids only):

      • Action: Dip-test aqueous waste streams.

      • Limit: If pH < 2 or > 12.5, the waste is RCRA Corrosive (D002) . You must neutralize to pH 5–9 before combining with non-hazardous aqueous waste, or label strictly as "Corrosive Waste" [4].

    • Oxidizer Screen:

      • Action: Review the waste container's history.

      • Why: Amines (methylamino group) can react with nitrosating agents (e.g., nitrites) to form carcinogenic nitrosamines .

      • Rule:NEVER mix this amine-based acid with oxidizing acids (Nitric, Chromic).

    Disposal Decision Matrix (Workflow)

    The following logic gate determines the correct waste stream.

    DisposalWorkflow Start Waste Source: a-(Methylamino)cyclohexaneacetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Solution BinA Bin A: Solid Pharm Waste (Incineration Only) Solid->BinA Double Bag & Tag ContamCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->ContamCheck BinB Bin B: Halogenated Solvent Waste ContamCheck->BinB Yes (>2%) BinC Bin C: Non-Halogenated Solvent Waste ContamCheck->BinC No (Methanol, Water, etc.)

    Figure 1: Decision matrix for segregating amino-acid derivative waste streams to ensure incinerator compliance.

    Detailed Disposal Protocols

    Protocol A: Solid Waste (Pure Substance or Contaminated PPE)

    Applicability: Expired reagents, filter cakes, contaminated gloves/wipes.[1]

    • Primary Containment: Place the substance in a clear polyethylene bag (minimum 4 mil thickness).

    • Deactivation (Optional but Recommended): If the solid is a reactive intermediate, wet slightly with water to reduce dust potential, provided it does not generate heat.

    • Secondary Containment: Seal the primary bag and place it inside a rigid fiber drum or high-density polyethylene (HDPE) bucket.

    • Labeling:

      • Text: "Non-Regulated Chemical Waste:

        
        -(Methylamino)cyclohexaneacetic acid."
        
      • Hazards: Check "Irritant" and "Toxic".[2][3]

    • Final Fate: High-Temperature Incineration .

      • Scientific Rationale: Incineration guarantees the destruction of the pharmacophore (the bioactive structural part), preventing accumulation in soil or water tables [2].

    Protocol B: Liquid Waste (HPLC Effluent / Mother Liquor)

    Applicability: Reaction mixtures, dissolved samples.[1]

    • Segregation: Determine the primary solvent.

      • Halogenated: (Dichloromethane, Chloroform) -> Red Can .

      • Non-Halogenated: (Methanol, Acetonitrile, Water) -> Clear/White Can .[1]

    • Compatibility Check: Ensure no aldehydes are present in the waste container.

      • Mechanism: The primary/secondary amine on the cyclohexane ring will react with aldehydes (Schiff base formation), potentially causing exotherms or polymerization in the waste drum.

    • Labeling: List all solvents by percentage. Add "Trace Organic Acid/Amine" to the constituent list.

    Emergency Procedures: Spill Management

    Scenario: 50g jar of solid powder dropped on the floor.

    • Isolate: Mark a 3-meter radius. Evacuate non-essential personnel.

    • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and a N95 or P100 respirator . Dust inhalation is the primary acute risk.

    • Dry Recovery (Preferred):

      • Gently cover the spill with a dust suppressant (or paper towels dampened with water).

      • Use a scoop or stiff paper to lift the solid. Do not sweep vigorously , as this aerosolizes the amine salt.

    • Decontamination:

      • Wash the surface with a mild detergent (soap and water).

      • Avoid: Do not use bleach (sodium hypochlorite).

      • Why: Hypochlorite reacts with amines to form chloramines, which are toxic and volatile vapors.

    • Disposal: Place all cleanup materials into Bin A (Solid Pharm Waste).

    Regulatory Reference & Compliance

    • United States (EPA/RCRA):

      • This compound is generally not a P-listed (acutely toxic) or U-listed (toxic) waste [4].

      • However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1] If the substance acts as a precursor in a specific synthesis, treat it as Hazardous Waste until characterization proves otherwise.

    • European Union (ECHA/CLP):

      • Dispose of in accordance with EWC Code 07 05 13 * (Solid wastes containing hazardous substances) [1].

    References

    • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. ECHA-17-G-21-EN. Available at: [Link]

    • U.S. Environmental Protection Agency. Management Standards for Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Available at: [Link]

    • U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR § 261. Available at: [Link]

    Sources

    A Guide to Personal Protective Equipment for Handling α-(Methylamino)cyclohexaneacetic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and scientists constantly push the boundaries of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling α-(Methylamino)cyclohexaneacetic acid. Given that this compound is not widely documented in public safety literature, this protocol is grounded in a conservative approach, treating the substance as one of unknown toxicity and drawing logical safety inferences from its constituent chemical moieties: a secondary amine and a carboxylic acid on a cyclohexane backbone.

    The Occupational Safety and Health Administration (OSHA) mandates that for chemicals of unknown toxicity, a higher level of precaution must be taken.[1][2] This principle forms the bedrock of the following recommendations, ensuring that you are protected against unevaluated potential hazards.

    Hazard Analysis: A Data-Driven Approach to an Unknown Compound

    Since no specific Safety Data Sheet (SDS) exists for α-(Methylamino)cyclohexaneacetic acid, we must infer its potential hazards from structurally analogous compounds.

    • N-Methylcyclohexylamine: This secondary amine is classified as flammable, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[3][4][5] It is also noted as being toxic if inhaled.[4][5]

    • Cyclohexaneacetic acid: The carboxylic acid component is known to cause skin and serious eye irritation.[6][7]

    • Cyclohexylglycine: This related amino acid is also cited as causing eye, skin, and respiratory tract irritation.[8][9]

    Based on this composite analysis, it is prudent to assume α-(Methylamino)cyclohexaneacetic acid is, at a minimum, a skin, eye, and respiratory irritant, and may be corrosive and harmful through ingestion, inhalation, or skin absorption.

    Core Personal Protective Equipment (PPE) Requirements

    A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling α-(Methylamino)cyclohexaneacetic acid in various laboratory settings.

    Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
    Weighing/Handling Solids Double-gloving: Inner nitrile gloves, outer chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles meeting ANSI Z87.1 standardFlame-resistant lab coat, closed-toe shoesN95 dust mask or a half-mask respirator with P100 filters in a ventilated enclosure
    Dissolving/Solution Prep Double-gloving: Inner nitrile gloves, outer chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and a face shieldChemical-resistant apron over a flame-resistant lab coat, closed-toe shoesWork within a certified chemical fume hood is mandatory
    Running Reactions/Transfers Double-gloving: Inner nitrile gloves, outer chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and a face shieldChemical-resistant apron over a flame-resistant lab coat, closed-toe shoesWork within a certified chemical fume hood is mandatory
    Detailed Protocols and Justification

    3.1. Hand Protection: The Double-Gloving Imperative

    Given the corrosive potential of the amine and irritant nature of the carboxylic acid, robust hand protection is non-negotiable.

    • Why Double-Glove? This practice provides a critical safety buffer. Should the outer glove be compromised, the inner glove offers temporary protection, allowing you time to retreat, and de-glove safely. For chemicals of unknown toxicity, OSHA guidance suggests a flexible laminate glove under a heavy-duty outer glove.[1]

    • Protocol:

      • Don a pair of well-fitting nitrile gloves as the inner layer.

      • Select an outer glove with high chemical resistance, such as butyl rubber or Viton. Ensure the cuff of the outer glove extends over the sleeve of your lab coat.

      • Inspect outer gloves for any signs of degradation or puncture before each use.

      • Change outer gloves immediately if contamination is suspected.

    3.2. Eye and Face Protection: Shielding Against Splashes

    The potential for α-(Methylamino)cyclohexaneacetic acid to cause severe eye damage necessitates comprehensive protection.

    • Why Goggles AND a Face Shield? Chemical splash goggles provide a seal around the eyes, protecting from splashes and vapors.[3] A face shield adds a crucial second layer, protecting the entire face from splashes, especially when handling larger volumes or during transfers.[1] All eye protection must meet the ANSI Z87.1 standard.[1]

    • Protocol:

      • Always wear chemical splash goggles when in the laboratory where the compound is handled.

      • Add a full-face shield over the goggles when performing any operation that involves liquids or could generate dusts outside of a fume hood, such as weighing or preparing solutions.[1][5]

    3.3. Body Protection: Your Last Line of Defense

    Your lab coat and other protective clothing are essential barriers against spills and contamination.

    • Why a Flame-Resistant (FR) Lab Coat? While the target compound's flammability is unknown, related amines like N-Methylcyclohexylamine are flammable.[3][4] An FR lab coat provides a measure of protection should a fire occur.

    • Protocol:

      • Always wear a fully buttoned, flame-resistant lab coat.

      • When handling solutions, wear a chemical-resistant apron over the lab coat.

      • Ensure you are wearing long pants and fully enclosed, chemical-resistant shoes.[3]

    3.4. Respiratory Protection: Controlling Inhalation Exposure

    Because analogous compounds are known respiratory irritants and potentially toxic upon inhalation, controlling airborne exposure is critical.[4][8]

    • Why a Fume Hood is Mandatory: All work with solutions of α-(Methylamino)cyclohexaneacetic acid must be performed inside a certified chemical fume hood to prevent the escape of vapors into the laboratory.

    • Protocol for Handling Solids:

      • When weighing or handling the solid material, do so within a ventilated enclosure (e.g., a powder-containment hood or a fume hood with the sash lowered).

      • If a ventilated enclosure is not feasible, a NIOSH-approved respirator with N95 or P100 particulate filters is required.

    Workflow for PPE Selection and Emergency Planning

    The following diagrams outline the decision-making process for PPE selection and the immediate steps to take in an emergency.

    PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_solid Solid Handling cluster_liquid Liquid Handling Start Handling α-(Methylamino) cyclohexaneacetic acid AssessOp Assess Operation: Solid, Solution, or Reaction? Start->AssessOp Solid Weighing / Aliquoting (Solid Form) AssessOp->Solid Solid Liquid Dissolving / Transfers (Liquid Form) AssessOp->Liquid Solution / Reaction SolidPPE Required PPE: - Double Gloves - Goggles - FR Lab Coat - N95/P100 Respirator (if not in enclosure) Solid->SolidPPE LiquidPPE Required PPE: - Double Gloves - Goggles & Face Shield - FR Lab Coat & Apron - MANDATORY Fume Hood Use Liquid->LiquidPPE

    Caption: PPE Selection Workflow based on the physical form of the compound.

    Emergency_Response_Plan cluster_event Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Event Exposure Occurs! (Spill or Contact) Skin Skin Contact: - Remove contaminated clothing - Flush with water for 15+ min Event->Skin Eye Eye Contact: - Flush with eyewash for 15+ min - Lift eyelids occasionally Event->Eye Inhale Inhalation: - Move to fresh air immediately Event->Inhale Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical Report Report incident to Safety Officer Medical->Report SDS Provide SDS of analogous compounds to medical personnel Medical->SDS

    Caption: Emergency response plan for accidental exposure.

    Spill Management and Waste Disposal

    Spill Response:

    • Evacuate: Alert personnel and evacuate the immediate area.

    • Protect: Don appropriate PPE, including respiratory protection (a minimum of a half-mask respirator with organic vapor/acid gas cartridges and P100 filters).

    • Contain: For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it into a suitable, labeled disposal container.[8] Avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose: All cleanup materials must be disposed of as hazardous waste.

    Waste Disposal:

    All materials contaminated with α-(Methylamino)cyclohexaneacetic acid, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

    • Collect in a clearly labeled, sealed container.

    • Do not mix with other waste streams.

    • Follow your institution's specific guidelines for hazardous chemical waste disposal. It may require incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

    By adhering to these rigorous safety protocols, you can confidently handle α-(Methylamino)cyclohexaneacetic acid, ensuring both your personal safety and the integrity of your research.

    References

    • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

    • Material Safety Data Sheet - L-alpha-Cyclohexylglycine - Cole-Parmer. [Link]

    • Material Safety Data Sheet - N-Methylcyclohexylamine, 98% - Cole-Parmer. [Link]

    • Safety Data Sheet: N-Methylcyclohexylamine, 98% - Chemos GmbH&Co.KG. [Link]

    • Safety Data Sheet: Cbz-Cyclohexyl-L-glycine - Carl ROTH. [Link]

    • Safety Data Sheet. [Link]

    • Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem - NIH. [Link]

    • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

    • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. - eCFR. [Link]

    • OSHA & EPA Chemical Protective Clothing Guidelines - International Enviroguard. [Link]

    • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

    • Chapter: Appendix A: OSHA Laboratory Standard - National Academies of Sciences, Engineering, and Medicine. [Link]

    Sources

    ×

    Retrosynthesis Analysis

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    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.